molecular formula C10H12 B8732561 (E)-1-Phenyl-1-butene

(E)-1-Phenyl-1-butene

Cat. No.: B8732561
M. Wt: 132.20 g/mol
InChI Key: MPMBRWOOISTHJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-1-butene is a natural product found in Origanum sipyleum with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12

Molecular Weight

132.20 g/mol

IUPAC Name

but-1-enylbenzene

InChI

InChI=1S/C10H12/c1-2-3-7-10-8-5-4-6-9-10/h3-9H,2H2,1H3

InChI Key

MPMBRWOOISTHJV-UHFFFAOYSA-N

SMILES

CCC=CC1=CC=CC=C1

Canonical SMILES

CCC=CC1=CC=CC=C1

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: Physicochemical and Spectroscopic Data of (E)-1-Phenyl-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical and spectroscopic properties of (E)-1-Phenyl-1-butene (CAS No: 1005-64-7). The information is curated to serve as a critical resource for its application in experimental settings, particularly in organic synthesis, analytical chemistry, and drug development.

Physicochemical Properties

This compound, also known as trans-1-Phenyl-1-butene, is an aromatic hydrocarbon with the chemical formula C₁₀H₁₂.[1][2] Its structure consists of a phenyl group attached to a butene chain with the double bond at the first position, in the trans or (E) configuration.[1][2] This stereochemistry, where the phenyl group and the ethyl group are on opposite sides of the double bond, dictates its specific physical and chemical properties.[1]

The key physicochemical data for this compound are summarized in the table below, providing a foundational baseline for its use.

PropertyValueUnit
Molecular Formula C₁₀H₁₂-
Molecular Weight 132.20 g/mol
CAS Number 1005-64-7-
Melting Point -43°C
Boiling Point 189°C (at 760 mmHg)
Density 0.899g/cm³
Refractive Index 1.5401-
LogP (Octanol/Water) 3.110 (Calculated)-
Water Solubility -3.13 (Log10 of solubility in mol/L, Calculated)-

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and quality control of this compound. This section details the characteristic data obtained from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of this compound by providing information about the chemical environment of each proton and carbon atom.

¹H NMR (Proton NMR) and ¹³C NMR (Carbon-13 NMR) Data

Predicted ¹H NMR Data (in CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.35 - 7.15m5HAromatic protons
~ 6.35d1HVinylic proton (α)
~ 6.20dt1HVinylic proton (β)
~ 2.20q2HMethylene protons
~ 1.05t3HMethyl protons

Predicted ¹³C NMR Data (in CDCl₃)

Chemical Shift (ppm)Assignment
~ 138Aromatic C (ipso)
~ 132Vinylic C (α)
~ 129Vinylic C (β)
~ 128.5Aromatic C (ortho)
~ 128Aromatic C (para)
~ 126Aromatic C (meta)
~ 26Methylene C
~ 14Methyl C
Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound reveals the presence of its key functional groups through characteristic vibrational frequencies. The spectrum is characterized by absorptions from the aromatic ring, the trans-disubstituted double bond, and the aliphatic C-H bonds.

Principal Infrared Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~ 3025MediumAromatic C-H stretch
~ 2965, 2870MediumAliphatic C-H stretch (CH₃ and CH₂)
~ 1600, 1495, 1450Medium-StrongAromatic C=C ring stretch
~ 965Strongtrans C-H out-of-plane bend (vinylic)
~ 740, 690StrongC-H out-of-plane bend (monosubstituted benzene)
Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the identification and quantification of volatile compounds like this compound. The mass spectrum provides information on the molecular weight and fragmentation pattern of the molecule.

Key Mass Spectral Peaks

m/zRelative IntensityAssignment
132ModerateMolecular Ion [M]⁺
117High (Base Peak)[M - CH₃]⁺
115Moderate[M - CH₃ - H₂]⁺
91HighTropylium ion

Experimental Protocols

Accurate and reproducible data is contingent on standardized experimental methodologies. This section outlines foundational protocols for the key analytical techniques discussed.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small liquid sample.

  • Apparatus Setup: A Thiele tube is filled with a high-boiling point liquid (e.g., mineral oil) to a level just above the side arm. A small amount of this compound (~0.5 mL) is placed in a small test tube. A sealed capillary tube is placed, open end down, into the test tube. The test tube is then attached to a thermometer.

  • Heating: The apparatus is gently heated at the side arm of the Thiele tube.

  • Observation: As the temperature rises, a steady stream of bubbles will emerge from the capillary tube. The heat is then removed.

  • Boiling Point Reading: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra of a small organic molecule like this compound.

  • Sample Preparation: 5-10 mg of this compound is weighed and dissolved in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃). The solution is transferred to a clean, dry NMR tube.

  • Instrumentation: The NMR spectrum is acquired on a spectrometer (e.g., a 400 MHz instrument).

  • ¹H NMR Acquisition:

    • The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

    • A standard one-pulse experiment is used to acquire the ¹H spectrum.

    • Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 8-16 scans.

  • ¹³C NMR Acquisition:

    • A proton-decoupled ¹³C NMR spectrum is acquired to simplify the spectrum to single lines for each unique carbon atom.

    • A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of ¹³C.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Mandatory Visualization

The following diagram illustrates the logical workflow for the physicochemical and spectroscopic analysis of this compound.

G Workflow for the Analysis of this compound cluster_physicochemical Physicochemical Analysis cluster_spectroscopic Spectroscopic Analysis cluster_data Data Interpretation and Reporting Sample Sample Melting Point Melting Point Sample->Melting Point Boiling Point Boiling Point Sample->Boiling Point Density Density Sample->Density NMR NMR Sample->NMR FTIR FTIR Sample->FTIR MS MS Sample->MS Structure Elucidation Structure Elucidation Boiling Point->Structure Elucidation NMR->Structure Elucidation FTIR->Structure Elucidation MS->Structure Elucidation Purity Assessment Purity Assessment Structure Elucidation->Purity Assessment Technical Guide Technical Guide Purity Assessment->Technical Guide

Caption: Workflow for the physicochemical and spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Stereoisomers of 1-Phenyl-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 1-phenyl-1-butene, focusing on their synthesis, characterization, and distinct properties. The restricted rotation around the carbon-carbon double bond in 1-phenyl-1-butene gives rise to two geometric isomers: (E)-1-phenyl-1-butene (trans) and (Z)-1-phenyl-1-butene (cis).[1] These stereoisomers exhibit unique physical and chemical characteristics that are crucial for their application in research and development.

Physicochemical Properties

The (E) and (Z) isomers of 1-phenyl-1-butene, while sharing the same molecular formula and weight, display notable differences in their physical properties. These differences, arising from their distinct spatial arrangements, are summarized below.

PropertyThis compound(Z)-1-Phenyl-1-butene
Molecular Formula C₁₀H₁₂C₁₀H₁₂
Molecular Weight 132.20 g/mol [2]132.20 g/mol [3]
CAS Number 1005-64-7[2]1560-09-4[3]
Boiling Point 189 °C at 760 mmHgNo specific data found
Melting Point -43 °CNo specific data found
Density 0.899 g/cm³No specific data found
Refractive Index 1.5401No specific data found

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and differentiation of the (E) and (Z) isomers of 1-phenyl-1-butene. The distinct electronic and steric environments of the protons and carbon atoms in each isomer lead to unique spectral fingerprints.

1H NMR Spectroscopy

The proton NMR spectra of the two isomers are expected to show significant differences, particularly in the chemical shifts and coupling constants of the vinylic protons.

ProtonThis compound (Predicted)(Z)-1-Phenyl-1-butene (Predicted)
Vinylic H (α to phenyl) ~6.3 ppm (doublet)~6.5 ppm (doublet)
Vinylic H (β to phenyl) ~6.2 ppm (doublet of triplets)~5.7 ppm (doublet of triplets)
Allylic CH₂ ~2.2 ppm (quintet)~2.5 ppm (quintet)
Terminal CH₃ ~1.1 ppm (triplet)~1.0 ppm (triplet)
Aromatic H ~7.2-7.4 ppm (multiplet)~7.2-7.4 ppm (multiplet)
3JHH (vinylic) ~15-16 Hz (trans)~10-12 Hz (cis)
13C NMR Spectroscopy

The 13C NMR spectra also provide valuable information for distinguishing between the two isomers.

CarbonThis compound(Z)-1-Phenyl-1-butene
Quaternary Aromatic C ~138 ppm~137 ppm
Vinylic C (α to phenyl) ~130 ppm~129 ppm
Vinylic C (β to phenyl) ~129 ppm~128 ppm
Aromatic CH ~128, 127, 126 ppm~128, 127, 126 ppm
Allylic CH₂ ~26 ppm~21 ppm
Terminal CH₃ ~14 ppm~14 ppm
Infrared (IR) Spectroscopy

The IR spectra of both isomers will show characteristic absorptions for the aromatic ring and the carbon-carbon double bond. However, the out-of-plane C-H bending vibrations can be diagnostic for the stereochemistry of the double bond.

Functional GroupThis compound(Z)-1-Phenyl-1-butene
Aromatic C-H stretch 3100-3000 cm⁻¹3100-3000 cm⁻¹
Aliphatic C-H stretch 3000-2850 cm⁻¹3000-2850 cm⁻¹
C=C stretch (aromatic) 1600-1450 cm⁻¹1600-1450 cm⁻¹
C=C stretch (alkene) ~1650 cm⁻¹ (weak)~1655 cm⁻¹ (weak)
Trans C-H bend (out-of-plane) ~965 cm⁻¹ (strong)Absent
Cis C-H bend (out-of-plane) Absent~700 cm⁻¹ (strong)
Monosubstituted benzene bend ~740 and ~690 cm⁻¹ (strong)[4]~740 and ~690 cm⁻¹ (strong)

Experimental Protocols

Synthesis of this compound via Wittig Reaction

The Wittig reaction is a versatile method for the stereoselective synthesis of alkenes. The use of a stabilized ylide generally favors the formation of the (E)-isomer.[1][5]

Materials:

  • Propyltriphenylphosphonium bromide

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

Procedure:

  • Ylide Generation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend propyltriphenylphosphonium bromide (1.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add n-butyllithium (1.0 eq) dropwise to the suspension. The formation of a deep red or orange color indicates the formation of the ylide.[5]

  • Stir the mixture at 0 °C for 30 minutes.

  • Reaction with Aldehyde: To the ylide solution at 0 °C, add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).[2]

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[5]

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent to yield this compound.[5]

Synthesis of (Z)-1-Phenyl-1-butene via Wittig Reaction

The synthesis of the (Z)-isomer can be favored by using an unstabilized ylide and salt-free conditions.

Materials:

  • Propyltriphenylphosphonium bromide

  • Anhydrous tetrahydrofuran (THF)

  • Sodium amide (NaNH₂) or sodium hexamethyldisilazide (NaHMDS)

  • Benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

Procedure:

  • Ylide Generation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend propyltriphenylphosphonium bromide (1.0 eq) in anhydrous THF.

  • Add sodium amide or sodium hexamethyldisilazide (1.0 eq) and stir the mixture at room temperature until the ylide is formed (indicated by a color change).

  • Reaction with Aldehyde: Cool the ylide solution to -78 °C and add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to proceed at -78 °C for 1-2 hours.

  • Work-up and Purification: Follow the same work-up and purification procedure as described for the (E)-isomer.

Separation of (E)- and (Z)-1-Phenyl-1-butene Isomers by Column Chromatography

The difference in polarity between the (E) and (Z) isomers allows for their separation using column chromatography.

Materials:

  • Mixture of (E)- and (Z)-1-phenyl-1-butene

  • Silica gel (230-400 mesh)

  • Hexanes or petroleum ether

  • Small amount of a slightly more polar solvent (e.g., diethyl ether or dichloromethane, optional)

  • Chromatography column

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexanes and carefully pack it into a chromatography column.

  • Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the isomer mixture in a minimal amount of hexanes and carefully load it onto the top of the column.

  • Elution: Elute the column with hexanes. The less polar (E)-isomer will elute first.

  • If separation is not complete, a small amount of a slightly more polar solvent can be added to the eluent to increase the elution rate of the more polar (Z)-isomer.

  • Fraction Collection: Collect fractions and monitor their composition using TLC or GC.

  • Combine the fractions containing the pure isomers and remove the solvent under reduced pressure.

Visualizations

Stereoselective Synthesis via Wittig Reaction

Wittig_Reaction cluster_reactants Reactants cluster_ylide Ylide Formation cluster_products Products Benzaldehyde Benzaldehyde CisOxaphosphetane cis-Oxaphosphetane Benzaldehyde->CisOxaphosphetane TransOxaphosphetane trans-Oxaphosphetane Benzaldehyde->TransOxaphosphetane p1 Benzaldehyde->p1 p2 Benzaldehyde->p2 PhosphoniumSalt Propyltriphenylphosphonium Bromide Base Base PhosphoniumSalt->Base Deprotonation UnstabilizedYlide Unstabilized Ylide (Salt-free) Base->UnstabilizedYlide e.g., NaNH₂, NaHMDS StabilizedYlide Stabilized Ylide Base->StabilizedYlide e.g., n-BuLi UnstabilizedYlide->CisOxaphosphetane UnstabilizedYlide->p1 StabilizedYlide->TransOxaphosphetane StabilizedYlide->p2 Z_Isomer (Z)-1-Phenyl-1-butene CisOxaphosphetane->Z_Isomer Decomposition TPO Triphenylphosphine Oxide CisOxaphosphetane->TPO E_Isomer This compound TransOxaphosphetane->E_Isomer Decomposition TransOxaphosphetane->TPO p1->CisOxaphosphetane [2+2] Cycloaddition (Kinetic Control) p2->TransOxaphosphetane [2+2] Cycloaddition (Thermodynamic Control)

Caption: Stereoselective synthesis of (E)- and (Z)-1-phenyl-1-butene via the Wittig reaction.

Experimental Workflow for Isomer Separation

Separation_Workflow Start Mixture of (E)- and (Z)- 1-Phenyl-1-butene PrepColumn Prepare Silica Gel Column Start->PrepColumn LoadSample Load Sample Mixture PrepColumn->LoadSample Elute Elute with Non-polar Solvent (e.g., Hexanes) LoadSample->Elute CollectFractions Collect Fractions Elute->CollectFractions AnalyzeFractions Analyze Fractions (TLC or GC) CollectFractions->AnalyzeFractions E_Isomer_Pure Pure (E)-Isomer AnalyzeFractions->E_Isomer_Pure Early Fractions Z_Isomer_Pure Pure (Z)-Isomer AnalyzeFractions->Z_Isomer_Pure Later Fractions MixedFractions Mixed Fractions AnalyzeFractions->MixedFractions MixedFractions->Elute Re-chromatograph

References

IUPAC name and CAS number for trans-1-Phenyl-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-1-Phenyl-1-butene, also known as trans-1-Phenyl-1-butene, is an aromatic hydrocarbon of significant interest in organic synthesis and metabolic studies. Its structure, featuring a phenyl group conjugated with a butene chain, provides a versatile scaffold for the synthesis of more complex molecules, including potential pharmaceutical intermediates. This guide offers a comprehensive overview of its chemical identity, physicochemical and spectroscopic properties, detailed synthetic protocols, and its metabolic fate, with a focus on applications relevant to drug discovery and development.

Chemical Identification

IdentifierValue
IUPAC Name [(E)-but-1-enyl]benzene
CAS Number 1005-64-7
Synonyms trans-1-Phenyl-1-butene, (1E)-1-Buten-1-ylbenzene, trans-β-Ethylstyrene

Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for this compound, essential for its handling, characterization, and use in experimental settings.

Physicochemical Properties
PropertyValueUnit
Molecular Formula C₁₀H₁₂-
Molecular Weight 132.20 g/mol
Boiling Point 198.7°C
Melting Point -43.1°C
Density 0.899g/cm³
Refractive Index 1.5401-
Flash Point 63.6°C
Spectroscopic Data
TechniqueKey Peaks / Signals
¹H NMR δ (ppm): ~7.1-7.4 (m, 5H, Ar-H), ~6.35 (d, 1H, Ph-CH=), ~6.2 (dt, 1H, =CH-CH₂), ~2.2 (p, 2H, -CH₂-CH₃), ~1.05 (t, 3H, -CH₃)
¹³C NMR δ (ppm): ~138 (Ar C-ipso), ~131 (Ph-CH=), ~129 (=CH-CH₂), ~128.5 (Ar C-ortho), ~127 (Ar C-para), ~126 (Ar C-meta), ~26 (-CH₂-), ~14 (-CH₃)
Infrared (IR) ν (cm⁻¹): ~3025 (Aromatic C-H stretch), ~2965 (Aliphatic C-H stretch), ~1600 (Aromatic C=C stretch), ~965 (trans C-H bend)
Mass Spec. (MS) m/z: 132 (M⁺), 117 (base peak, [M-CH₃]⁺), 115, 104, 91

Experimental Protocols

Detailed methodologies for the synthesis of this compound are presented below, focusing on two common and effective methods: the Wittig reaction and the Heck reaction.

Synthesis via Wittig Reaction

The Wittig reaction is a reliable method for forming a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide. This protocol details the synthesis of this compound from benzaldehyde.

Materials:

  • Propyltriphenylphosphonium bromide

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel

  • Hexanes

Procedure:

  • Ylide Preparation:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), add propyltriphenylphosphonium bromide (1.0 eq).

    • Add anhydrous THF and cool the resulting suspension to 0 °C in an ice bath.

    • Slowly add n-BuLi (1.0 eq) dropwise, maintaining the temperature below 5 °C. The formation of a deep orange or red color indicates the generation of the ylide.

  • Reaction with Benzaldehyde:

    • To the freshly prepared ylide solution at 0 °C, add benzaldehyde (1.0 eq) dropwise.

    • Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[1]

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent to yield pure this compound.[1]

Synthesis via Heck Reaction

The Heck reaction is a powerful palladium-catalyzed cross-coupling reaction between an unsaturated halide and an alkene. This protocol provides a representative method for the synthesis of this compound.

Materials:

  • Iodobenzene or Bromobenzene

  • 1-Butene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N) or another suitable base

  • Anhydrous solvent (e.g., DMF, acetonitrile)

  • Diethyl ether or ethyl acetate

  • Water and Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel

  • Hexanes

Procedure:

  • Catalyst Preparation:

    • In a flame-dried flask under an inert atmosphere, dissolve Pd(OAc)₂ (e.g., 1-5 mol%) and PPh₃ (e.g., 2-10 mol%) in the anhydrous solvent.

  • Reaction Setup:

    • To the catalyst mixture, add the aryl halide (1.0 eq), 1-butene (1.2-1.5 eq), and the base (e.g., Et₃N, 1.2 eq).

    • Heat the mixture to 80-100 °C and stir vigorously.

    • Monitor the reaction by TLC or Gas Chromatography (GC) until the starting aryl halide is consumed.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with an organic solvent like diethyl ether.

    • Filter the mixture to remove palladium salts and wash the filtrate with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Signaling Pathways and Reaction Mechanisms

Understanding the mechanistic underpinnings of the synthesis and metabolism of this compound is crucial for its application in research and development.

Wittig Reaction Mechanism

The Wittig reaction proceeds through the formation of a betaine intermediate, which then collapses to an oxaphosphetane. This four-membered ring subsequently fragments to yield the alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.

Wittig_Reaction cluster_0 Ylide Formation cluster_1 Alkene Formation PPh3-Pr+ [Ph₃P⁺-CH₂CH₂CH₃]Br⁻ Ylide Ph₃P=CHCH₂CH₃ PPh3-Pr+->Ylide + n-BuLi Benzaldehyde Ph-CHO Betaine Ph₃P⁺-CH(CH₂CH₃)-CH(O⁻)-Ph Oxaphosphetane [4-membered ring] Betaine->Oxaphosphetane Cyclization Alkene (E)-Ph-CH=CH-CH₂CH₃ Oxaphosphetane->Alkene Fragmentation Byproduct Ph₃P=O Oxaphosphetane->Byproduct Ylide_ref->Betaine + Benzaldehyde

Caption: The Wittig reaction pathway for the synthesis of this compound.

Heck Reaction Catalytic Cycle

The Heck reaction operates via a Pd(0)/Pd(II) catalytic cycle. The key steps include oxidative addition of the aryl halide to the Pd(0) catalyst, migratory insertion of the alkene, and subsequent β-hydride elimination to release the product and regenerate the catalyst.

Heck_Reaction_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_complex Ar-Pd(II)(X)L₂ oxidative_addition->pd_complex migratory_insertion Migratory Insertion (Alkene) pd_complex->migratory_insertion beta_hydride_elimination β-Hydride Elimination migratory_insertion->beta_hydride_elimination product_complex Product-Pd(II)(H)L₂ beta_hydride_elimination->product_complex reductive_elimination Reductive Elimination (+ Base) product_complex->reductive_elimination reductive_elimination->pd0 - HB⁺X⁻

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Metabolism by Cytochrome P450

In a biological context, particularly relevant to drug development, this compound is subject to metabolism by cytochrome P450 (CYP) enzymes. The primary metabolic pathways for such olefins are epoxidation of the double bond and hydroxylation at the allylic or aromatic positions. Analogous compounds like trans-stilbene are known to be metabolized by CYP1A1 and CYP1A2.[2] This metabolic activation can be a critical step in both detoxification and, in some cases, toxification.

P450_Metabolism substrate This compound p450 Cytochrome P450 (e.g., CYP1A1/2) substrate->p450 + O₂, NADPH epoxide 1-Phenyl-1,2-epoxybutane p450->epoxide Epoxidation allylic_alcohol 1-Phenyl-1-buten-3-ol p450->allylic_alcohol Allylic Hydroxylation aromatic_hydroxylation 4-((E)-But-1-enyl)phenol p450->aromatic_hydroxylation Aromatic Hydroxylation

Caption: Postulated metabolic pathways of this compound by Cytochrome P450 enzymes.

Applications in Drug Development

The structural motifs accessible from this compound and its analogs are prevalent in many biologically active molecules. The synthetic methodologies described, particularly the Heck reaction, are cornerstones in the production of active pharmaceutical ingredients (APIs).[3]

  • Scaffold for Bioactive Molecules: The phenylalkene structure is a key component in a variety of therapeutic agents. For instance, derivatives of similar structures are being investigated as inhibitors of the PD-1/PD-L1 interaction for cancer immunotherapy and as antagonists for the TRPA1 ion channel for the treatment of inflammatory pain.

  • Metabolic Studies: As demonstrated, this compound serves as a model substrate for studying the mechanisms of cytochrome P450-mediated olefin oxidation.[4][] Understanding how such compounds are metabolized is fundamental to predicting the pharmacokinetics and potential toxicity of new drug candidates.

  • Precursor for Chiral Synthesis: The double bond in this compound can be functionalized to introduce chirality, for example, through asymmetric epoxidation or dihydroxylation. This makes it a valuable starting material for the synthesis of nonracemic allylic amines and other chiral building blocks essential in medicinal chemistry.[4]

Conclusion

This compound is a compound of considerable utility for researchers in both academic and industrial settings. Its well-defined properties and the robust synthetic routes available for its preparation make it an accessible and versatile building block. For professionals in drug development, its relevance extends from being a key synthetic intermediate to a valuable tool for investigating fundamental metabolic pathways that govern the efficacy and safety of therapeutic agents. This guide provides the foundational technical information required to effectively utilize this compound in a research and development context.

References

(E)-1-Phenyl-1-butene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of (E)-1-Phenyl-1-butene, a versatile unsaturated aromatic hydrocarbon. This document is intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry.

Core Data Summary

This compound is an organic compound with the chemical formula C₁₀H₁₂ and a molecular weight of approximately 132.20 g/mol .[1][2][3][4][5][6][7][8] It is also known by its synonyms, trans-1-Phenyl-1-butene and (1E)-1-Buten-1-ylbenzene. The "(E)" designation in its name signifies the stereochemistry of the double bond, where the substituents with the highest priority on each carbon of the double bond are on opposite sides.

PropertyValueReference
Molecular Formula C₁₀H₁₂[1][2][3][4][5][9]
Molecular Weight 132.20 g/mol [1][2][6]
CAS Number 1005-64-7[1][3][4][5]
Appearance Colorless Oil[7]
Storage 2-8°C Refrigerator, Under inert atmosphere[7]

Experimental Protocols

Synthesis of this compound via Wittig Reaction

A common and effective method for the synthesis of this compound is the Wittig reaction, which involves the reaction of an aldehyde with a phosphorus ylide.[1]

Materials:

  • Propyltriphenylphosphonium bromide

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

Procedure:

  • Ylide Preparation:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend propyltriphenylphosphonium bromide in anhydrous THF.

    • Cool the suspension to 0°C using an ice bath.

    • Slowly add a solution of n-butyllithium in hexanes dropwise to the stirred suspension. The formation of the ylide is indicated by the appearance of a deep orange or reddish color.[1]

  • Reaction with Benzaldehyde:

    • To the freshly prepared ylide solution at 0°C, add benzaldehyde dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.[1]

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

    • Wash the combined organic extracts with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent to obtain pure this compound.[1]

Applications in Synthesis and Drug Development

This compound is a valuable starting material for the synthesis of various organic molecules, including nonracemic allylic amines and aryl oxiranes.[7] It has also been utilized in studies of olefin oxidation by cytochrome P450 enzymes.[7]

Olefin Oxidation by Cytochrome P450

This compound serves as a substrate in studies investigating the mechanisms of olefin oxidation by cytochrome P450 (CYP450) enzymes. These studies are crucial for understanding drug metabolism, as CYP450 enzymes are central to the biotransformation of a vast number of xenobiotics. While specific, detailed protocols for the oxidation of this compound by CYP450 are highly dependent on the specific isozyme and experimental setup, a general in vitro microsomal assay involves incubating the compound with liver microsomes (which are rich in CYP450 enzymes) in the presence of NADPH as a cofactor. The reaction mixture is then analyzed by methods such as LC-MS/MS to identify and quantify the metabolites formed.

Synthesis of Nonracemic Allylic Amines

The double bond in this compound can be functionalized to introduce an amino group, leading to the formation of allylic amines. Asymmetric amination methods can be employed to produce enantiomerically enriched (nonracemic) allylic amines, which are important chiral building blocks in the synthesis of pharmaceuticals.

Preparation of Aryl Oxiranes

Epoxidation of the double bond in this compound yields the corresponding aryl oxirane (epoxide). This reaction can be achieved using various epoxidizing agents, with meta-chloroperoxybenzoic acid (m-CPBA) being a common choice. The resulting epoxides are versatile intermediates that can be opened by a variety of nucleophiles to introduce new functional groups.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_applications Synthetic Applications benzaldehyde Benzaldehyde wittig Wittig Reaction benzaldehyde->wittig ylide Propyltriphenylphosphonium Ylide ylide->wittig product This compound wittig->product cyp450 Cytochrome P450 Oxidation product->cyp450 amination Asymmetric Amination product->amination epoxidation Epoxidation product->epoxidation metabolites Oxidized Metabolites cyp450->metabolites allylic_amine Nonracemic Allylic Amine amination->allylic_amine aryl_oxirane Aryl Oxirane epoxidation->aryl_oxirane

Caption: Experimental workflow for the synthesis and applications of this compound.

References

Spectroscopic data for (E)-1-Phenyl-1-butene (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the spectroscopic data for (E)-1-Phenyl-1-butene is presented in this technical guide, designed for researchers, scientists, and professionals in the field of drug development. This document provides an in-depth look at the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The structural elucidation of this compound, an aromatic hydrocarbon with the chemical formula C₁₀H₁₂, relies on a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

¹H NMR Spectral Data

The proton NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms in the molecule.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Vinylic H~6.4Doublet~15.7 (trans)
Vinylic H~6.2Doublet of Triplets~15.7 (trans), ~6.5
Aromatic H~7.3Multiplet-
Aromatic H~7.2Multiplet-
Methylene H (-CH₂)~2.2Quintet~7.4
Methyl H (-CH₃)~1.1Triplet~7.4
¹³C NMR Spectral Data

The carbon-13 NMR spectrum reveals the number of distinct carbon environments within the molecule.

Carbon AssignmentChemical Shift (δ, ppm)
Quaternary Aromatic C~138
Vinylic C~131
Vinylic C~129
Aromatic C~128
Aromatic C~127
Aromatic C~126
Methylene C (-CH₂)~26
Methyl C (-CH₃)~14
Infrared (IR) Spectroscopy Data

IR spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3080 - 3030C-H StretchAromatic & Vinylic
~2960 - 2850C-H StretchAliphatic
~1600, 1495, 1450C=C StretchAromatic Ring
~965C-H Out-of-Plane Bend (trans)Vinylic
~740 and ~690C-H Out-of-Plane BendMonosubstituted Benzene
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/z ValueInterpretation
132Molecular Ion [M]⁺
117Base Peak [M-CH₃]⁺
115[M-CH₃-H₂]⁺
91[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃). The solution is then filtered into a clean NMR tube to a height of about 4-5 cm.[1]

  • Data Acquisition : The NMR spectra are acquired on a spectrometer, such as a Bruker AM-270.[2] For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is obtained to simplify the signals to singlets for each unique carbon atom.

  • Data Processing : The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation : For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small drop of the sample directly on the ATR crystal.[3]

  • Data Acquisition : A background spectrum of the empty instrument (or clean salt plates/ATR crystal) is recorded. The sample is then placed in the IR beam path, and the sample spectrum is acquired. A typical spectral range is 4000-400 cm⁻¹.[3]

  • Data Processing : The instrument's software automatically subtracts the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.[3]

Mass Spectrometry (MS)
  • Sample Introduction and Ionization : The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC) for separation from any impurities. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in a technique known as Electron Ionization (EI). This process forms a molecular ion and various fragment ions.

  • Mass Analysis : The positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer, such as a quadrupole.

  • Detection : A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical progression of experiments and data interpretation in the structural elucidation of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample cluster_spectroscopy Spectroscopic Techniques cluster_data Primary Data cluster_interpretation Data Interpretation cluster_structure Final Structure Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) Multiplicity NMR->NMR_Data IR_Data Wavenumbers (cm⁻¹) Peak Intensities IR->IR_Data MS_Data m/z Ratios Relative Abundance MS->MS_Data NMR_Interp Carbon-Hydrogen Framework Connectivity NMR_Data->NMR_Interp IR_Interp Functional Groups IR_Data->IR_Interp MS_Interp Molecular Weight Fragmentation Pattern MS_Data->MS_Interp Structure Structural Elucidation NMR_Interp->Structure IR_Interp->Structure MS_Interp->Structure

Caption: Logical workflow for the structural elucidation of this compound.

References

Discovery and first synthesis of (E)-1-Phenyl-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and First Synthesis of (E)-1-Phenyl-1-butene

Introduction

This compound, also known as trans-1-Phenyl-1-butene, is an aromatic hydrocarbon with the chemical formula C₁₀H₁₂.[1] Its structure consists of a phenyl group attached to a butene chain with the double bond at the first position. The "(E)" designation specifies the stereochemistry of the double bond, indicating that the phenyl group and the ethyl group are on opposite sides.[1] This compound serves as a valuable research chemical and a precursor in various organic syntheses, including the preparation of nonracemic allylic amines and aryl oxiranes.[2] This technical guide provides a comprehensive overview of the initial synthesis of this compound, detailed experimental protocols, and relevant physicochemical data.

Discovery and First Synthesis

The synthesis of phenyl-substituted alkenes was explored in the early 20th century through various classical organic reactions. One of the foundational methods for synthesizing 1-phenyl-1-butene is the acid-catalyzed dehydration of 1-phenyl-1-butanol. This elimination reaction typically favors the formation of the more thermodynamically stable conjugated alkene, with a preference for the (E)-isomer over the (Z)-isomer.[3][4] While numerous advanced stereoselective methods have since been developed, this dehydration reaction represents a fundamental and early approach to the synthesis of this compound.

Physicochemical and Spectroscopic Data

A summary of key quantitative data for this compound is presented below, which is essential for its characterization and for designing experimental procedures.

PropertyValueUnitSource(s)
Molecular FormulaC₁₀H₁₂-[3]
Molecular Weight132.20 g/mol [1][3]
IUPAC Name[(E)-but-1-enyl]benzene-[5]
CAS Number1005-64-7-[3][5]
Normal Boiling Point (Tboil)455.15 - 457.15K[3]
Normal Melting Point (Tfus)184.9K[3]
Octanol/Water Partition Coeff. (logPoct/wat)3.110-[3]
Enthalpy of Vaporization (ΔvapH°)40.09kJ/mol[3]
Enthalpy of Fusion (ΔfusH°)15.90kJ/mol[3]
Standard Gibbs Free Energy of Formation (ΔfG°)225.95kJ/mol[3]
Enthalpy of Formation at Standard Conditions (ΔfH°gas)104.02kJ/mol[3]
Kovats Retention Index (Standard non-polar)1070.8 - 1120-[3]

Experimental Protocols

First Synthesis: Acid-Catalyzed Dehydration of 1-Phenyl-1-butanol

This method is a classic approach for alkene synthesis. The reaction proceeds via an E1 elimination mechanism, where the protonation of the alcohol is followed by the loss of water to form a stable secondary benzylic carbocation. A subsequent deprotonation yields the alkene.[4]

Overall Reaction: 1-Phenyl-1-butanol --[H⁺]--> this compound + H₂O

Detailed Methodology:

  • Reaction Setup: Place 1-phenyl-1-butanol (1.0 eq) in a round-bottom flask equipped with a distillation apparatus. Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).

  • Dehydration and Product Collection: Gently heat the mixture. The alkene product, being more volatile than the starting alcohol, will co-distill with water as it is formed. Collect the distillate.[3]

  • Work-up and Purification:

    • Transfer the collected distillate to a separatory funnel.

    • Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.

    • Follow with a wash of water and then brine.[3]

    • Dry the organic layer over an anhydrous drying agent, such as calcium chloride (CaCl₂) or sodium sulfate (Na₂SO₄).[3]

    • Filter off the drying agent and purify the resulting liquid by fractional distillation to isolate pure this compound.[3]

Alternative Modern Synthesis: The Wittig Reaction

The Wittig reaction, developed by Georg Wittig, is a reliable method for synthesizing alkenes from aldehydes or ketones and is noted for its high degree of control over the double bond's position.[6][7] For the synthesis of this compound, benzaldehyde is reacted with the ylide generated from propyltriphenylphosphonium bromide.[6]

Overall Reaction: Propyltriphenylphosphonium bromide + Benzaldehyde --[Base]--> this compound + Triphenylphosphine oxide

Detailed Methodology:

  • Ylide Formation:

    • In a flame-dried, three-necked round-bottom flask under an inert nitrogen atmosphere, suspend propyltriphenylphosphonium bromide (1.0 eq) in anhydrous tetrahydrofuran (THF).[6]

    • Cool the suspension to 0 °C in an ice-water bath.

    • Add a strong base, such as n-butyllithium (n-BuLi, 1.0 eq), dropwise to the suspension. The appearance of a deep orange or red color indicates the formation of the phosphorus ylide.[6]

  • Reaction with Benzaldehyde:

    • To the freshly prepared ylide solution at 0 °C, add benzaldehyde (1.0 eq) dropwise.

    • After the addition, remove the ice bath and allow the mixture to warm to room temperature. Stir for approximately 2 hours.[6]

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[6]

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

    • Wash the combined organic extracts with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[6]

    • Purify the crude product, which contains triphenylphosphine oxide as a byproduct, using flash column chromatography on silica gel with hexanes as the eluent to yield pure this compound.[6]

Diagrams and Schemes

G General Scheme for Acid-Catalyzed Dehydration cluster_reagents Reactant 1-Phenyl-1-butanol Product This compound + H₂O Reactant->Product       Catalyst H⁺ (cat.) Heat

Caption: Acid-catalyzed dehydration of 1-phenyl-1-butanol.

G Experimental Workflow for Dehydration Synthesis cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine 1-Phenyl-1-butanol and Acid Catalyst B Heat Mixture and Collect Distillate A->B C Neutralize with NaHCO₃ B->C D Wash with Water and Brine C->D E Dry Organic Layer (e.g., Na₂SO₄) D->E F Filter off Drying Agent E->F G Fractional Distillation F->G H Pure this compound G->H

Caption: Workflow for the synthesis and purification of this compound.

G Wittig Reaction Scheme cluster_reagents Phosphonium Propyltriphenyl- phosphonium bromide Ylide Phosphorus Ylide Phosphonium->Ylide       Base n-BuLi Product This compound Ylide->Product Aldehyde Benzaldehyde Aldehyde->Product Byproduct Triphenylphosphine oxide Product->Byproduct

Caption: General scheme of the Wittig reaction for synthesis.

References

A Technical Guide to the Research Applications of Substituted Styrenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted styrenes, a versatile class of vinyl aromatic compounds, are foundational building blocks in modern chemistry, enabling significant advancements across diverse scientific disciplines. The ability to introduce a wide array of functional groups onto the styrene backbone allows for the precise tuning of chemical, physical, and biological properties. This technical guide provides an in-depth exploration of the synthesis, polymerization, and application of substituted styrenes, with a focus on their burgeoning role in drug delivery, biosensing, and organic electronics. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to facilitate practical implementation in a research setting.

Synthesis of Substituted Styrenes: Key Methodologies

The synthesis of substituted styrenes can be achieved through several robust and versatile methods. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Common strategies include the Wittig reaction, Suzuki-Miyaura coupling, and Heck coupling.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide. For the preparation of substituted styrenes, a substituted benzaldehyde is typically reacted with a methyl- or halo-methyltriphenylphosphonium salt in the presence of a strong base.

Experimental Protocol: Synthesis of 4-Nitrostyrene via Wittig Reaction

  • Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath. Add a strong base, such as n-butyllithium (1.1 equivalents), dropwise while stirring. Allow the reaction mixture to warm to room temperature and stir for 1 hour, during which the color should turn deep orange or yellow, indicating ylide formation.

  • Reaction with Aldehyde: Dissolve 4-nitrobenzaldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0°C.

  • Reaction Progression and Quenching: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 4-nitrostyrene.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. To synthesize substituted styrenes, a substituted aryl halide is coupled with a vinylboronic acid or ester.[1]

Experimental Protocol: Synthesis of 4-Methoxystyrene via Suzuki-Miyaura Coupling

  • Reaction Setup: To a Schlenk flask, add 4-bromoanisole (1.0 equivalent), vinylboronic acid pinacol ester (1.2 equivalents), potassium carbonate (2.0 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).

  • Solvent Addition and Degassing: Add a mixture of toluene and water (e.g., 4:1 v/v). Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 90°C and stir overnight under an inert atmosphere.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash chromatography on silica gel to afford 4-methoxystyrene.

Heck Coupling

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene.[2] For the synthesis of substituted styrenes, an aryl halide is reacted with ethylene or a vinyl source.

Experimental Protocol: Synthesis of 4-Cyanostyrene via Heck Coupling

  • Reaction Setup: In a pressure vessel, combine 4-bromobenzonitrile (1.0 equivalent), a palladium catalyst such as palladium(II) acetate (0.02 equivalents), a phosphine ligand like tri(o-tolyl)phosphine (0.04 equivalents), and a base such as triethylamine (1.5 equivalents) in a suitable solvent like dimethylformamide (DMF).

  • Introduction of Alkene: Pressurize the vessel with ethylene gas (e.g., 2-3 atm).

  • Reaction: Heat the mixture to 100-120°C and stir for 12-24 hours.

  • Work-up and Purification: Cool the reaction vessel, vent the ethylene, and filter the mixture to remove the palladium catalyst. Dilute the filtrate with water and extract with a suitable organic solvent. Wash the combined organic phases, dry, and concentrate. Purify the product by column chromatography or distillation.

Table 1: Comparison of Synthesis Methods for Substituted Styrenes

MethodTypical SubstratesCatalyst/ReagentBaseTypical YieldsAdvantagesDisadvantages
Wittig Reaction Substituted benzaldehydes, methyltriphenylphosphonium saltsPhosphorus ylideStrong base (e.g., n-BuLi, NaH)50-90%High functional group tolerance, reliableStoichiometric phosphine oxide byproduct can complicate purification
Suzuki-Miyaura Coupling Substituted aryl halides, vinylboronic acids/estersPalladium catalyst (e.g., Pd(PPh₃)₄)Weak base (e.g., K₂CO₃, Cs₂CO₃)70-95%Mild reaction conditions, high yields, commercially available reagentsBoronic acids can be unstable
Heck Coupling Substituted aryl halides, ethylene/vinyl sourcePalladium catalyst (e.g., Pd(OAc)₂)Organic base (e.g., Et₃N)60-85%Good for large-scale synthesis, atom economicalRequires high temperatures and sometimes high pressures of ethylene

Polymerization of Substituted Styrenes

The vinyl group of substituted styrenes allows for their polymerization into a wide range of functional polymers. Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are particularly valuable as they allow for the synthesis of polymers with well-defined molecular weights and low polydispersities.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a controlled/"living" radical polymerization method that utilizes a transition metal catalyst (typically copper) to reversibly activate and deactivate the growing polymer chains. This allows for excellent control over the polymerization process.

Experimental Protocol: ATRP of 4-Chlorostyrene

  • Materials Purification: Pass 4-chlorostyrene through a column of basic alumina to remove the inhibitor. Purify the copper(I) bromide (CuBr) catalyst as per literature procedures.

  • Reaction Setup: In a Schlenk flask, add CuBr (1.0 equivalent relative to initiator) and a ligand such as 2,2'-bipyridine (2.0 equivalents). Seal the flask, evacuate, and backfill with argon three times.

  • Addition of Monomer and Initiator: Add the purified 4-chlorostyrene and a solvent (e.g., anisole) via a degassed syringe. Add the initiator, such as ethyl α-bromoisobutyrate (1.0 equivalent), via a syringe.

  • Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 110°C) and stir. Take samples periodically to monitor conversion (by ¹H NMR) and molecular weight evolution (by GPC).

  • Termination and Purification: To terminate the polymerization, cool the flask to room temperature and expose the mixture to air. Dilute the solution with THF, pass it through a short column of neutral alumina to remove the copper catalyst, and precipitate the polymer in a large volume of cold methanol. Filter and dry the polymer in a vacuum oven.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is another controlled radical polymerization technique that employs a chain transfer agent, typically a thiocarbonylthio compound, to mediate the polymerization.

Experimental Protocol: RAFT Polymerization of 4-Acetoxystyrene

  • Reaction Mixture Preparation: In a polymerization tube, dissolve 4-acetoxystyrene, a RAFT agent such as 2-cyano-2-propyl dithiobenzoate, and a radical initiator like azobisisobutyronitrile (AIBN) in a suitable solvent (e.g., dioxane).

  • Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Seal the tube under vacuum and place it in a thermostated oil bath at the desired temperature (e.g., 60°C).

  • Isolation: After the desired time, stop the reaction by cooling the tube in an ice bath and exposing it to air. Precipitate the polymer by adding the reaction mixture to a non-solvent like methanol. Collect the polymer by filtration and dry under vacuum.

Table 2: Typical Molecular Weight and Polydispersity Data for ATRP and RAFT of Substituted Styrenes

MonomerPolymerization MethodInitiator/CTAMn ( g/mol )Mw/Mn (PDI)Reference
4-ChlorostyreneATRPEthyl α-bromoisobutyrate15,0001.15[3]
4-FluorostyreneATRPEthyl α-bromoisobutyrate12,5001.20[3]
StyreneRAFTCumyl dithiobenzoate465,0001.40[4]
StyreneRAFTBenzyl dithiobenzoate25,0001.10[5]
4-AcetoxystyreneRAFT2-Cyano-2-propyl dithiobenzoate18,0001.18N/A

Research Applications of Substituted Styrenes

The tailor-made properties of polymers derived from substituted styrenes have led to their application in several high-impact research areas.

Drug Delivery

Polymers and copolymers of substituted styrenes can self-assemble into nanoparticles or micelles, which are effective vehicles for drug delivery.[6] The functional groups on the styrene units can be used to attach targeting ligands or to control the release of encapsulated drugs in response to specific stimuli like pH.[7][8]

Cellular Uptake of Polystyrene Nanoparticles: The internalization of polystyrene-based nanoparticles into cells is a complex process that can occur through multiple endocytic pathways.[9] The surface functionalization of these nanoparticles plays a critical role in determining the primary uptake mechanism.[10]

CellularUptake cluster_extracellular Extracellular Space cluster_cell Cell Nanoparticle Nanoparticle Clathrin-mediated Clathrin-mediated Endocytosis Nanoparticle->Clathrin-mediated Receptor Binding Caveolae-mediated Caveolae-mediated Endocytosis Nanoparticle->Caveolae-mediated Lipid Raft Interaction Macropinocytosis Macropinocytosis Nanoparticle->Macropinocytosis Non-specific EarlyEndosome Early Endosome Clathrin-mediated->EarlyEndosome Caveolae-mediated->EarlyEndosome Macropinocytosis->EarlyEndosome LateEndosome Late Endosome EarlyEndosome->LateEndosome Lysosome Lysosome (Drug Release) LateEndosome->Lysosome

Cellular uptake pathways of functionalized polystyrene nanoparticles.

Table 3: Drug Loading and Release from Substituted Polystyrene-Based Micelles

CopolymerDrugDrug Loading Content (%)Drug Release in 24h (%)Stimulus for ReleaseReference
PSMA-b-PSParthenolide~5~100Passive Diffusion[7]
PSMA-b-PSDoxorubicin~10<20pH[7]
PS-b-PMAAModel Drug~15~60 (pH 4) vs ~20 (pH 7)pH[8]
Biosensors

Functionalized polystyrene surfaces are extensively used as solid supports for the immobilization of biomolecules in biosensors.[5] The surface chemistry can be tailored to covalently attach antibodies, enzymes, or nucleic acids for the specific detection of target analytes.[11]

Experimental Workflow: Fabrication of a Polystyrene-Based Biosensor

The fabrication of a biosensor on a polystyrene substrate involves a series of sequential steps to functionalize the surface and immobilize the biorecognition element.

BiosensorFabrication cluster_workflow Biosensor Fabrication Workflow A 1. Polystyrene Substrate (e.g., microplate well) B 2. Surface Activation (e.g., plasma treatment, chemical oxidation) A->B C 3. Surface Functionalization (e.g., amination, carboxylation) B->C D 4. Bioreceptor Immobilization (e.g., antibody, enzyme) C->D E 5. Blocking (e.g., BSA, casein) D->E F 6. Analyte Detection E->F

Workflow for the fabrication of a polystyrene-based biosensor.

Table 4: Performance of Polystyrene-Based Biosensors

AnalyteBioreceptorDetection MethodLimit of Detection (LOD)Reference
Human IgGAnti-human IgGReflectance1 µg/mL[12]
MicroplasticsEngineered PeptideFluorescence0.5 µg/mL[13]
Ochratoxin APeptideColorimetricNot specified[14]
Organic Electronics

Polymers derived from substituted styrenes are finding applications in organic electronics, particularly in organic light-emitting diodes (OLEDs), where they can serve as host materials or charge-transporting layers. The ability to tune the electronic properties of the polymer by altering the substituents on the styrene monomer is a key advantage.

Table 5: Performance of OLEDs Incorporating Substituted Polystyrene Derivatives

PolymerRole in OLEDExternal Quantum Efficiency (EQE)Turn-on Voltage (V)Reference
ABP91Host Material21.8%Not specified[2]
ABP73Host Material22.2%Not specified[2]
Cross-linkable copolymerHole-Transporting Layer10.4%Not specified[2]
Polyaniline-poly(styrene sulfonate)Hole Injection Layer>15% (relative improvement)Not specified[15]

Conclusion

Substituted styrenes are a remarkably versatile class of monomers that provide access to a vast array of functional polymers. The ability to precisely control their synthesis and polymerization has opened up new avenues for research in drug delivery, biosensing, and organic electronics. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers seeking to harness the potential of substituted styrenes in their own work. As synthetic methodologies continue to advance and our understanding of the structure-property relationships of these materials deepens, the scope of applications for substituted styrenes is poised to expand even further.

References

In-Depth Technical Guide to the Health and Safety of (E)-1-Phenyl-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a qualified scientific audience. (E)-1-Phenyl-1-butene is a chemical compound for research use. Specific toxicological properties for this compound have not been thoroughly investigated. All handling should be performed by trained personnel in a controlled laboratory setting, adhering to all applicable safety regulations. Information from structurally similar compounds should be used as a preliminary guide and not as a substitute for a comprehensive risk assessment.

Executive Summary

This compound, a member of the styrenes class, is an aromatic hydrocarbon utilized in organic synthesis and metabolic research.[1][2] This guide provides a detailed overview of its known physical and chemical properties, potential health hazards based on general chemical principles and data from related compounds, and standardized protocols for its safe handling, storage, and emergency procedures. Due to a lack of specific toxicological data for this compound, this document also outlines the standard OECD methodologies that would be employed to determine such data.

Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of this compound. This data is essential for understanding its behavior under various laboratory conditions and for conducting a thorough risk assessment.

PropertyValueSource
Molecular Formula C₁₀H₁₂[3][4]
Molecular Weight 132.20 g/mol [3][5]
CAS Number 1005-64-7[3][4]
Appearance Neat (liquid)[5]
Boiling Point 189 °C to 200.15 °C[4]
IUPAC Name [(E)-but-1-enyl]benzene[3]
Synonyms trans-1-Phenyl-1-butene, (E)-But-1-en-1-ylbenzene[3][4]

Hazard Identification and GHS Classification

3.1 Flammability

Based on its boiling point and the general properties of similar aromatic hydrocarbons, this compound is expected to be a combustible liquid.

  • Anticipated GHS Classification: Flammable Liquid, Category 3 or 4.

  • Criteria: Category 3 includes liquids with a flash point ≥ 23 °C and ≤ 60 °C. Category 4 includes liquids with a flash point > 60 °C and ≤ 93 °C.[6][7]

  • Hazard Statements: H226 (Flammable liquid and vapor) or H227 (Combustible liquid).

  • Precautionary Statements: P210 (Keep away from heat, sparks, open flames, and hot surfaces. No smoking), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[8]

3.2 Health Hazards

Detailed toxicological data such as LD50 and LC50 values for this compound are not currently available.[9] However, based on related compounds, the following potential health hazards should be considered.

  • Skin Corrosion/Irritation: Expected to be a skin irritant. Prolonged or repeated contact may cause redness and irritation.[10]

    • Anticipated GHS Classification: Skin Irritant, Category 2.

    • Criteria: Production of reversible skin damage following an exposure of up to 4 hours.[11]

    • Hazard Statement: H315 (Causes skin irritation).

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation upon contact.[12]

    • Anticipated GHS Classification: Eye Irritant, Category 2A.

    • Criteria: Production of reversible changes in the eye within 21 days of application.[13][14]

    • Hazard Statement: H319 (Causes serious eye irritation).

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation if inhaled. High concentrations of vapor may lead to dizziness or drowsiness.[15]

    • Anticipated GHS Classification: STOT-SE, Category 3.

    • Criteria: Transient target organ effects such as respiratory tract irritation or narcotic effects.[16]

    • Hazard Statement: H335 (May cause respiratory irritation), H336 (May cause drowsiness or dizziness).

Experimental Protocols for Safety Assessment

To formally establish the toxicological profile of this compound, the following standard OECD (Organisation for Economic Co-operation and Development) guidelines would be followed.

4.1 Acute Oral Toxicity - OECD Guideline 420 (Fixed Dose Procedure)

This method is used to assess the acute oral toxicity of a substance.[17]

  • Principle: The test substance is administered orally to a group of fasted female rats at one of the defined dose levels (5, 50, 300, or 2000 mg/kg body weight).[17] The procedure is a stepwise process where the outcome of dosing at one level determines the next step. The endpoint is the observation of clear signs of toxicity, rather than mortality.[17]

  • Methodology:

    • Animal Selection: Healthy, young adult female rats are used. Animals are fasted overnight before dosing.[17]

    • Dose Administration: The substance is administered in a single dose by gavage. An aqueous solution is preferred, followed by a solution in oil (e.g., corn oil).[18] The volume should not exceed 1 mL/100g of body weight.[18]

    • Sighting Study: A preliminary study is conducted to determine the appropriate starting dose. One animal is dosed at a time, with a 24-hour observation period between each dosing.[17]

    • Main Study: Based on the sighting study, a group of animals is dosed at the selected level.

    • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[17] A full necropsy is performed on all animals at the end of the study.

4.2 Skin Irritation - OECD Guideline 439 (In Vitro Reconstructed Human Epidermis Test)

This in vitro method provides an alternative to animal testing for assessing skin irritation potential.[19]

  • Principle: The test chemical is applied topically to a three-dimensional reconstructed human epidermis (RhE) model. The endpoint measured is cell viability, typically using the MTT assay. A reduction in cell viability below a certain threshold (≤ 50%) indicates that the substance is an irritant.[19]

  • Methodology:

    • Tissue Preparation: Commercially available RhE models are equilibrated in a culture medium.[19]

    • Test Substance Application: A small amount of the liquid test substance (e.g., 30 µL) is applied directly to the surface of triplicate tissue models.[19]

    • Exposure and Incubation: After a 60-minute exposure period, the tissues are rinsed and incubated for a 42-hour post-exposure period.[19]

    • Viability Assessment: Cell viability is determined by incubating the tissues with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells convert the yellow MTT into a blue formazan product, which is then extracted and quantified spectrophotometrically.[19]

    • Classification: If the mean tissue viability is ≤ 50% relative to the negative control, the substance is classified as a skin irritant (GHS Category 2).[19]

4.3 Eye Irritation - OECD Guideline 405 (Acute Eye Irritation/Corrosion)

This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion.[20]

  • Principle: The test substance is applied in a single dose to one eye of an experimental animal, with the untreated eye serving as a control. The degree of eye irritation/corrosion is evaluated by scoring lesions of the conjunctiva, cornea, and iris at specific intervals.[20]

  • Methodology:

    • Animal Selection: Healthy, young adult albino rabbits are the preferred species.[21]

    • Dose Administration: A 0.1 mL volume of the liquid test substance is instilled into the conjunctival sac of one eye.[20]

    • Sequential Testing: The test is initially performed on a single animal. If the results indicate a corrosive or severe irritant effect, no further testing is conducted. Otherwise, the response is confirmed in up to two additional animals.[21]

    • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[20] The observation period can be extended up to 21 days to assess the reversibility of the effects.

    • Classification: The scores for corneal opacity, iritis, and conjunctival redness and chemosis are used to classify the substance according to the GHS criteria for eye irritation or serious eye damage.[22]

Handling and Safety Precautions

5.1 Engineering Controls

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Emergency eye wash stations and safety showers must be readily accessible.

5.2 Personal Protective Equipment (PPE)

  • Eye Protection: Wear chemical safety goggles or a face shield that meets ANSI Z.87.1 standards.

  • Skin Protection: Wear a flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[17] Gloves should be inspected before use and changed immediately if contaminated.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, use a NIOSH-approved respirator with an organic vapor cartridge.

5.3 Safe Handling and Storage

  • Avoid contact with skin, eyes, and clothing.

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Store away from oxidizing agents.

Emergency Procedures

6.1 First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

6.2 Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.

  • Specific Hazards: The substance is a combustible liquid. Vapors are heavier than air and may travel to a source of ignition and flash back. Combustion may produce toxic fumes of carbon monoxide and carbon dioxide.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

6.3 Accidental Release Measures

  • Eliminate all ignition sources.

  • Evacuate personnel to a safe area.

  • Wear appropriate PPE.

  • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Collect the absorbed material into a suitable container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

Visualizations

The following diagrams illustrate key safety workflows and logical relationships relevant to handling chemical substances like this compound.

G cluster_ppe Personal Protective Equipment (PPE) Selection assess Assess Hazards (Inhalation, Skin/Eye Contact) select_respirator Select Respirator (Organic Vapor Cartridge) assess->select_respirator Inhalation Risk select_gloves Select Gloves (Nitrile/Neoprene) assess->select_gloves Skin Contact Risk select_eyewear Select Eye Protection (Goggles/Face Shield) assess->select_eyewear Splash/Vapor Risk select_clothing Select Protective Clothing (Lab Coat) assess->select_clothing General Use

Caption: PPE Selection Workflow for this compound.

G cluster_spill Chemical Spill Response Protocol spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don PPE evacuate->ppe ignite Eliminate Ignition Sources ppe->ignite contain Contain Spill (Inert Absorbent) ignite->contain collect Collect Waste contain->collect clean Clean Spill Area collect->clean dispose Dispose of Waste (Follow Regulations) clean->dispose

Caption: General Protocol for Chemical Spill Response.

G cluster_first_aid First Aid Decision Tree for Exposure exposure Exposure Event Route of Exposure inhalation Inhalation Move to fresh air Seek medical attention exposure->inhalation Inhaled skin Skin Contact Remove contaminated clothing Wash with soap & water (15 min) exposure->skin Skin eye Eye Contact Flush with water (15 min) Seek immediate medical attention exposure->eye Eyes ingestion Ingestion Rinse mouth Do NOT induce vomiting Seek immediate medical attention exposure->ingestion Swallowed

Caption: First Aid Decision Tree for Chemical Exposure.

References

(E)-1-Phenyl-1-butene: An In-depth Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (E)-1-Phenyl-1-butene. Understanding the chemical stability of this compound is critical for its effective use in research, development, and manufacturing to ensure the integrity of experimental results and product quality. This document outlines potential degradation pathways, proposes detailed experimental protocols for stability testing, and provides guidance on optimal storage conditions.

Chemical Properties and Structure

This compound, also known as trans-1-Phenyl-1-butene, is an aromatic hydrocarbon with the chemical formula C₁₀H₁₂. Its structure consists of a benzene ring attached to a butene chain with the double bond in the E configuration.

PropertyValue
CAS Number 1005-64-7[1][2]
Molecular Formula C₁₀H₁₂[2][3]
Molecular Weight 132.20 g/mol [3][4]
Appearance Colorless liquid
Boiling Point 187-188 °C
Synonyms trans-1-Phenyl-1-butene, [(E)-but-1-enyl]benzene[2][3][4]

Potential Degradation Pathways

While specific stability data for this compound is not extensively available in the public domain, its structural similarity to other substituted styrenes allows for the prediction of several potential degradation pathways. The primary routes of degradation are expected to be autoxidation, thermal degradation, and photodegradation.

Autoxidation (Peroxide Formation)

In the presence of oxygen, especially when exposed to light or heat, alkenes are susceptible to autoxidation, a free-radical chain reaction that leads to the formation of peroxides.[5] This process is a significant concern for the stability of this compound.

The initiation of autoxidation can be triggered by light, heat, or the presence of radical initiators.[5] The allylic hydrogens in the butene chain are particularly susceptible to abstraction, leading to the formation of a resonance-stabilized radical. This radical can then react with molecular oxygen to form a hydroperoxide. These peroxides can further decompose, leading to a cascade of secondary degradation products, including aldehydes, ketones, and carboxylic acids. The presence of peroxides can also initiate unwanted polymerization.

Thermal Degradation

At elevated temperatures, this compound can undergo thermal degradation. Studies on substituted polystyrenes suggest that thermal stress can lead to chain scission and depolymerization.[6][7][8] For the monomeric this compound, high temperatures could potentially lead to isomerization to the (Z)-isomer, polymerization, or fragmentation of the molecule. The degradation process in the presence of oxygen is often accelerated and starts at lower temperatures.[9]

Photodegradation

Exposure to ultraviolet (UV) light can induce photochemical reactions in this compound. The phenyl group acts as a chromophore, absorbing UV radiation. This can lead to the formation of excited states and free radicals, initiating degradation pathways.[10][11] Research on the photochemical reactivity of styrene has shown that exposure to UV light can lead to the formation of benzaldehyde and benzene.[12] Similar degradation products could be expected for this compound.

Recommended Storage Conditions

To minimize degradation and ensure the long-term stability of this compound, the following storage conditions are recommended. These recommendations are based on best practices for storing volatile, light-sensitive, and potentially peroxide-forming organic compounds.[13]

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Refrigeration at 2-8 °C is recommended for long-term storage.Reduces the rate of thermal degradation and autoxidation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Minimizes contact with oxygen, thereby inhibiting autoxidation and peroxide formation.
Light Store in an amber glass vial or other light-resistant container.Protects the compound from UV radiation, preventing photodegradation.
Container Use a tightly sealed container to prevent the ingress of moisture and air. The container size should be appropriate for the volume of the standard to minimize headspace.Prevents evaporation and contamination.
Purity Ensure the compound is free from impurities, especially radical initiators or metal ions, which can catalyze degradation.Impurities can accelerate decomposition.

Experimental Protocols for Stability Testing

To quantitatively assess the stability of this compound, a comprehensive stability testing program should be implemented. The following protocols are designed to evaluate the impact of temperature, light, and oxygen on the compound's purity over time.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for separating the intact this compound from its potential degradation products. A high-performance liquid chromatography (HPLC) method with UV detection is recommended.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength corresponding to the absorbance maximum of this compound (e.g., ~254 nm).

  • Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to established guidelines.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.

  • Acid/Base Hydrolysis: Treat a solution of this compound with 0.1 M HCl and 0.1 M NaOH at elevated temperatures (e.g., 60 °C) for a defined period.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose a solid or liquid sample of this compound to dry heat (e.g., 80 °C).

  • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) and/or visible light.

Long-Term Stability Study

This study evaluates the stability of this compound under the recommended storage conditions.

  • Storage Conditions: 2-8 °C, protected from light, and under an inert atmosphere.

  • Time Points: 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Analysis: At each time point, analyze the sample for purity using the validated stability-indicating HPLC method. Monitor for the appearance of any degradation products.

Accelerated Stability Study

This study is designed to predict the long-term stability by subjecting the compound to elevated stress conditions.

  • Storage Conditions: 25 °C / 60% RH and 40 °C / 75% RH, protected from light.

  • Time Points: 0, 1, 3, and 6 months.

  • Analysis: Analyze the samples at each time point as described for the long-term stability study.

Test for Peroxides

Regular testing for the presence of peroxides is essential, especially for older samples or those that have been exposed to air.

  • Method: Use commercially available peroxide test strips. Moisten the test strip with the this compound sample and observe the color change according to the manufacturer's instructions.

  • Frequency: Test before each use, particularly if the container has been opened previously.

Data Presentation

The quantitative data generated from the stability studies should be summarized in a clear and structured table to facilitate comparison and analysis.

Table 1: Example Stability Data Summary for this compound

Storage ConditionTime Point (Months)Purity (%) by HPLCAppearance of Degradation Products (Peak Area %)Peroxide Test
2-8 °C 099.8Not DetectedNegative
3
6
12
25 °C / 60% RH 099.8Not DetectedNegative
1
3
6
40 °C / 75% RH 099.8Not DetectedNegative
1
3
6

Visualizations

Proposed Degradation Pathways

G cluster_main This compound Stability cluster_stress Stress Factors cluster_pathways Degradation Pathways cluster_products Potential Degradation Products A This compound E Autoxidation A->E O₂ F Thermal Degradation A->F Δ G Photodegradation A->G B Oxygen (Air) B->E C Heat C->F D Light (UV) D->G H Peroxides / Hydroperoxides E->H J Isomers (Z) F->J K Polymers F->K L Benzaldehyde / Benzene G->L I Aldehydes / Ketones H->I

Caption: Proposed degradation pathways for this compound under various stress conditions.

Experimental Workflow for Stability Testing

G cluster_workflow Stability Testing Workflow start Obtain this compound Sample method_dev Develop & Validate Stability-Indicating HPLC Method start->method_dev forced_deg Perform Forced Degradation Studies method_dev->forced_deg setup_studies Set up Long-Term and Accelerated Stability Studies forced_deg->setup_studies sampling Collect Samples at Pre-defined Time Points setup_studies->sampling analysis Analyze Samples by HPLC sampling->analysis peroxide_test Perform Peroxide Test sampling->peroxide_test data_analysis Analyze Data and Determine Shelf-Life analysis->data_analysis peroxide_test->data_analysis end Stability Profile Established data_analysis->end

Caption: Experimental workflow for assessing the stability of this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of (E)-1-Phenyl-1-butene via Wittig Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of alkenes from carbonyl compounds such as aldehydes and ketones.[1][2][3][4] Developed by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, this reaction involves the use of a phosphorus ylide, also known as a Wittig reagent.[1][5][6] A significant advantage of the Wittig reaction is that the position of the newly formed double bond is unambiguously determined.[2] The stereochemical outcome of the reaction is influenced by the structure of the ylide. Stabilized ylides, those bearing an electron-withdrawing group, generally lead to the formation of (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.[5][7] This protocol details the synthesis of (E)-1-phenyl-1-butene from benzaldehyde and propyltriphenylphosphonium bromide. The ylide generated from propyltriphenylphosphonium bromide is considered semi-stabilized, and the reaction conditions can be optimized to favor the thermodynamically more stable (E)-isomer.[1]

Reaction Mechanism and Stereoselectivity

The mechanism of the Wittig reaction involves the nucleophilic attack of the ylide on the carbonyl carbon of the aldehyde or ketone.[2][6] This initially forms a betaine intermediate, which then cyclizes to a four-membered ring intermediate called an oxaphosphetane.[2][7] The oxaphosphetane subsequently decomposes to yield the alkene and triphenylphosphine oxide. The formation of the stable phosphine oxide is a key driving force for the reaction.[7]

Under salt-free, aprotic conditions, the reaction is believed to proceed via a concerted [2+2] cycloaddition to directly form the oxaphosphetane.[8] The stereochemistry of the resulting alkene is determined by the geometry of the transition state leading to the oxaphosphetane. For stabilized or semi-stabilized ylides, the reaction is often under thermodynamic control, leading to the more stable (E)-alkene.[8]

Wittig_Mechanism cluster_ylide Ylide Formation cluster_reaction Wittig Reaction PPh3 PPh₃ Phosphonium_Salt [PPh₃CH₂CH₂CH₃]⁺Br⁻ PPh3->Phosphonium_Salt SN2 Propyl-Br CH₃CH₂CH₂Br Propyl-Br->Phosphonium_Salt Ylide PPh₃=CHCH₂CH₃ Phosphonium_Salt->Ylide Deprotonation Base Base (n-BuLi) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Benzaldehyde PhCHO Benzaldehyde->Oxaphosphetane Products This compound + Ph₃P=O Oxaphosphetane->Products Decomposition

Caption: Mechanism of the Wittig reaction for the synthesis of this compound.

Experimental Protocol

This protocol is designed for the synthesis of this compound on a 10.0 mmol scale.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
Propyltriphenylphosphonium bromide385.283.85 g10.0
n-Butyllithium (n-BuLi)64.064.0 mL (2.5 M in hexanes)10.0
Benzaldehyde106.121.02 mL (1.06 g)10.0
Anhydrous Tetrahydrofuran (THF)-50 mL-
Diethyl ether-~100 mL-
Saturated aqueous NH₄Cl-20 mL-
Brine-30 mL-
Anhydrous Magnesium Sulfate (MgSO₄)-As needed-
Silica gel for column chromatography-As needed-
Hexanes (for chromatography)-As needed-

Equipment:

  • Flame-dried, three-necked round-bottom flask (100 mL)

  • Magnetic stir bar

  • Rubber septa

  • Thermometer

  • Nitrogen inlet

  • Syringes

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Flash column chromatography setup

  • TLC plates and chamber

Procedure:

  • Ylide Preparation:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a thermometer, and a nitrogen inlet.[1]

    • Add propyltriphenylphosphonium bromide (3.85 g, 10.0 mmol) to the flask.[1]

    • Add 50 mL of anhydrous tetrahydrofuran (THF) via syringe.[1]

    • Cool the resulting suspension to 0 °C using an ice-water bath.[1]

    • While stirring vigorously, add n-butyllithium (4.0 mL of a 2.5 M solution in hexanes, 10.0 mmol) dropwise via syringe over 10 minutes. Ensure the internal temperature does not exceed 5 °C.[1]

    • Upon addition of n-BuLi, the solution will develop a deep orange or reddish color, indicating the formation of the ylide.[1] Stir the mixture at 0 °C for 1 hour.[9]

  • Wittig Reaction:

    • To the freshly prepared ylide solution at 0 °C, add benzaldehyde (1.06 g, 1.02 mL, 10.0 mmol) dropwise via syringe.[1]

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.[1]

    • Stir the reaction mixture at room temperature for 2 hours.[1]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 hexanes:ethyl acetate eluent.[1]

  • Work-up and Purification:

    • Upon completion, quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.[1]

    • Transfer the mixture to a separatory funnel.[1]

    • Add 50 mL of diethyl ether and 20 mL of water. Shake the funnel and allow the layers to separate.[1]

    • Collect the organic layer. Extract the aqueous layer twice more with 25 mL portions of diethyl ether.[1]

    • Combine all organic extracts and wash them with 30 mL of brine.[1]

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).[1]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product will be a mixture of this compound and triphenylphosphine oxide.[1]

    • Purify the crude product by flash column chromatography on silica gel, eluting with hexanes, to separate the desired alkene from the triphenylphosphine oxide byproduct.[1]

    • Combine the fractions containing the product and remove the solvent via rotary evaporation to yield this compound as a colorless oil.[1]

Experimental_Workflow A 1. Ylide Preparation - Add propyltriphenylphosphonium bromide and THF to flask. - Cool to 0 °C. - Add n-BuLi dropwise. B 2. Wittig Reaction - Add benzaldehyde dropwise at 0 °C. - Warm to room temperature and stir for 2 hours. - Monitor by TLC. A->B Formation of ylide C 3. Work-up - Quench with aq. NH₄Cl. - Extract with diethyl ether. - Wash with brine. B->C Reaction completion D 4. Purification - Dry with MgSO₄ and concentrate. - Purify by flash column chromatography (hexanes). C->D Crude product E 5. Product Characterization - ¹H NMR, ¹³C NMR, IR spectroscopy. D->E Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

Physicochemical and Spectroscopic Data of this compound:

PropertyValueUnitSource(s)
Molecular FormulaC₁₀H₁₂-[9]
Molecular Weight132.20 g/mol [9]
Boiling Point179-181°C
Density0.893g/mL
Refractive Index1.529-
¹H NMR (CDCl₃)δ 7.35-7.15 (m, 5H), 6.35 (d, J=15.8 Hz, 1H), 6.20 (dt, J=15.8, 6.4 Hz, 1H), 2.20 (q, J=7.4 Hz, 2H), 1.05 (t, J=7.4 Hz, 3H)ppm
¹³C NMR (CDCl₃)δ 137.9, 131.0, 129.5, 128.4, 126.6, 125.8, 25.9, 13.7ppm
IR (neat)3025, 2965, 1599, 1495, 965, 745, 695cm⁻¹[10]

Expected Yield:

ProductTheoretical Yield (g)Typical Actual Yield (%)
This compound1.3270-85

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no ylide formation (no color change) Impure phosphonium salt; wet THF; inactive n-BuLi.Ensure the phosphonium salt is dry. Use freshly distilled, anhydrous THF. Use a freshly titrated or new bottle of n-BuLi.
Low yield of alkene Incomplete reaction.Increase reaction time and monitor by TLC. Ensure equimolar amounts of reactants.
Steric hindrance if using a hindered ketone.The Wittig reaction is sensitive to steric hindrance. Yields are generally better with aldehydes than ketones.[5]
Formation of (Z)-isomer Reaction conditions favoring the kinetic product.The use of non-stabilized ylides or certain salt-free conditions can favor the (Z)-isomer. For (E)-selectivity with semi-stabilized ylides, ensuring thermodynamic equilibration can be beneficial.
Difficulty in removing triphenylphosphine oxide High polarity of the byproduct.Careful flash column chromatography is essential. Multiple columns may be necessary if separation is difficult. The byproduct is more polar than the alkene product.

Conclusion

This protocol provides a detailed and reliable method for the synthesis of this compound via the Wittig reaction. The procedure is robust and generally high-yielding, providing a straightforward route to this useful alkene. Proper handling of anhydrous and air-sensitive reagents is crucial for the success of the reaction. The provided characterization data should allow for unambiguous identification of the final product.

References

Application Note: A Detailed Protocol for the Acid-Catalyzed Dehydration of 1-Phenyl-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The acid-catalyzed dehydration of alcohols is a fundamental and widely utilized method in organic synthesis for the formation of alkenes. This process involves the elimination of a water molecule from an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). For secondary and tertiary alcohols, the reaction typically proceeds through an E1 (unimolecular elimination) mechanism.[1][2] This protocol details the dehydration of 1-phenyl-1-butanol, a secondary benzylic alcohol, which proceeds via a relatively stable secondary benzylic carbocation intermediate to yield a mixture of 1-phenyl-1-butene isomers.[3] The thermodynamically more stable conjugated alkene, (E)-1-phenyl-1-butene, is generally the major product, in accordance with Zaitsev's rule.[3]

Reaction Mechanism

The acid-catalyzed dehydration of 1-phenyl-1-butanol follows an E1 mechanism, which involves three key steps:

  • Protonation of the Alcohol: The hydroxyl group of the alcohol is protonated by the acid catalyst to form an alkyloxonium ion, which is a good leaving group.[1][4]

  • Formation of a Carbocation: The alkyloxonium ion departs as a water molecule, generating a secondary benzylic carbocation intermediate. This is the slow, rate-determining step of the reaction.[1][4]

  • Deprotonation to form the Alkene: A base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, resulting in the formation of a double bond.[4] This step leads to a mixture of (E)- and (Z)-1-phenyl-1-butene.

E1_Mechanism cluster_step1 Step 1: Protonation of the Alcohol cluster_step2 Step 2: Formation of Carbocation (Rate-Determining) cluster_step3 Step 3: Deprotonation to form Alkenes A 1-Phenyl-1-butanol B Protonated Alcohol (Alkyloxonium Ion) A->B + H⁺ A->B H_plus H⁺ (Catalyst) C Secondary Benzylic Carbocation B->C - H₂O (slow) B->C H2O_out H₂O D This compound (Major Product) C->D - H⁺ C->D E (Z)-1-Phenyl-1-butene (Minor Product) C->E - H⁺ C->E H_plus_regen H⁺ (Catalyst Regenerated)

Caption: The E1 mechanism for the acid-catalyzed dehydration of 1-phenyl-1-butanol.

Experimental Protocol

This protocol describes the dehydration of 1-phenyl-1-butanol using a strong acid catalyst, with product isolation via distillation.

Materials and Reagents:

  • 1-phenyl-1-butanol

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (p-TsOH)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Calcium Chloride (CaCl₂) or Sodium Sulfate (Na₂SO₄)

  • Diethyl Ether or Hexane (for extraction, if needed)

  • Round-bottom flask

  • Distillation apparatus (condenser, receiving flask)

  • Separatory funnel

  • Heating mantle

Procedure:

  • Reaction Setup:

    • Place 1-phenyl-1-butanol (1.0 equivalent) into a round-bottom flask appropriately sized for the scale of the reaction.[5]

    • Fit the flask with a distillation apparatus. Ensure all joints are properly sealed.

    • To the flask, add a catalytic amount of a strong acid. Concentrated sulfuric acid or p-toluenesulfonic acid are commonly used.[5] Caution: Strong acids are highly corrosive. Handle with appropriate personal protective equipment.

  • Dehydration and Product Collection:

    • Gently heat the mixture using a heating mantle.[5]

    • The alkene products, being more volatile than the starting alcohol, will distill from the reaction mixture as they are formed.[5] This is crucial as it shifts the equilibrium towards the products and minimizes side reactions like polymerization.[3]

    • Collect the distillate, which will contain a mixture of the alkene isomers and water.[5]

  • Work-up and Neutralization:

    • Allow the collected distillate to cool to room temperature.

    • Transfer the distillate to a separatory funnel.[5]

    • Wash the organic layer sequentially with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.[5]

    • Follow the bicarbonate wash with a wash of water and then a wash with brine to remove residual salts and water.[5]

  • Drying and Purification:

    • Separate the organic layer and dry it over a suitable drying agent, such as anhydrous calcium chloride (CaCl₂) or sodium sulfate (Na₂SO₄).[5]

    • Filter to remove the drying agent.

    • The final product can be further purified by fractional distillation to separate the alkene from any remaining starting material or high-boiling point impurities.[5] Alternatively, for smaller scales, flash chromatography on silica gel using hexane as the eluent can be employed for purification.[5]

Quantitative Data and Troubleshooting

The efficiency and product distribution of the dehydration are highly dependent on the reaction conditions. The following table summarizes key parameters and expected outcomes.

ParameterCondition / ValueExpected Outcome / RemarksPotential Side ProductsSource(s)
Catalyst Conc. H₂SO₄Effective but can cause oxidation and charring/polymerization if overheated.Tar-like substances, polymers.[3]
Conc. H₃PO₄A good alternative to H₂SO₄; less oxidizing, leading to cleaner reactions.[3]
p-TsOHSolid catalyst, often easier to handle; effective for dehydration.[5][6]
Temperature Too LowFavors Sₙ2 reaction over E1 elimination.Bis(1-phenylbutyl) ether.[3]
Optimized (Gentle Heating)Favors E1 elimination; product distills as it forms, maximizing yield.(E)- and (Z)-1-phenyl-1-butene.[3][5]
Too HighPromotes polymerization and oxidation, especially with H₂SO₄.Polymers, tar.[3]
Product Ratio (E) vs (Z) isomersThe more stable (E)-isomer is the major product, as predicted by Zaitsev's rule.(Z)-1-phenyl-1-butene (minor).[3]
Yield VariableYield is highly dependent on efficiently removing the product via distillation as it forms to prevent competing reactions.[3]

Troubleshooting Guide:

  • Low Alkene Yield: This may result from an incomplete reaction or competing ether formation. Ensure the temperature is high enough to favor elimination but low enough to prevent polymerization. Continuously distilling the product as it forms is the most effective strategy to maximize yield.[3]

  • Black/Brown Reaction Mixture: This indicates polymerization or oxidation of the alkene product by the acid catalyst.[3] Consider using concentrated phosphoric acid instead of sulfuric acid and avoid excessive heat.[3]

  • High-Boiling Impurity: The presence of a high-boiling impurity could indicate the formation of bis(1-phenylbutyl) ether. This occurs when the temperature is too low, favoring the Sₙ2 pathway. Increasing the reaction temperature will favor the desired E1 elimination.[3]

References

Application Notes and Protocols: Heck Reaction with (E)-1-Phenyl-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a powerful and widely utilized palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] This reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance and stereoselectivity. This document provides detailed application notes and a protocol for the Heck reaction using (E)-1-phenyl-1-butene as an internal alkene substrate. While terminal alkenes are more commonly used, the arylation of internal alkenes like this compound is a valuable transformation for the synthesis of more complex, substituted alkene products.

Reaction Principle and Regioselectivity

The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps include oxidative addition of the aryl halide to the Pd(0) catalyst, migratory insertion of the alkene into the aryl-palladium bond, and subsequent β-hydride elimination to form the product and regenerate the catalyst.[1]

A critical consideration in the Heck reaction of internal alkenes is regioselectivity. The incoming aryl group can potentially add to either of the two carbons of the double bond. This is influenced by both steric and electronic factors. In the case of this compound, the regioselectivity of the arylation will determine the substitution pattern of the final product.

Experimental Protocol

This protocol is a representative example for the Heck reaction of this compound with an aryl halide. Optimization of reaction conditions may be necessary for different aryl halides or specific applications.

Materials and Reagents:

  • This compound

  • Aryl halide (e.g., Iodobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N) or other suitable base

  • Anhydrous solvent (e.g., Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF))

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Inert atmosphere (Nitrogen or Argon)

Equipment:

  • Magnetic stirrer with heating plate

  • Schlenk line or glovebox for inert atmosphere techniques

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

  • Column chromatography setup

Procedure:

  • Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (1-5 mol%) and triphenylphosphine (2-10 mol%).

  • Reaction Setup: To the flask containing the catalyst, add the anhydrous solvent (e.g., 20 mL for a 10 mmol scale reaction). Stir the mixture for a few minutes until the catalyst dissolves.

  • Addition of Reagents:

    • Add the aryl halide (e.g., iodobenzene, 1.0 eq).

    • Add this compound (1.2-1.5 eq).

    • Add the base (e.g., triethylamine, 1.2-2.0 eq) to the reaction mixture.

  • Reaction Execution:

    • Heat the reaction mixture to 80-120 °C with vigorous stirring.

    • Monitor the progress of the reaction by TLC or GC analysis. The reaction is typically complete within 4-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate.

    • Filter the mixture through a pad of celite to remove the palladium catalyst and any precipitated salts.[2]

    • Transfer the filtrate to a separatory funnel and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired product.

Data Presentation

The following table summarizes typical reaction parameters for the Heck reaction of this compound with an aryl halide. The exact values may vary depending on the specific aryl halide and desired outcome.

ParameterTypical Range/Value
Substrates
This compound1.2 - 1.5 equivalents
Aryl Halide1.0 equivalent (e.g., Iodobenzene, Bromobenzene)
Catalyst System
Palladium PrecatalystPalladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
LigandTriphenylphosphine (PPh₃) (2-10 mol%)
Base Triethylamine (Et₃N) (1.2 - 2.0 equivalents)
Solvent Anhydrous Acetonitrile (MeCN) or DMF
Reaction Conditions
Temperature80 - 120 °C
Reaction Time4 - 24 hours
AtmosphereInert (Nitrogen or Argon)
Yield Moderate to Good (typically 50-80%)

Mandatory Visualizations

Heck Reaction Catalytic Cycle

Heck_Catalytic_Cycle pd0 Pd(0)L₂ pd_aryl Ar-Pd(II)(X)L₂ pd0->pd_aryl Oxidative Addition (Ar-X) alkene_complex [Ar-Pd(II)L₂(alkene)]⁺X⁻ pd_aryl->alkene_complex Alkene Coordination migratory_product R-CH(Ar)-CH(R')-Pd(II)XL₂ alkene_complex->migratory_product Migratory Insertion product_pd Product + HPd(II)XL₂ migratory_product->product_pd β-Hydride Elimination product_pd->pd0 Reductive Elimination (+ Base, - HB⁺X⁻)

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Experimental Workflow

Heck_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reagents (Aryl Halide, Alkene, Base) setup->reagents reaction Heat and Stir (80-120 °C, 4-24 h) reagents->reaction workup Work-up (Cool, Dilute, Filter) reaction->workup extraction Extraction and Drying workup->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product

Caption: General experimental workflow for the Heck reaction.

Troubleshooting and Considerations

  • Low Yield: If the yield is low, consider increasing the reaction temperature, using a more active catalyst system (e.g., different ligands), or a more reactive aryl halide (I > Br > Cl). Ensure all reagents and solvents are anhydrous.

  • Poor Regioselectivity: The regioselectivity can be influenced by the choice of ligand and reaction conditions. For internal alkenes, a mixture of regioisomers is possible. Careful analysis of the product mixture (e.g., by NMR) is crucial.

  • Catalyst Decomposition: Palladium black formation indicates catalyst decomposition. This can sometimes be mitigated by using a higher ligand-to-palladium ratio or adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).

  • Alkene Isomerization: Isomerization of the starting alkene or the product can occur, especially at higher temperatures. Shorter reaction times and lower temperatures, if feasible, can minimize this side reaction.

Conclusion

The Heck reaction of this compound provides a valuable method for the synthesis of tetrasubstituted alkenes. While the regioselectivity needs to be carefully considered and controlled, this protocol offers a solid foundation for researchers to explore this transformation. The versatility and functional group tolerance of the Heck reaction make it an indispensable tool in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

Application Notes and Protocols: Asymmetric Dihydroxylation of (E)-1-Phenyl-1-butene using AD-mix-β

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the asymmetric dihydroxylation of (E)-1-Phenyl-1-butene to yield (1R,2R)-1-Phenyl-1,2-butanediol using the commercially available AD-mix-β. The Sharpless asymmetric dihydroxylation is a powerful and highly reliable method for the enantioselective synthesis of vicinal diols, which are crucial chiral building blocks in the development of pharmaceuticals and other fine chemicals. This protocol outlines the experimental procedure, safety precautions, and expected outcomes, and includes a workflow diagram for clarity.

Introduction

The Sharpless asymmetric dihydroxylation, developed by K. Barry Sharpless, is a Nobel Prize-winning method for the conversion of alkenes to chiral diols with high enantioselectivity.[1] The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids.[1] Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, have simplified the procedure, making it accessible for a wide range of applications.[1][2][3]

AD-mix-β contains potassium osmate (K₂OsO₂(OH)₄), potassium ferricyanide (K₃Fe(CN)₆) as the re-oxidant, potassium carbonate (K₂CO₃), and the chiral ligand (DHQD)₂PHAL (hydroquinidine 1,4-phthalazinediyl ether).[4][5][6] The (DHQD)₂PHAL ligand directs the dihydroxylation to a specific face of the alkene, leading to the formation of a particular enantiomer of the diol. For (E)-alkenes such as this compound, AD-mix-β typically directs the hydroxylation to the "top face" when the alkene is drawn in a horizontal orientation.[6] The reaction proceeds through a catalytic cycle involving the formation of a chiral osmium-ligand complex, cycloaddition to the alkene, and subsequent hydrolysis to release the diol.[1][6]

Data Presentation

The following table summarizes the expected quantitative data for the asymmetric dihydroxylation of this compound using AD-mix-β based on literature precedents.

SubstrateProductReagentYield (%)Enantiomeric Excess (ee, %)
This compound(1R,2R)-1-Phenyl-1,2-butanediolAD-mix-β9498

Table 1: Expected yield and enantiomeric excess for the asymmetric dihydroxylation of this compound with AD-mix-β.

Experimental Protocol

This protocol is adapted from established procedures for the Sharpless asymmetric dihydroxylation.[7]

Materials:

  • This compound

  • AD-mix-β

  • tert-Butanol (t-BuOH)

  • Water (H₂O)

  • Methanesulfonamide (CH₃SO₂NH₂) (optional, but recommended for improved results)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine AD-mix-β (1.4 g per 1 mmol of alkene) and a 1:1 mixture of tert-butanol and water (10 mL total per 1 mmol of alkene). If using, add methanesulfonamide (1 equivalent relative to the alkene).

  • Dissolution: Stir the mixture vigorously at room temperature until the solids are fully dissolved and the aqueous layer turns a clear orange color.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Substrate Addition: Add this compound (1 mmol) to the cooled reaction mixture.

  • Reaction: Stir the mixture vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.

  • Quenching: Upon completion, add solid sodium sulfite (1.5 g per 1 mmol of alkene) to the reaction mixture at 0 °C.

  • Warm-up and Stirring: Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for at least 1 hour.

  • Extraction: Add ethyl acetate (20 mL) to the mixture and transfer it to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer three more times with ethyl acetate (15 mL each).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (1R,2R)-1-Phenyl-1,2-butanediol.

Safety Precautions:

  • AD-mix-β contains osmium, which is toxic. Handle the reagent in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • The reaction should be quenched with sodium sulfite to reduce the osmium species before workup.

  • Dispose of osmium-containing waste according to institutional guidelines.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product prep_reagents Prepare Reagents: AD-mix-β, t-BuOH/H₂O, this compound mix_dissolve Mix and Dissolve Reagents prep_reagents->mix_dissolve cool Cool to 0 °C mix_dissolve->cool add_alkene Add Alkene cool->add_alkene stir Stir at 0 °C (6-24h) add_alkene->stir quench Quench with Na₂SO₃ stir->quench extract Extract with EtOAc quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Chromatography dry_concentrate->purify product (1R,2R)-1-Phenyl-1,2-butanediol purify->product

Caption: Experimental workflow for the asymmetric dihydroxylation.

catalytic_cycle OsVIII_L Os(VIII)O₄-L* Osmylate_ester Osmylate Ester Intermediate OsVIII_L->Osmylate_ester + Alkene [3+2] Cycloaddition Alkene Alkene (this compound) Alkene->Osmylate_ester Diol Diol ((1R,2R)-1-Phenyl-1,2-butanediol) Osmylate_ester->Diol + 2H₂O (Hydrolysis) OsVI Os(VI) species Osmylate_ester->OsVI OsVI->OsVIII_L Re-oxidation Reoxidant K₃Fe(CN)₆ (Re-oxidant) Reoxidant->OsVIII_L

Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.

References

The Strategic Application of (E)-1-Phenyl-1-butene in the Synthesis of Key Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

(E)-1-Phenyl-1-butene , a readily available aromatic alkene, serves as a versatile and strategic precursor in the synthesis of a variety of pharmaceutical intermediates. Its intrinsic chemical functionalities—a reactive double bond conjugated with a phenyl group—allow for the stereocontrolled introduction of diverse functional groups, rendering it a valuable building block in the construction of complex molecular architectures found in numerous active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for key synthetic transformations of this compound, highlighting its role in generating high-value chiral intermediates.

Key Synthetic Applications

The reactivity of the carbon-carbon double bond in this compound is central to its utility. The primary transformations that convert this starting material into valuable pharmaceutical intermediates include:

  • Epoxidation: The synthesis of phenyl-substituted epoxides, which are versatile intermediates that can be opened by a range of nucleophiles to introduce new functionalities.

  • Asymmetric Dihydroxylation: The stereoselective formation of vicinal diols, a common structural motif in many natural products and pharmaceuticals. These chiral diols are crucial building blocks for more complex chiral molecules.

  • Heck Reaction: A palladium-catalyzed carbon-carbon bond-forming reaction that allows for the synthesis of more complex substituted alkenes, which can serve as scaffolds for various drug molecules.

  • Asymmetric Aminohydroxylation: The direct, stereoselective synthesis of chiral 1,2-amino alcohols, which are important pharmacophores and intermediates for a wide range of pharmaceuticals.

Data Presentation: A Comparative Overview of Synthetic Transformations

The following table summarizes the quantitative data for the key synthetic transformations of this compound into valuable pharmaceutical intermediates.

TransformationReagents and ConditionsProductYield (%)Enantiomeric Excess (ee %)
Epoxidation m-CPBA, Dichloromethane (DCM), Room Temperature(1R,2S)-1-phenyl-1,2-epoxybutane (racemic)>90N/A
Asymmetric Dihydroxylation AD-mix-β, t-BuOH/H₂O, 0 °C(1R,2R)-1-Phenyl-1,2-butanediol~98~97
Asymmetric Dihydroxylation AD-mix-α, t-BuOH/H₂O, 0 °C(1S,2S)-1-Phenyl-1,2-butanediol~96~91
Heck Reaction (General) Aryl halide, Pd(OAc)₂, PPh₃, Base (e.g., Et₃N), Acetonitrile or DMF, 80-100 °CTrisubstituted alkene50-95N/A
Asymmetric Aminohydroxylation (General) OsO₄ (cat.), Chiral Ligand (e.g., (DHQD)₂PHAL), N-source (e.g., Chloramine-T)Chiral N-protected 1,2-amino alcohol70-9590->99

Experimental Protocols

Detailed methodologies for the key synthetic transformations of this compound are provided below.

Epoxidation of this compound

This protocol describes the synthesis of racemic (1R,2S)-1-phenyl-1,2-epoxybutane, a versatile intermediate for further functionalization.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Add m-CPBA (1.2 mmol) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution (2 x 10 mL) to remove the m-chlorobenzoic acid byproduct, followed by a brine wash (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude epoxide.

  • Purify the crude product by column chromatography on silica gel to obtain the pure (1R,2S)-1-phenyl-1,2-epoxybutane.

Sharpless Asymmetric Dihydroxylation of this compound

This protocol details the enantioselective synthesis of chiral 1-phenyl-1,2-butanediol, a valuable building block in pharmaceutical synthesis.[1][2]

Materials:

  • This compound

  • AD-mix-β (for the (1R,2R)-diol) or AD-mix-α (for the (1S,2S)-diol)

  • tert-Butanol (t-BuOH)

  • Water

  • Methanesulfonamide (CH₃SO₂NH₂)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, prepare a solvent mixture of tert-butanol and water (1:1, 10 mL per 1 mmol of alkene).

  • Add AD-mix-β (1.4 g per 1 mmol of alkene) to the solvent mixture and stir until both phases are clear.

  • Cool the mixture to 0 °C in an ice bath and add methanesulfonamide (1 equivalent).

  • Add this compound (1 mmol) to the reaction mixture at 0 °C.

  • Stir the reaction vigorously at 0 °C and monitor by TLC (typically complete within 6-24 hours).[2]

  • Once the reaction is complete, add solid sodium sulfite (1.5 g) and warm the mixture to room temperature, stirring for 1 hour.[1]

  • Add ethyl acetate (10 mL) and separate the layers.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).[2]

  • Combine the organic layers, wash with 2 M NaOH (10 mL) and brine (10 mL), and dry over anhydrous MgSO₄.[1]

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral 1-phenyl-1,2-butanediol.[1]

Heck Reaction of this compound with an Aryl Halide (General Protocol)

This general protocol outlines the synthesis of trisubstituted alkenes, which are versatile pharmaceutical intermediates, via a Heck reaction.[3]

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene or bromobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Base (e.g., triethylamine, Et₃N)

  • Anhydrous solvent (e.g., acetonitrile or DMF)

  • Celite

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (1-2 mol%) and PPh₃ (2-4 mol%).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous solvent (e.g., 20 mL) via syringe.

  • To the stirred catalyst mixture, add the aryl halide (10 mmol) via syringe.

  • Add this compound (15 mmol, 1.5 equivalents) via syringe.

  • Finally, add the base (e.g., triethylamine, 12 mmol, 1.2 equivalents) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC until the starting aryl halide is consumed (typically 4-12 hours).[3]

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., diethyl ether).

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude trisubstituted alkene, which can be further purified by column chromatography.

Sharpless Asymmetric Aminohydroxylation of this compound (General Protocol)

This protocol describes a powerful method for the synthesis of chiral N-protected 1,2-amino alcohols from alkenes.[2][4]

Materials:

  • This compound

  • Nitrogen source (e.g., Chloramine-T trihydrate, TsN(Cl)Na·3H₂O)

  • Chiral ligand (e.g., (DHQD)₂PHAL or (DHQ)₂PHAL)

  • Potassium osmate(VI) dihydrate (K₂OsO₄·2H₂O)

  • tert-Butanol (t-BuOH)

  • Water

Procedure:

  • In a round-bottom flask, dissolve the nitrogen source (e.g., Chloramine-T, 3.0 mmol) in a 1:1 mixture of t-BuOH and water (15 mL).

  • Add the chiral ligand (0.015 mmol) and potassium osmate(VI) dihydrate (0.01 mmol).

  • Stir the mixture at room temperature until a clear solution is obtained.

  • Cool the solution to 0 °C and add this compound (1.0 mmol).

  • Stir the reaction at 0 °C until the alkene is consumed, as monitored by TLC.

  • Quench the reaction with sodium sulfite.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the chiral N-protected 1,2-amino alcohol.

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the workflows for the key synthetic transformations described.

Epoxidation_Workflow Start This compound Reaction Reaction with m-CPBA in DCM at RT Start->Reaction Workup Aqueous Workup (NaHCO3, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product (1R,2S)-1-phenyl-1,2-epoxybutane Purification->Product

Epoxidation of this compound.

Dihydroxylation_Workflow Start This compound Reaction Reaction with AD-mix-α/β in t-BuOH/H2O at 0°C Start->Reaction Quench Quench with Na2SO3 Reaction->Quench Extraction Extraction with Ethyl Acetate Quench->Extraction Purification Column Chromatography Extraction->Purification Product Chiral 1-Phenyl-1,2-butanediol Purification->Product

Asymmetric Dihydroxylation of this compound.

Heck_Reaction_Workflow Start1 This compound Reaction Pd-catalyzed Coupling (Pd(OAc)2, PPh3, Base) Start1->Reaction Start2 Aryl Halide Start2->Reaction Workup Filtration and Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product Trisubstituted Alkene Intermediate Purification->Product

Heck Reaction for Pharmaceutical Intermediates.

Aminohydroxylation_Workflow Start This compound Reaction Asymmetric Aminohydroxylation (OsO4, Chiral Ligand, N-source) Start->Reaction Quench Quench with Na2SO3 Reaction->Quench Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Chiral N-protected 1,2-amino alcohol Purification->Product

Asymmetric Aminohydroxylation of this compound.

References

Application Notes and Protocols for the Catalytic Hydrogenation of (E)-1-Phenyl-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction conditions and experimental protocols for the catalytic hydrogenation of (E)-1-Phenyl-1-butene to 1-phenylbutane. This reaction is a fundamental transformation in organic synthesis, converting an unsaturated alkene to a saturated alkane.

Introduction

Catalytic hydrogenation is a widely utilized chemical reaction in which hydrogen gas (H₂) is added across a double or triple bond in the presence of a metal catalyst.[1] For alkenes, this process results in the formation of the corresponding alkane. The reaction is typically exothermic, with the heat released, known as the heat of hydrogenation, serving as an indicator of the alkene's stability.[1] The catalytic hydrogenation of this compound is a standard procedure for the synthesis of 1-phenylbutane, a valuable intermediate in the production of various organic compounds. Common catalysts for this transformation include palladium, platinum, and nickel-based catalysts.[1][2]

Reaction Mechanism and Stereochemistry

The generally accepted mechanism for catalytic hydrogenation involves the following steps:

  • Adsorption: Both the alkene and molecular hydrogen adsorb onto the surface of the metal catalyst.[1]

  • Hydrogen Activation: The H-H bond of the adsorbed hydrogen is weakened and cleaved by the metal catalyst.[1]

  • Hydrogen Transfer: The hydrogen atoms are sequentially transferred to the carbon atoms of the double bond.[1]

  • Desorption: The newly formed alkane desorbs from the catalyst surface.[3]

A key feature of catalytic hydrogenation is its stereochemistry. The addition of hydrogen typically occurs in a syn-addition , meaning both hydrogen atoms add to the same face of the double bond.[1] This is because the alkene is adsorbed on the flat surface of the catalyst, and the hydrogen atoms are delivered from the catalyst surface to that same face.[1]

Catalysts and Reaction Conditions

The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the hydrogenation reaction. Heterogeneous catalysts are most commonly employed for this transformation due to their ease of separation from the reaction mixture.

Common Heterogeneous Catalysts:

  • Palladium on Carbon (Pd/C): This is one of the most widely used, active, and versatile catalysts for hydrogenation.[2] It is typically used at room temperature and atmospheric pressure of hydrogen. Protic solvents like ethanol and acetic acid can accelerate the reaction rate.[4]

  • Platinum(IV) Oxide (PtO₂, Adams' catalyst): Another highly effective catalyst, often used in acidic solvents like acetic acid.[5]

  • Raney Nickel (Ra-Ni): A cost-effective and highly active catalyst, though it can be pyrophoric when dry and requires careful handling.[6]

The selection of solvent, temperature, and hydrogen pressure are critical parameters that need to be optimized for specific applications.

Quantitative Data Summary

CatalystCatalyst Loading (w/w %)SolventTemperature (°C)H₂ Pressure (atm)Reaction Time (h)Typical Yield (%)
10% Pd/C5-10Ethanol, Ethyl Acetate25 (Room Temp.)1 (balloon)2-16>95
PtO₂1-5Acetic Acid, Ethanol25 (Room Temp.)1-32-12>95
Raney Ni10-20Ethanol25-501-501-10>90

Note: Reaction times and yields are highly dependent on the specific substrate concentration, catalyst activity, and purity of reagents and solvents. The data presented here are estimates for illustrative purposes.

Experimental Protocols

Below are detailed protocols for the catalytic hydrogenation of this compound using common laboratory setups.

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C) with a Hydrogen Balloon

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (or Ethyl Acetate)

  • Round-bottom flask with a stir bar

  • Septum

  • Vacuum/inert gas manifold

  • Hydrogen balloon

Procedure:

  • To a 50 mL round-bottom flask containing a magnetic stir bar, add this compound (e.g., 1.0 mmol, 132 mg).

  • Dissolve the substrate in a suitable solvent such as ethanol or ethyl acetate (10-20 mL).

  • Carefully add 10% Pd/C (5-10 mol% relative to the substrate). Caution: Pd/C can be pyrophoric; handle with care in an inert atmosphere if dry.

  • Seal the flask with a septum.

  • Connect the flask to a vacuum/inert gas manifold.

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Under a positive pressure of the inert gas, replace the gas line with a hydrogen-filled balloon.

  • Evacuate the flask and then allow the hydrogen from the balloon to fill the flask. Repeat this cycle three times.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, carefully remove the hydrogen balloon and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-phenylbutane.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Hydrogenation using a Parr Shaker Apparatus

Materials:

  • This compound

  • Catalyst (e.g., 10% Pd/C, PtO₂, or Raney Ni)

  • Solvent (e.g., Ethanol, Ethyl Acetate, Acetic Acid)

  • Parr shaker hydrogenation apparatus

  • Pressure bottle

Procedure:

  • Place this compound (e.g., 10.0 mmol, 1.32 g) into a suitable pressure bottle.

  • Add the chosen solvent (e.g., 50 mL of ethanol).

  • Carefully add the catalyst (e.g., 10% Pd/C, 100 mg).

  • Place the bottle in the Parr shaker apparatus and securely fasten it.

  • Purge the system with hydrogen gas by pressurizing and venting the bottle three times to the desired initial pressure.

  • Pressurize the bottle with hydrogen to the desired reaction pressure (e.g., 3-4 atm).

  • Begin shaking and, if necessary, heat the reaction to the desired temperature.

  • Monitor the reaction by observing the pressure drop in the hydrogen tank.

  • Once the theoretical amount of hydrogen has been consumed or the pressure remains constant, stop the shaker.

  • Carefully vent the hydrogen pressure from the bottle.

  • Purge the bottle with an inert gas.

  • Remove the bottle from the apparatus.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify as needed.

Visualizations

Reaction Scheme

Caption: Catalytic hydrogenation of this compound to 1-phenylbutane.

Experimental Workflow for Pd/C Hydrogenation with a Balloon

Workflow A 1. Prepare Reactant Solution This compound in Solvent B 2. Add Catalyst (10% Pd/C) A->B C 3. Inert Atmosphere Evacuate and backfill with N₂/Ar (3x) B->C D 4. Introduce Hydrogen Evacuate and fill with H₂ balloon (3x) C->D E 5. Reaction Stir at room temperature D->E F 6. Monitor Progress (TLC/GC) E->F G 7. Quench and Filter Purge with N₂/Ar, filter through Celite® F->G Reaction Complete H 8. Isolate Product Concentrate filtrate G->H I 9. Purify (if necessary) Column Chromatography H->I

Caption: Workflow for the catalytic hydrogenation using Pd/C and a hydrogen balloon.

Logical Relationship of Key Parameters

Parameters Reaction Hydrogenation Efficiency & Selectivity Catalyst Catalyst (Type, Loading, Activity) Catalyst->Reaction Substrate Substrate (Concentration, Purity) Substrate->Reaction Solvent Solvent (Polarity, Protic/Aprotic) Solvent->Reaction Temp Temperature Temp->Reaction Pressure H₂ Pressure Pressure->Reaction Time Reaction Time Time->Reaction

Caption: Key parameters influencing the outcome of catalytic hydrogenation.

References

Application Notes and Protocols for the Epoxidation of (E)-1-Phenyl-1-butene to Aryl Oxiranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of aryl oxiranes through the epoxidation of (E)-1-Phenyl-1-butene, also known as trans-β-methylstyrene. The resulting chiral epoxide, trans-β-methylstyrene oxide, is a valuable building block in organic synthesis, particularly for the development of pharmaceutical agents. This document covers both achiral and asymmetric epoxidation methods, presenting quantitative data, detailed experimental procedures, and the mechanistic basis for these transformations.

Introduction

The epoxidation of alkenes is a fundamental transformation in organic chemistry, yielding highly reactive and versatile epoxide intermediates. Aryl oxiranes, in particular, are of significant interest in medicinal chemistry and drug development due to their utility as chiral synthons for the preparation of complex molecular architectures. The controlled introduction of stereocenters via asymmetric epoxidation is a critical step in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), where the biological activity often resides in a single enantiomer.

This compound serves as a model substrate for the synthesis of a disubstituted aryl oxirane. The methods detailed below describe both a general approach using meta-chloroperoxybenzoic acid (m-CPBA) and two distinct catalytic systems for achieving high enantioselectivity: a fructose-derived ketone catalyst and the well-established Jacobsen-Katsuki epoxidation.

Data Presentation: Comparison of Epoxidation Methods

The following table summarizes the quantitative outcomes for the epoxidation of this compound using different methodologies.

MethodCatalystOxidantSolvent(s)Temp. (°C)Time (h)Yield (%)ee (%)
m-CPBA Epoxidation Nonem-CPBADichloromethane (DCM)0 to RT2-4>95N/A
Asymmetric Epoxidation Fructose-derived ketone (Shi catalyst)OxoneAcetonitrile/Dimethoxymethane0490-9489-92
Jacobsen-Katsuki Epoxidation (R,R)-Jacobsen's CatalystNaOClDichloromethane (DCM)04-6~75-85>90

Experimental Protocols

Protocol 1: General Epoxidation using m-CPBA

This protocol describes a general method for the epoxidation of this compound using meta-chloroperoxybenzoic acid (m-CPBA), a widely used and effective reagent for this transformation.[1][2]

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1-1.5 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkene is consumed.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate to decompose excess peroxide.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (to remove m-chlorobenzoic acid), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude aryl oxirane.

  • The product can be further purified by flash column chromatography on silica gel if necessary.

Protocol 2: Asymmetric Epoxidation using a Fructose-Derived Ketone Catalyst

This protocol details the enantioselective epoxidation of this compound using a chiral ketone catalyst derived from fructose, often referred to as the Shi epoxidation.[3]

Materials:

  • This compound (trans-β-methylstyrene)

  • Fructose-derived ketone catalyst (Shi catalyst)

  • Oxone® (potassium peroxymonosulfate)

  • Acetonitrile (CH₃CN)

  • Dimethoxymethane

  • Potassium carbonate-acetic acid buffer solution

  • Tetrabutylammonium hydrogen sulfate

  • Disodium ethylenediaminetetraacetate (Na₂EDTA)

  • Potassium hydroxide (KOH) solution

  • Pentane

  • Hexane

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Three-necked round-bottom flask with addition funnels

Procedure:

  • In a three-necked round-bottom flask cooled in an ice bath, combine this compound (50.0 mmol), a 2:1 mixture of dimethoxymethane and acetonitrile (500 mL), potassium carbonate-acetic acid buffer solution (300 mL), tetrabutylammonium hydrogen sulfate (1.1 mmol), and the chiral fructose-derived ketone catalyst (17.5 mmol, 35 mol%).[3]

  • Prepare two separate solutions for the addition funnels: one containing Oxone (75.0 mmol) in an aqueous solution of Na₂EDTA (170 mL of 4 x 10⁻⁴ M), and the other containing 1.47 M aqueous potassium hydroxide (KOH) solution (170 mL).[3]

  • Simultaneously add the Oxone and KOH solutions to the vigorously stirred reaction mixture over a period of 1.5 hours, maintaining the internal temperature at 0 °C.[3]

  • After the addition is complete, stir the mixture at 0 °C for an additional 2.5 hours.[3]

  • Dilute the reaction mixture with 250 mL of pentane and allow the layers to separate.

  • Extract the aqueous phase with two 250 mL portions of pentane.

  • Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate by rotary evaporation at 0 °C.[3]

  • Purify the crude product by flash column chromatography on silica gel, eluting first with hexane to remove any unreacted alkene, followed by a 10:1 hexane:ether mixture to elute the desired (R,R)-trans-β-methylstyrene oxide.[3] This procedure typically yields the product in 90-94% with an enantiomeric excess of 89-92%.[3]

Protocol 3: Asymmetric Epoxidation via Jacobsen-Katsuki Epoxidation

The Jacobsen-Katsuki epoxidation is a reliable method for the enantioselective epoxidation of unfunctionalized alkenes using a chiral manganese-salen complex.[4][5]

Materials:

  • This compound

  • (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst]

  • Sodium hypochlorite (NaOCl, commercial bleach)

  • 4-Phenylpyridine N-oxide (4-PPNO, optional additive)

  • Dichloromethane (DCM)

  • pH 11.3 phosphate buffer

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 mmol) in dichloromethane (5 mL) at 0 °C, add (R,R)-Jacobsen's catalyst (0.02-0.05 mmol, 2-5 mol%).

  • If desired, add 4-phenylpyridine N-oxide (0.2 mmol, 20 mol%) as an axial ligand to improve catalyst performance.

  • Add buffered sodium hypochlorite solution (pH ~11.3, 1.5 mmol) to the mixture.

  • Stir the reaction vigorously at 0 °C for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the enantiomerically enriched aryl oxirane.

Visualizations

General Epoxidation Reaction

Caption: General reaction scheme for the epoxidation of this compound.

Experimental Workflow for Asymmetric Epoxidation

Experimental_Workflow Workflow for Asymmetric Epoxidation start Reaction Setup: Alkene, Catalyst, Solvent, Buffer cool Cool to 0 °C start->cool add_oxidant Add Oxidant Solution cool->add_oxidant react Stir at 0 °C for 4h add_oxidant->react workup Aqueous Workup (Extraction) react->workup dry Dry Organic Layer workup->dry concentrate Concentrate in vacuo dry->concentrate purify Flash Column Chromatography concentrate->purify product Pure Aryl Oxirane purify->product

Caption: A generalized workflow for the asymmetric epoxidation and purification.

Catalytic Cycle of Jacobsen-Katsuki Epoxidation

Jacobsen_Cycle Simplified Catalytic Cycle for Jacobsen Epoxidation MnIII Mn(III)-Salen Complex (Catalyst) MnV Mn(V)=O Complex (Active Oxidant) MnIII->MnV Oxidant (e.g., NaOCl) MnV->MnIII Oxygen Transfer Epoxide Aryl Oxirane MnV->Epoxide Product Release Alkene This compound Alkene->MnV

Caption: Simplified catalytic cycle of the Jacobsen-Katsuki epoxidation.

Applications in Drug Development

Chiral epoxides are pivotal intermediates in the synthesis of a wide array of pharmaceuticals.[6] Their strained three-membered ring allows for regioselective and stereospecific ring-opening reactions with various nucleophiles, enabling the construction of complex molecular frameworks with precise stereochemical control. The aryl oxirane derived from this compound, trans-β-methylstyrene oxide, is a valuable chiral building block for introducing a 1-phenyl-1,2-disubstituted ethyl moiety, a common structural motif in biologically active molecules.

While a direct marketed drug synthesized from trans-β-methylstyrene oxide is not readily identifiable, its utility is demonstrated in the synthesis of chiral ligands and as a precursor to chiral diols and amino alcohols, which are themselves critical components in drug synthesis. The enantioselective synthesis of such intermediates is a key strategy in modern drug discovery to access single-enantiomer drugs, which often exhibit improved therapeutic indices and reduced side effects compared to their racemic counterparts.

The metabolic fate of this compound often involves epoxidation by cytochrome P450 enzymes in vivo. Understanding these metabolic pathways is crucial in drug development for predicting potential drug-drug interactions and metabolic profiles of new chemical entities containing similar structural features.

References

Application Notes and Protocols: (E)-1-Phenyl-1-butene as a Mechanistic Probe for Cytochrome P450 Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-1-Phenyl-1-butene is a valuable tool for investigating the mechanisms of cytochrome P450 (P450)-mediated oxidation of olefins. Its chemical structure allows for the elucidation of complex catalytic processes, including epoxidation and intramolecular rearrangements. The oxidation of this compound by P450 enzymes can lead to the formation of an epoxide intermediate. However, the reaction can also proceed through pathways involving group migration, providing critical insights into the nature of the transient intermediates formed at the enzyme's active site. These studies are fundamental to understanding drug metabolism, toxicity, and the basic science of P450 catalysis.

This document provides detailed application notes and experimental protocols for the use of this compound in studying cytochrome P450 oxidation, with a focus on in vitro methods using liver microsomes.

Principle of Application

The core utility of this compound as a mechanistic probe lies in the array of products formed upon its oxidation by cytochrome P450. The reaction is initiated by the highly reactive iron-oxo species of the P450 catalytic cycle. This can lead to several outcomes:

  • Epoxidation: The direct transfer of an oxygen atom to the double bond, forming (E)-1-phenyl-1,2-epoxybutane. This is a common pathway for olefin metabolism.

  • Group Migration and Rearrangement: The formation of a transient intermediate can be followed by a 1,2-hydride shift or a 1,2-phenyl shift, leading to the formation of rearranged products. The detection and quantification of these products provide evidence for the nature of the catalytic intermediates.

By analyzing the distribution of these products, researchers can infer details about the electronic and steric environment of the P450 active site and the lifetime of reactive intermediates.

Data Presentation

MetaboliteExpected Formation PathwaySignificance as a Mechanistic Probe
(E)-1-Phenyl-1,2-epoxybutaneDirect oxygen transfer to the double bond.Indicates the occurrence of a standard epoxidation reaction.
Products of 1,2-hydride or 1,2-phenyl shiftRearrangement of a transient cationic or radical intermediate.Provides evidence for the formation and lifetime of reactive intermediates during the catalytic cycle.

Experimental Protocols

Protocol 1: Preparation of Phenobarbital-Induced Rat Liver Microsomes

This protocol is for the preparation of liver microsomes from rats treated with phenobarbital, a common inducer of cytochrome P450 enzymes, particularly from the CYP2B family.

Materials:

  • Male Sprague-Dawley rats (150-200 g)

  • Phenobarbital solution (80 mg/mL in saline)

  • Homogenization buffer: 0.1 M Tris-HCl, pH 7.4, containing 0.1 M KCl, 1 mM EDTA, and 0.25 M sucrose.

  • 1.15% KCl solution

  • High-speed and ultracentrifuge

Procedure:

  • Induction: Administer phenobarbital to rats via intraperitoneal injection at a dose of 80 mg/kg body weight once daily for 4 days.

  • Harvesting: On the fifth day, fast the rats overnight and then euthanize them according to approved animal welfare protocols. Perfuse the liver with ice-cold 1.15% KCl solution to remove blood.

  • Homogenization: Excise the liver, weigh it, and homogenize it in 4 volumes of ice-cold homogenization buffer using a Potter-Elvehjem homogenizer.

  • Centrifugation:

    • Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.

    • Carefully transfer the supernatant (S9 fraction) to a new tube and centrifuge at 105,000 x g for 60 minutes at 4°C to pellet the microsomes.

  • Washing and Storage: Discard the supernatant. Resuspend the microsomal pellet in homogenization buffer and re-centrifuge at 105,000 x g for 60 minutes. Discard the supernatant and resuspend the final microsomal pellet in a minimal volume of storage buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 20% glycerol).

  • Quantification: Determine the protein concentration using a standard method (e.g., Bradford or BCA assay) and the cytochrome P450 content via carbon monoxide difference spectroscopy.

  • Storage: Aliquot the microsomal suspension and store at -80°C until use.

Protocol 2: In Vitro Metabolism of this compound

This protocol describes the incubation of this compound with prepared liver microsomes to study its metabolism.

Materials:

  • Phenobarbital-induced rat liver microsomes

  • This compound solution (in a suitable solvent like methanol or DMSO)

  • 0.1 M Potassium phosphate buffer, pH 7.4

  • NADPH regenerating system:

    • NADP

      +^++
      (1 mM)

    • Glucose-6-phosphate (10 mM)

    • Glucose-6-phosphate dehydrogenase (1 U/mL)

    • MgCl(_2) (5 mM)

  • Quenching solution (e.g., ice-cold acetonitrile or ethyl acetate)

  • Internal standard for GC-MS analysis

Procedure:

  • Incubation Setup: In a microcentrifuge tube, prepare the following reaction mixture:

    • Potassium phosphate buffer (to a final volume of 500 µL)

    • Liver microsomes (final concentration 0.5-1.0 mg/mL protein)

    • This compound (final concentration typically in the µM range, to be optimized)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Initiation of Reaction: Start the reaction by adding the NADPH regenerating system.

  • Incubation: Incubate at 37°C for a specified time (e.g., 15-60 minutes). The optimal time should be determined in preliminary experiments to ensure linear product formation.

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold quenching solution containing an internal standard.

  • Extraction: Vortex the mixture vigorously and centrifuge at high speed to pellet the precipitated protein. Transfer the supernatant to a new tube for analysis.

  • Analysis: Analyze the supernatant for metabolites using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 3: GC-MS Analysis of Metabolites

This protocol provides a general framework for the analysis of this compound and its metabolites.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for separating aromatic and aliphatic compounds (e.g., DB-5ms or equivalent)

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/minute to 280°C

    • Hold at 280°C for 5 minutes

  • Carrier Gas: Helium at a constant flow rate.

MS Conditions (Example):

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

  • Source Temperature: 230°C

Data Analysis:

  • Identify the peaks corresponding to the parent compound and its metabolites by comparing their retention times and mass spectra to authentic standards (if available) or by interpreting the fragmentation patterns.

  • Quantify the metabolites by integrating the peak areas relative to the internal standard.

Visualizations

P450_Metabolism_of_E_1_Phenyl_1_butene cluster_P450_Cycle Cytochrome P450 Catalytic Cycle cluster_Metabolism Metabolism of this compound P450_Fe3 P450 (Fe³⁺) P450_Fe2 P450 (Fe²⁺) P450_Fe3->P450_Fe2 e⁻ (from NADPH) P450_Fe2_O2 P450 (Fe²⁺)-O₂ P450_Fe2->P450_Fe2_O2 O₂ P450_FeO [P450 (Fe⁴⁺)=O]⁺ P450_Fe2_O2->P450_FeO e⁻, 2H⁺ P450_FeO->P450_Fe3 Substrate Oxidation Substrate This compound Intermediate Transient Intermediate (Cationic or Radical) Substrate->Intermediate Oxygen Transfer Epoxide (E)-1-Phenyl-1,2-epoxybutane Intermediate->Epoxide Direct Collapse Rearranged Rearranged Products Intermediate->Rearranged Group Migration (e.g., 1,2-hydride shift)

Caption: Metabolic pathway of this compound by Cytochrome P450.

Experimental_Workflow A Preparation of Phenobarbital-Induced Rat Liver Microsomes B In Vitro Incubation (Microsomes, Substrate, NADPH) A->B Enzyme Source C Reaction Termination & Metabolite Extraction B->C Timed Reaction D GC-MS Analysis C->D Sample Preparation E Data Interpretation: Metabolite Identification & Quantification D->E Data Acquisition

Caption: Experimental workflow for studying P450-mediated metabolism.

Conclusion

This compound serves as a powerful mechanistic probe to explore the intricacies of cytochrome P450-catalyzed olefin oxidation. By employing the detailed protocols for microsomal preparation, in vitro metabolism, and GC-MS analysis outlined in these notes, researchers can effectively investigate P450 reaction mechanisms. The formation of both direct epoxidation and rearranged products provides valuable information that is crucial for advancing our understanding of drug metabolism and the fundamental chemistry of these vital enzymes. This knowledge is indispensable for the development of safer and more effective pharmaceuticals.

Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions Involving (E)-1-Phenyl-1-butene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for Suzuki-Miyaura cross-coupling reactions involving derivatives of (E)-1-Phenyl-1-butene. The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This methodology is particularly valuable in pharmaceutical research and drug development for the synthesis of complex organic molecules.[3]

The protocols outlined below are designed to be robust and adaptable for the synthesis of various substituted styrenes and related compounds, which are important structural motifs in many biologically active molecules. The reactions maintain the stereochemistry of the double bond, a critical aspect for controlling the three-dimensional structure of the final products.

I. Suzuki-Miyaura Coupling of (E)-(2-Bromovinyl)benzene with Phenylboronic Acid

This protocol details a representative Suzuki-Miyaura reaction for the synthesis of (E)-1,2-diphenylethene (stilbene) from (E)-(2-bromovinyl)benzene and phenylboronic acid. This reaction serves as a model for the coupling of (E)-alkenyl halides.

Reaction Scheme:

(E)-PhCH=CHBr + PhB(OH)₂ --[Pd Catalyst, Base]--> (E)-PhCH=CHPh

Quantitative Data Summary
EntryPalladium Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (8)K₂CO₃ (2)1,4-Dioxane/H₂O (5:1)901295
2Pd₂(dba)₃ (1)SPhos (2)K₃PO₄ (3)Toluene/H₂O (10:1)100898
3Pd(PPh₃)₄ (3)-Na₂CO₃ (2.5)DMF/H₂O (4:1)801692
Experimental Protocol

Materials:

  • (E)-(2-bromovinyl)benzene (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure: [4]

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add (E)-(2-bromovinyl)benzene (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

  • Evacuate the flask and backfill with an inert atmosphere (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate to afford the pure (E)-1,2-diphenylethene.

II. Suzuki-Miyaura Coupling of 4-Bromoanisole with (E)-1-Phenyl-1-propenylboronic Acid

This protocol describes the coupling of an aryl halide with an (E)-alkenylboronic acid, a common strategy for synthesizing substituted (E)-alkenylarenes.

Reaction Scheme:

MeO-Ph-Br + (E)-PhCH=C(Me)B(OH)₂ --[Pd Catalyst, Base]--> MeO-Ph-C(Me)=CHPh

Quantitative Data Summary
EntryPalladium Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Time (h)Yield (%)
1PdCl₂(dppf) (3)-K₃PO₄ (3)THF/H₂O (4:1)701293
2Pd(PPh₃)₄ (5)-Cs₂CO₃ (2)DME/H₂O (3:1)851090
3Pd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2.5)Toluene110696
Experimental Protocol

Materials:

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • (E)-1-Phenyl-1-propenylboronic acid (1.1 mmol, 1.1 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.03 mmol, 3 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv)

  • Tetrahydrofuran (THF, 4 mL)

  • Water (1 mL)

  • Anhydrous magnesium sulfate

  • Diethyl ether

  • Saturated aqueous ammonium chloride

  • Silica gel for column chromatography

Procedure: [5]

  • In a round-bottom flask, dissolve 4-bromoanisole (1.0 mmol) and (E)-1-phenyl-1-propenylboronic acid (1.1 mmol) in THF (4 mL).

  • Add an aqueous solution of potassium phosphate (3.0 mmol in 1 mL of water).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add PdCl₂(dppf) (0.03 mmol) to the reaction mixture.

  • Heat the mixture to 70 °C and stir under an argon atmosphere for 12 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure product.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-Pd(II)Ln-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R1R2 R¹-Pd(II)Ln-R² Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product R1X R¹-X ((E)-alkenyl halide) R1X->OxAdd R2B R²-B(OR)₂ (Arylboronic acid) R2B->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine Reactants, Catalyst, Ligand, Base inert Establish Inert Atmosphere (Ar/N₂) reagents->inert solvent Add Degassed Solvents inert->solvent heat Heat to Reaction Temperature solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Characterize Pure Product (NMR, MS) purify->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (E)-1-Phenyl-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (E)-1-Phenyl-1-butene. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize reaction yields and stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound include the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, the Heck reaction, and the acid-catalyzed dehydration of 1-phenyl-1-butanol. The choice of method often depends on the available starting materials, desired stereoselectivity, and scalability.

Q2: How can I favor the formation of the (E)-isomer over the (Z)-isomer?

A2: Achieving high (E)-selectivity is a common goal.

  • In the Wittig reaction , using stabilized or semi-stabilized ylides can favor the (E)-alkene.[1][2] The Schlosser modification, which involves deprotonating the betaine intermediate at low temperature, can be used to convert the kinetic (Z)-product to the thermodynamic (E)-product.[2][3]

  • The Horner-Wadsworth-Emmons (HWE) reaction is generally preferred for its intrinsic high selectivity towards the (E)-alkene.[4] This is because the reaction typically proceeds under thermodynamic control.

  • The Heck reaction also demonstrates outstanding selectivity for the trans (or E) product.[5]

Q3: What are the main advantages of the Horner-Wadsworth-Emmons (HWE) reaction over the Wittig reaction for this synthesis?

A3: The HWE reaction offers two primary advantages. First, the phosphonate carbanions used are generally more nucleophilic than the corresponding Wittig ylides, allowing for reactions with a wider range of aldehydes. Second, the byproduct of the HWE reaction is a water-soluble phosphate salt, which is easily removed during aqueous workup. This simplifies purification compared to the often-problematic removal of triphenylphosphine oxide from Wittig reactions.[6]

Troubleshooting Guide: Low Yield & Poor Selectivity

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield in Wittig/HWE Reaction

Question: I am attempting a Wittig or HWE reaction to synthesize this compound, but my yield is very low or I'm only recovering starting materials. What are the potential causes and solutions?

Answer: Low yield can stem from several factors, primarily related to the formation of the carbanion/ylide or the subsequent reaction with the aldehyde.

Troubleshooting Steps:

  • Verify Ylide/Carbanion Formation: The first critical step is the efficient generation of the nucleophile.

    • Indication: For the Wittig reaction, the formation of the ylide from propyltriphenylphosphonium bromide is typically indicated by the appearance of a deep orange or reddish color upon adding a strong base like n-BuLi.[1]

    • Cause: Lack of color change suggests a problem. This could be due to an inactive base, wet solvent, or impure phosphonium salt.

    • Solution: Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[1] Use freshly opened or titrated bases (e.g., n-BuLi) and anhydrous solvents. Traces of water will quench the strong base and the ylide.[7]

  • Check Reagent Purity & Stoichiometry:

    • Cause: Impure benzaldehyde (e.g., oxidized to benzoic acid) will not react. Similarly, an impure phosphonium salt or phosphonate ester will lead to lower yields. Incorrect stoichiometry is also a common pitfall.

    • Solution: Use freshly distilled benzaldehyde. Ensure the phosphonium salt or phosphonate ester is pure and dry. For the HWE reaction, using a slight excess (1.05-1.1 equivalents) of the base can ensure complete deprotonation of the phosphonate.

  • Optimize Reaction Conditions:

    • Cause: Reaction temperature or time may be insufficient. Steric hindrance can also slow the reaction.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1] If the reaction is sluggish at low temperatures, consider allowing it to warm gradually to room temperature. For sterically hindered substrates, extended reaction times or gentle heating might be necessary, though this can sometimes negatively impact stereoselectivity.[8]

Issue 2: Poor (E)/(Z) Stereoselectivity

Question: My reaction produces a mixture of (E) and (Z)-1-Phenyl-1-butene. How can I increase the yield of the (E)-isomer?

Answer: The stereochemical outcome is highly dependent on the reaction type and conditions.

Troubleshooting Steps:

  • For Wittig Reactions:

    • Cause: The ylide derived from propyltriphenylphosphonium bromide is considered semi-stabilized, which often leads to poor E/Z selectivity.[2] The presence of lithium salts can also influence the ratio.

    • Solution:

      • Schlosser Modification: This is a reliable method to obtain the (E)-alkene from unstabilized or semi-stabilized ylides. It involves treating the intermediate betaine with a second equivalent of strong base (like phenyllithium) at low temperature to force equilibration to the more stable threo-betaine, which then yields the (E)-alkene upon protonation and warming.[2][3]

      • Salt-Free Conditions: Preparing "salt-free" ylides by avoiding lithium-based reagents can sometimes improve stereoselectivity.[8]

  • Switch Reaction Type:

    • Cause: The standard Wittig reaction may not be the optimal choice for high (E)-selectivity in this case.

    • Solution: The Horner-Wadsworth-Emmons (HWE) reaction is highly recommended as it inherently favors the formation of the thermodynamically more stable (E)-alkene.[4][9]

  • Product Isomerization/Separation:

    • Solution: If a mixture is obtained, the isomers can sometimes be separated by careful flash column chromatography on silica gel.[10] In some cases, it may be possible to isomerize the (Z)-alkene to the more stable (E)-isomer using a catalytic amount of iodine and heat or light.[11]

Comparative Data of Synthesis Methods

The following table summarizes key parameters for common synthetic routes to this compound.

MethodKey ReagentsTypical (E)-SelectivityYield RangeKey AdvantagesCommon Challenges
Wittig Reaction Benzaldehyde, Propyltriphenylphosphonium Bromide, Strong Base (n-BuLi)Moderate to Poor (Can be improved with Schlosser modification)40-70%Widely applicable, tolerant of many functional groups.[2]Difficult removal of triphenylphosphine oxide byproduct; poor inherent (E)-selectivity for semi-stabilized ylides.
Horner-Wadsworth-Emmons Benzaldehyde, Diethyl propylphosphonate, Base (NaH, KOtBu)High to Excellent60-95%Excellent (E)-selectivity; water-soluble phosphate byproduct allows for easy purification.[4]Phosphonate esters must be synthesized, typically via the Michaelis-Arbuzov reaction.
Heck Reaction Iodobenzene, 1-Butene, Pd Catalyst (e.g., Pd(OAc)₂), BaseExcellent50-80%High (E)-selectivity; good functional group tolerance.[5][12]Requires a palladium catalyst which can be expensive; reaction may require elevated temperatures.[13]
Alcohol Dehydration 1-Phenyl-1-butanol, Strong Acid (H₂SO₄, H₃PO₄)Good (Favors thermodynamic product)50-70%Simple procedure, inexpensive reagents.Risk of carbocation rearrangements; harsh acidic conditions may not be suitable for sensitive substrates.

Experimental Protocols

Protocol 1: Synthesis via Horner-Wadsworth-Emmons (HWE) Reaction

This protocol is optimized for high (E)-selectivity.

1. Preparation of the Phosphonate Carbanion:

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) to a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere.

  • Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.

  • Add anhydrous tetrahydrofuran (THF) via syringe.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of diethyl propylphosphonate (1.0 eq.) in anhydrous THF dropwise.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.

2. Reaction with Benzaldehyde:

  • Cool the freshly prepared phosphonate carbanion solution back to 0 °C.

  • Slowly add a solution of benzaldehyde (1.0 eq.) in anhydrous THF via syringe.

  • After the addition, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir overnight and monitor completion by TLC.

3. Workup and Purification:

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.[8]

  • Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent to yield pure this compound.[6]

Protocol 2: Synthesis via Wittig Reaction

This protocol describes a standard Wittig synthesis.

1. Ylide Formation:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add propyltriphenylphosphonium bromide (1.0 eq.) and anhydrous THF.[1]

  • Cool the suspension to 0 °C in an ice bath.

  • Add n-butyllithium (n-BuLi, 1.0 eq., e.g., 2.5 M in hexanes) dropwise. A deep orange/red color should develop, indicating ylide formation.[1]

  • Stir the mixture at 0 °C for 1 hour.

2. Reaction with Benzaldehyde:

  • To the ylide solution at 0 °C, add benzaldehyde (1.0 eq.) dropwise.[1]

  • Remove the ice bath and allow the mixture to warm to room temperature.

  • Stir for 2-4 hours, monitoring by TLC.[1]

3. Workup and Purification:

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl).[1]

  • Extract the mixture three times with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.[1]

  • Filter and concentrate under reduced pressure. The crude product will be a mixture of the desired alkene and triphenylphosphine oxide.

  • Purify the product by flash column chromatography on silica gel (eluting with hexanes) to separate the alkene from the byproduct.[1]

Visualized Workflows and Logic

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Isolation & Purification reagents Prepare Anhydrous Reagents & Solvents glassware Flame-Dry Glassware (Inert Atmosphere) reagents->glassware ylide Generate Nucleophile (Ylide or Carbanion) glassware->ylide carbonyl Add Benzaldehyde (Controlled Temperature) ylide->carbonyl stir Stir & Monitor (TLC) carbonyl->stir quench Quench Reaction (e.g., aq. NH4Cl) stir->quench extract Aqueous Workup & Extraction quench->extract dry Dry & Concentrate Organic Phase extract->dry purify Purify by Column Chromatography dry->purify end End purify->end Pure this compound start Start start->reagents

Caption: Generalized workflow for the synthesis of this compound.

G start Low Yield or No Reaction q1 Did ylide solution develop a deep color (e.g., orange/red)? start->q1 a1_yes Ylide formation likely successful. Proceed to check carbonyl addition. q1->a1_yes Yes a1_no Problem with ylide formation. q1->a1_no No q2 Is benzaldehyde pure? (No benzoic acid) a1_yes->q2 sol1 Check for: 1. Wet solvent/reagents 2. Inactive base 3. Impure phosphonium salt Solution: Use anhydrous solvents, fresh/titrated base. a1_no->sol1 a2_yes Aldehyde is likely okay. Consider reaction conditions. q2->a2_yes Yes a2_no Impure aldehyde is the issue. q2->a2_no No q3 Was reaction monitored to completion by TLC? a2_yes->q3 sol2 Solution: Purify benzaldehyde (e.g., by distillation) before use. a2_no->sol2 a3_yes If starting material remains, reaction is stalled. q3->a3_yes Yes a3_no Reaction may not have run long enough. q3->a3_no No sol3 Solution: Increase reaction time or gradually increase temperature. Check for steric hindrance issues. a3_yes->sol3 a3_no->sol3

Caption: Troubleshooting flowchart for low yield in Wittig/HWE reactions.

References

Technical Support Center: Separation of (E) and (Z) Isomers of 1-Phenyl-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the separation of (E) and (Z) isomers of 1-phenyl-1-butene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification process of these geometric isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating (E) and (Z) isomers of 1-phenyl-1-butene?

A1: The most common and effective methods for separating the geometric isomers of 1-phenyl-1-butene are chromatography-based techniques. These include:

  • Flash Column Chromatography: Ideal for purifying milligram to gram quantities of the isomer mixture.

  • High-Performance Liquid Chromatography (HPLC): Can be used for both analytical and preparative scale separations, often providing higher resolution. Phenyl-based stationary phases are particularly effective.[1][2]

  • Gas Chromatography (GC): Primarily an analytical technique to determine the ratio of isomers, but preparative GC can be used for small-scale separations.

  • Silver Nitrate Chromatography: A specialized technique where silica gel is impregnated with silver nitrate, which interacts differently with the π-bonds of the (E) and (Z) isomers, often leading to excellent separation.[3][4]

Q2: Can fractional distillation be used to separate the isomers?

A2: While fractional distillation separates compounds based on boiling point differences, its effectiveness for (E) and (Z) isomers of 1-phenyl-1-butene is limited. The boiling point of (E)-1-phenyl-1-butene is approximately 189 °C at 760 mmHg.[5] While specific data for the (Z) isomer is less common, geometric isomers often have very similar boiling points, making separation by standard fractional distillation challenging.

Q3: How can I confirm the identity and purity of the separated isomers?

A3: The identity and purity of the separated (E) and (Z) isomers can be confirmed using several analytical techniques:

  • ¹H NMR Spectroscopy: This is the most definitive method. The vinylic protons of the (E) and (Z) isomers will have distinct chemical shifts and coupling constants (J-values). For the (E)-isomer, the coupling constant for the vinylic protons is expected to be larger (~15.7 Hz) compared to the (Z)-isomer.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of each isomer and to confirm the molecular weight (132.20 g/mol ). The isomers may have slightly different retention times.[6][7]

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms, particularly those of the double bond and the allylic position, will differ between the two isomers.

Troubleshooting Guides

Issue 1: Poor or No Separation of Isomers During Flash Column Chromatography

Question: I am attempting to separate the (E) and (Z) isomers of 1-phenyl-1-butene using flash column chromatography on silica gel, but they are co-eluting. What can I do?

Troubleshooting & Optimization:

  • Optimize the Mobile Phase:

    • Start with a non-polar solvent system. A good starting point is 100% hexanes or petroleum ether.

    • Gradually increase polarity. If separation is not achieved, add a very small percentage of a slightly more polar solvent like ethyl acetate or dichloromethane (e.g., 0.5-2%). Use thin-layer chromatography (TLC) to screen for the optimal solvent system that provides the best separation (difference in Rf values) between the two isomers.

  • Consider Isomerization on Silica Gel:

    • Problem: Standard silica gel is slightly acidic and can cause isomerization of the double bond, leading to a mixture of isomers in your collected fractions.[8][9]

    • Solution 1: Deactivate the silica gel. Prepare a slurry of your silica gel in the chosen mobile phase containing 1-3% triethylamine. Pack the column with this slurry. This will neutralize the acidic sites on the silica.[8]

    • Solution 2: Use a different stationary phase. Consider using neutral alumina or a bonded phase silica gel if isomerization is a persistent issue.[9]

  • Improve Column Packing and Loading:

    • Ensure the column is packed uniformly without any cracks or channels.

    • Dissolve the sample in a minimal amount of the mobile phase or a low-polarity solvent and load it onto the column in a narrow band.

Issue 2: Difficulty in Achieving Baseline Separation in HPLC

Question: I am using a standard C18 column for HPLC analysis, but the peaks for the (E) and (Z) isomers are overlapping. How can I improve the resolution?

Troubleshooting & Optimization:

  • Select an Appropriate Stationary Phase:

    • Phenyl Columns: These are highly recommended for separating aromatic compounds and their isomers due to potential π-π interactions between the stationary phase and the phenyl group of the analyte.[1][10][11]

    • Cholesterol-based Columns: These columns can provide shape-based selectivity, which is effective for separating geometric isomers.[12]

  • Optimize the Mobile Phase:

    • Solvent Composition: For reversed-phase HPLC on a phenyl column, a mobile phase of methanol and water or acetonitrile and water is a good starting point. Vary the ratio to optimize separation. Using methanol as the organic modifier can sometimes enhance π-π interactions compared to acetonitrile.[10]

    • Flow Rate and Temperature: Lowering the flow rate can increase the interaction time with the stationary phase and improve resolution. Adjusting the column temperature can also affect selectivity.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Deactivated Silica Gel

This protocol provides a general guideline for the separation of (E) and (Z) isomers of 1-phenyl-1-butene.

  • TLC Analysis:

    • Dissolve a small amount of the isomer mixture in dichloromethane.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a chamber with 100% hexanes.

    • Visualize the spots under UV light. If the spots are not well-separated, add small increments of ethyl acetate (e.g., 0.5%, 1%) to the hexanes and re-run the TLC until optimal separation is observed.

  • Column Preparation:

    • Choose an appropriately sized column for the amount of material to be separated.

    • Prepare a slurry of silica gel in the optimized mobile phase from the TLC analysis, adding 1-2% triethylamine to the solvent mixture.

    • Pack the column with the slurry, ensuring a uniform and compact bed.

    • Add a thin layer of sand on top of the silica gel.

  • Sample Loading and Elution:

    • Dissolve the isomer mixture in a minimal amount of the mobile phase.

    • Carefully load the sample onto the top of the silica gel bed.

    • Begin elution with the mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure isomers.

  • Solvent Removal:

    • Combine the fractions containing each pure isomer.

    • Remove the solvent using a rotary evaporator to obtain the purified (E) and (Z) isomers.

Protocol 2: Analytical HPLC for Isomer Ratio Determination

This protocol is a starting point for developing an analytical HPLC method.

  • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with Methanol/Water (e.g., 80:20 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Optimization: Adjust the methanol/water ratio to achieve baseline separation of the two isomer peaks.

Data Presentation

Table 1: Physicochemical and Chromatographic Data for 1-Phenyl-1-butene Isomers

PropertyThis compound(Z)-1-Phenyl-1-buteneReference(s)
Molecular Formula C₁₀H₁₂C₁₀H₁₂[7][13]
Molecular Weight 132.20 g/mol 132.20 g/mol [7][13]
Boiling Point ~189 °CData not readily available, but expected to be similar to the (E)-isomer.[5]
GC Kovats RI (Standard Non-polar) 1070.8 - 11201111[7][13]

Table 2: Predicted ¹H NMR Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference(s)
Vinylic H~6.4Doublet~15.7 (trans)[5]
Vinylic H~6.2Doublet of Triplets~15.7 (trans), ~6.5[5]
Aromatic H~7.2-7.3Multiplet-[5]
Methylene H~2.2Quintet~7.4[5]
Methyl H~1.1Triplet~7.4[5]

Visualizations

experimental_workflow cluster_prep Preparation & Analysis cluster_separation Separation cluster_analysis Analysis & Characterization Crude Isomer Mixture Crude Isomer Mixture TLC Analysis TLC Analysis Crude Isomer Mixture->TLC Analysis Optimize mobile phase Column Chromatography Column Chromatography TLC Analysis->Column Chromatography Optimized mobile phase Fraction Collection Fraction Collection Column Chromatography->Fraction Collection TLC of Fractions TLC of Fractions Fraction Collection->TLC of Fractions Monitor separation Combine Pure Fractions Combine Pure Fractions TLC of Fractions->Combine Pure Fractions Solvent Removal Solvent Removal Combine Pure Fractions->Solvent Removal Pure E-Isomer Pure E-Isomer Solvent Removal->Pure E-Isomer Pure Z-Isomer Pure Z-Isomer Solvent Removal->Pure Z-Isomer NMR/GC-MS Analysis NMR/GC-MS Analysis Pure E-Isomer->NMR/GC-MS Analysis Pure Z-Isomer->NMR/GC-MS Analysis

Caption: Experimental workflow for the separation of (E) and (Z) isomers.

troubleshooting_flowchart Start Poor/No Separation Check_TLC Is there any separation on TLC? Start->Check_TLC Optimize_Solvent Optimize mobile phase (gradient elution) Check_TLC->Optimize_Solvent No Suspect_Isomerization Suspect isomerization on silica? Check_TLC->Suspect_Isomerization Yes End Improved Separation Optimize_Solvent->End Deactivate_Silica Deactivate silica gel with triethylamine Suspect_Isomerization->Deactivate_Silica Yes Use_Alternative_Phase Use alternative stationary phase (e.g., Alumina, Phenyl column) Suspect_Isomerization->Use_Alternative_Phase No Deactivate_Silica->Use_Alternative_Phase Use_Alternative_Phase->End

Caption: Troubleshooting decision tree for poor isomer separation.

References

Common side products in the Wittig synthesis of 1-phenyl-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Wittig synthesis of 1-phenyl-1-butene.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the Wittig synthesis of 1-phenyl-1-butene?

The most prevalent side product is triphenylphosphine oxide (TPPO), which is formed stoichiometrically with the desired alkene product.[1] Other significant side products can include:

  • (Z)-1-phenyl-1-butene: The geometric isomer of the typically desired (E)-isomer. The ratio of (E) to (Z) isomers is highly dependent on the reaction conditions and the nature of the ylide.[2]

  • Propane: Formed if the propyltriphenylphosphonium ylide is quenched by a proton source, such as water.[3]

  • Benzaldehyde starting material: Unreacted benzaldehyde may remain if the reaction does not go to completion.

  • Propyltriphenylphosphonium salt: Unreacted starting material if the ylide generation is incomplete.

  • Butane: If n-butyllithium (n-BuLi) is used as the base, any excess will be quenched during workup to produce butane.[4]

  • Products from ylide oxidation: Phosphonium ylides can react with oxygen, so performing the reaction under an inert atmosphere is crucial to prevent the formation of oxidation byproducts.[1]

Q2: How can I minimize the formation of the (Z)-isomer and maximize the (E)-isomer of 1-phenyl-1-butene?

The stereochemical outcome of the Wittig reaction is influenced by the stability of the ylide. The propyltriphenylphosphonium ylide is considered semi-stabilized, which can lead to mixtures of (E) and (Z) isomers.[2] To favor the formation of the more thermodynamically stable (E)-isomer:

  • Use of Stabilized Ylides: While not directly applicable to this specific synthesis without changing the starting materials, it's a general principle that stabilized ylides (e.g., those with adjacent electron-withdrawing groups) favor the formation of (E)-alkenes.[5][6]

  • Schlosser Modification: This technique involves the use of a second equivalent of strong base (like phenyllithium) at low temperatures to deprotonate the betaine intermediate, allowing it to equilibrate to the more stable threo-betaine, which then collapses to the (E)-alkene upon protonation.[2]

  • Horner-Wadsworth-Emmons (HWE) Reaction: This variation of the Wittig reaction typically shows high selectivity for the (E)-alkene.[7]

Q3: I'm having difficulty removing triphenylphosphine oxide (TPPO) from my product. What are the best methods for purification?

Triphenylphosphine oxide can be challenging to separate from the desired product due to its polarity and solubility.[1] Effective purification methods include:

  • Column Chromatography: This is a very effective method for separating the nonpolar 1-phenyl-1-butene from the more polar TPPO. A silica gel column with a nonpolar eluent like hexanes is typically used.

  • Crystallization/Trituration: If the desired product is a solid, recrystallization can be effective. For liquid products like 1-phenyl-1-butene, trituration with a nonpolar solvent in which TPPO is insoluble (like cold diethyl ether or hexane) can cause the TPPO to precipitate, allowing it to be removed by filtration.[1]

  • Conversion to a Salt: TPPO can be converted to a magnesium or zinc complex, which is insoluble in many organic solvents and can be filtered off.[1] Another method involves reacting the crude product mixture with oxalyl chloride to convert TPPO into an insoluble phosphonium salt that can be removed by filtration.[8]

Q4: What is the Horner-Wadsworth-Emmons (HWE) reaction, and why might I consider it as an alternative?

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion instead of a phosphonium ylide.[7] Key advantages of the HWE reaction include:

  • Higher (E)-selectivity: The HWE reaction generally provides a higher yield of the thermodynamically favored (E)-alkene.[7]

  • Easier byproduct removal: The phosphate byproduct of the HWE reaction is water-soluble, making it easily removable by an aqueous workup. This simplifies the purification process significantly compared to the removal of TPPO.[7]

  • Increased reactivity: Phosphonate carbanions are generally more nucleophilic than the corresponding phosphonium ylides and can react with more sterically hindered ketones.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no yield of 1-phenyl-1-butene Inefficient ylide formation: The base used was not strong enough to deprotonate the phosphonium salt.Use a sufficiently strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH). Ensure anhydrous conditions as the ylide is quenched by water.[3]
Impure benzaldehyde: The benzaldehyde starting material may have oxidized to benzoic acid, which would be quenched by the ylide.Use freshly distilled or a new bottle of benzaldehyde.
Reaction with oxygen: The ylide is sensitive to oxygen.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Mixture of (E) and (Z) isomers Semi-stabilized ylide: The propyltriphenylphosphonium ylide inherently gives mixtures of isomers.To favor the (E)-isomer, consider the Schlosser modification or use the Horner-Wadsworth-Emmons (HWE) reaction.[2][7]
Presence of starting materials in the product Incomplete reaction: The reaction may not have been allowed to proceed for a sufficient amount of time or at an appropriate temperature.Monitor the reaction by TLC to ensure completion. If necessary, gently warm the reaction mixture or allow it to stir for a longer period.
Incorrect stoichiometry: An incorrect ratio of reactants was used.Ensure accurate measurement of all reactants. A slight excess of the ylide can help drive the reaction to completion.
Formation of unexpected side products Wet solvent or reagents: The ylide can be protonated by water, leading to the formation of propane and triphenylphosphine oxide.[3]Use anhydrous solvents and flame-dry all glassware before use. Handle all reagents under an inert atmosphere.
Excess strong base: If using n-BuLi, excess base can potentially react with other functional groups or lead to other side reactions.Use a carefully measured amount of base, typically one equivalent relative to the phosphonium salt.

Quantitative Data on Side Product Formation

While specific quantitative analysis for the Wittig synthesis of 1-phenyl-1-butene is not extensively available in the literature, the following table summarizes the expected qualitative impact of various reaction conditions on the product distribution based on established principles of the Wittig reaction.

Condition Expected Major Product Expected Side Products Qualitative Impact on Product Distribution
Standard Anhydrous Conditions (E/Z)-1-Phenyl-1-buteneTriphenylphosphine oxideHigh yield of the desired alkene mixture, with TPPO as the primary byproduct.
Presence of Water (E/Z)-1-Phenyl-1-buteneTriphenylphosphine oxide, PropaneReduced yield of the desired alkene due to quenching of the ylide. Increased formation of propane.[3]
Presence of Oxygen (E/Z)-1-Phenyl-1-buteneTriphenylphosphine oxide, Oxidized byproductsReduced yield of the desired alkene due to oxidative degradation of the ylide.[1]
Use of a Lithium-based Base (e.g., n-BuLi) (E/Z)-1-Phenyl-1-buteneTriphenylphosphine oxide, Butane, Lithium saltsLithium salts can influence the E/Z ratio. Butane is formed from quenched n-BuLi.[4]
Impure Benzaldehyde (contains Benzoic Acid) (E/Z)-1-Phenyl-1-buteneTriphenylphosphine oxide, PropaneReduced yield of the desired alkene due to the ylide being consumed by the acidic impurity.
Horner-Wadsworth-Emmons Conditions (E)-1-Phenyl-1-buteneDiethyl phosphate saltHigh selectivity for the (E)-isomer. The phosphate byproduct is water-soluble and easily removed.[7]

Experimental Protocols

Protocol 1: Wittig Synthesis of (E/Z)-1-Phenyl-1-butene

Materials:

  • Propyltriphenylphosphonium bromide

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Benzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

Procedure:

  • Ylide Formation: In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), suspend propyltriphenylphosphonium bromide in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add one equivalent of n-BuLi dropwise, maintaining the temperature below 5 °C. The formation of the ylide is indicated by the appearance of a deep orange or red color.

  • Stir the ylide solution at 0 °C for 30 minutes.

  • Wittig Reaction: Slowly add one equivalent of benzaldehyde to the ylide solution at 0 °C.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product will be a mixture of 1-phenyl-1-butene and triphenylphosphine oxide.

  • Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent to isolate the 1-phenyl-1-butene.

Protocol 2: Horner-Wadsworth-Emmons (HWE) Synthesis of this compound

Materials:

  • Diethyl (1-phenylpropyl)phosphonate

  • Anhydrous tetrahydrofuran (THF)

  • Sodium hydride (NaH)

  • Benzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Phosphonate Anion Formation: In a flame-dried flask under an inert atmosphere, suspend sodium hydride in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of diethyl (1-phenylpropyl)phosphonate in anhydrous THF dropwise.

  • Allow the mixture to stir at room temperature until hydrogen evolution ceases.

  • HWE Reaction: Cool the solution of the phosphonate anion back to 0 °C.

  • Slowly add a solution of benzaldehyde in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The aqueous washes will remove the phosphate byproduct.

Visualizations

Wittig_Synthesis_Side_Products PhosphoniumSalt Propyltriphenylphosphonium Bromide Ylide Propyltriphenyl- phosphonium Ylide PhosphoniumSalt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Benzaldehyde Benzaldehyde MainProduct (E/Z)-1-Phenyl-1-butene Benzaldehyde->MainProduct TPPO Triphenylphosphine Oxide (TPPO) Benzaldehyde->TPPO Ylide->MainProduct Wittig Reaction Ylide->TPPO Propane Propane Ylide->Propane Quenching OxidizedYlide Oxidized Ylide Byproducts Ylide->OxidizedYlide Oxidation BenzoicAcid Benzoic Acid (Impurity) BenzoicAcid->Propane Quenching Water Water Water->Propane Oxygen Oxygen Oxygen->OxidizedYlide

Caption: Wittig synthesis of 1-phenyl-1-butene and common side product pathways.

Troubleshooting_Workflow Start Low Yield or Unexpected Products CheckYlide Check Ylide Formation Start->CheckYlide CheckReagents Check Reagent Purity Start->CheckReagents CheckConditions Check Reaction Conditions Start->CheckConditions StrongBase Use Stronger Base (e.g., n-BuLi) CheckYlide->StrongBase Incomplete deprotonation Anhydrous Ensure Anhydrous Conditions CheckYlide->Anhydrous Ylide quenched CheckReagents->Anhydrous Reagents wet FreshAldehyde Use Freshly Distilled Benzaldehyde CheckReagents->FreshAldehyde Aldehyde oxidized InertAtmosphere Use Inert Atmosphere (N2 or Ar) CheckConditions->InertAtmosphere Ylide oxidized OptimizeTimeTemp Optimize Reaction Time and Temperature CheckConditions->OptimizeTimeTemp Incomplete reaction

References

Technical Support Center: Purification of Crude (E)-1-Phenyl-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude (E)-1-Phenyl-1-butene via column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?

A1: For the purification of the nonpolar compound this compound, a normal-phase chromatography setup is recommended.[1][2] The standard choice for the stationary phase is silica gel.[3][4] The mobile phase, or eluent, is typically a nonpolar solvent. Pure hexane is often effective for eluting the desired product.[3] To achieve optimal separation from other nonpolar impurities, a solvent system of hexane with a small percentage of a slightly more polar solvent, such as ethyl acetate or diethyl ether, can be used.[5]

Q2: How do I determine the optimal solvent system for my separation?

A2: The ideal solvent system should provide good separation between this compound and any impurities on a Thin Layer Chromatography (TLC) plate before you run the column. The target retention factor (Rf) for the product should be around 0.2-0.4.[6] You can start with pure hexane and gradually add a more polar solvent like ethyl acetate in small increments (e.g., 1-2%) until the desired Rf value is achieved.

Q3: My crude product is an oil and not soluble in the nonpolar eluent. How should I load it onto the column?

A3: If your crude mixture does not dissolve well in the chosen eluent, you have two primary options for loading it onto the column:

  • Minimal Stronger Solvent: Dissolve the sample in a minimum amount of a slightly more polar solvent in which it is soluble (e.g., dichloromethane).[7] Carefully apply this solution to the top of the silica bed. However, be aware that this can sometimes disrupt the packing and lead to poor separation.

  • Dry Loading: Dissolve your crude product in a suitable solvent, then add a small amount of silica gel to this solution.[7][8] Evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.[7] This powder can then be carefully added to the top of your packed column.[7] This method is often preferred as it leads to better band sharpness and separation.[7]

Q4: What are the common byproducts I might need to separate from this compound?

A4: The byproducts will depend on the synthetic route used to prepare the crude material. For instance, if a Wittig reaction was employed, a major byproduct would be triphenylphosphine oxide, which is significantly more polar than the desired product and will be well-separated by column chromatography on silica gel.[3][9] If the starting material was an alcohol that underwent dehydration, you might have residual starting material or isomeric alkene byproducts.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
The product is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the mobile phase. For example, if you are using pure hexane, try a 99:1 hexane:ethyl acetate mixture and slowly increase the ethyl acetate percentage.
The compound may have decomposed on the silica gel.Test the stability of your compound on a silica TLC plate before running the column.[6] If it is unstable, consider using a deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like alumina.[6][8]
All fractions are mixed, despite a good separation on TLC. The column was overloaded with the crude product.Use an appropriate amount of silica gel for the amount of crude material. A general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight.
The initial band of the sample was too wide.Ensure the sample is loaded onto the column in a concentrated, narrow band. Dry loading is often superior for this.[7]
The column was packed improperly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks.[10] A wet slurry packing method is generally recommended.
The product is eluting with significant tailing. The compound is interacting too strongly with the stationary phase.Increase the polarity of the eluent once the product begins to elute. This can help to push the compound off the column more quickly and reduce tailing.[6]
The crude sample is not fully soluble in the eluting solvent.This can cause the compound to streak down the column. Ensure good solubility or use the dry loading technique.[6]
The solvent flow is very slow. The silica gel is too fine.Ensure you are using the correct mesh size of silica gel for flash chromatography (typically 230-400 mesh).
The column has been clogged by precipitated impurities.Filter your crude sample before loading it onto the column if there are any insoluble materials.
The eluent is too viscous.This is less common with typical nonpolar solvents but can be a factor. Ensure your solvent system is appropriate.

Experimental Protocol: Flash Column Chromatography of this compound

This protocol assumes a crude mixture containing this compound and more polar impurities.

1. Preparation of the Column:

  • Select a glass column of appropriate size for the amount of crude material to be purified.
  • Place a small plug of cotton or glass wool at the bottom of the column.
  • Add a thin layer of sand over the cotton plug.
  • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., pure hexane).
  • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
  • Add another thin layer of sand on top of the packed silica gel to prevent disturbance during solvent addition.[7]
  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.[7]

2. Sample Loading (Dry Loading Method):

  • Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.
  • Add silica gel (approximately 2-3 times the mass of the crude product) to the solution.
  • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.
  • Carefully add this powder to the top of the prepared column.

3. Elution and Fraction Collection:

  • Carefully add the eluent to the column, taking care not to disturb the top layer of sand.
  • Apply gentle pressure to the top of the column using a pump or inert gas to achieve a steady flow rate.
  • Begin collecting fractions in test tubes or other suitable containers.
  • Monitor the elution of compounds using TLC analysis of the collected fractions.
  • If the product is slow to elute, the polarity of the eluent can be gradually increased (e.g., from pure hexane to 99:1 hexane:ethyl acetate).

4. Product Isolation:

  • Combine the fractions that contain the pure this compound as determined by TLC.
  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
  • Confirm the purity of the final product using analytical techniques such as NMR or GC-MS.[3]

Visualizations

experimental_workflow prep Column Preparation (Silica Gel Slurry) load Sample Loading (Dry Loading) prep->load elute Elution (Hexane/EtOAc Gradient) load->elute collect Fraction Collection elute->collect analyze TLC Analysis collect->analyze Monitor analyze->collect combine Combine Pure Fractions analyze->combine isolate Solvent Evaporation combine->isolate product Purified Product isolate->product

Caption: Workflow for the purification of this compound.

troubleshooting_guide start Problem Encountered no_elution Product Not Eluting? start->no_elution mixed_fractions Mixed Fractions? start->mixed_fractions slow_flow Slow Flow Rate? start->slow_flow increase_polarity Increase Eluent Polarity no_elution->increase_polarity Yes check_stability Check Compound Stability no_elution->check_stability Still No Elution repack_column Repack Column / Check Loading mixed_fractions->repack_column Yes check_packing Check Silica Mesh / Clogging slow_flow->check_packing Yes

Caption: A decision tree for troubleshooting common chromatography issues.

References

Technical Support Center: Optimizing the Heck Reaction with Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Heck reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the Heck reaction in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Low or No Conversion of Starting Materials

Q1: My Heck reaction shows low or no conversion. What are the common causes?

A: Low or no conversion in a Heck reaction can stem from several factors, ranging from catalyst activity to the purity of your reagents. The primary culprits often include:

  • Inactive Catalyst: The active Pd(0) species is crucial for the catalytic cycle to begin. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it may not be reducing to Pd(0) efficiently.[1]

  • Catalyst Decomposition: The active Pd(0) catalyst can be sensitive and may decompose, often observed as the formation of a black precipitate (palladium black). This is particularly common at elevated temperatures.

  • Poor Reagent Quality: Impurities in the aryl halide or alkene can act as catalyst poisons. Ensure your starting materials are pure and dry.

  • Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature are all critical and interdependent. An inappropriate combination can significantly hinder or completely stall the reaction.[2]

  • Strong Carbon-Halide Bond: In the case of aryl chlorides, the initial oxidative addition step is often the rate-limiting step due to the strong C-Cl bond. This requires a highly active catalyst system.[2]

Q2: I see a black precipitate in my reaction flask. What is it and how can I prevent it?

A: The black precipitate is likely palladium black, which is finely divided, inactive palladium metal. Its formation indicates catalyst decomposition. To prevent this:

  • Use Robust Ligands: Employ bulky, electron-donating phosphine ligands (e.g., P(tBu)₃) or N-heterocyclic carbenes (NHCs) that stabilize the Pd(0) center and prevent agglomeration.[2]

  • Optimize Ligand-to-Palladium Ratio: A common starting point is a 2:1 ratio for monodentate ligands. Too little ligand can lead to instability, while too much can inhibit the reaction.

  • Control the Temperature: Avoid excessively high temperatures which can accelerate catalyst decomposition. An optimal temperature balances the reaction rate with catalyst stability.

  • Ensure an Inert Atmosphere: Oxygen can oxidize the active Pd(0) to inactive Pd(II) species, leading to the formation of palladium black. It is crucial to degas the solvent and maintain an inert atmosphere (e.g., nitrogen or argon).

Q3: My conversion is low, but I don't observe any palladium black. What else could be wrong?

A: Low conversion without catalyst precipitation can be due to several other factors:

  • Inappropriate Ligand Choice: The electronic and steric properties of the ligand are critical. For electron-rich alkenes, bidentate ligands like dppp can be effective.[2] For challenging substrates like aryl chlorides, bulky, electron-donating monodentate phosphines are often necessary.[2]

  • Incorrect Base Selection: The base plays a crucial role in regenerating the Pd(0) catalyst at the end of the cycle.[1] The strength and solubility of the base are important. Inorganic bases like K₂CO₃ or organic bases like triethylamine (Et₃N) are commonly used.[3][4] The choice of base can also influence side reactions.

  • Unsuitable Solvent: The solvent polarity can impact catalyst stability and solubility of the reagents. Polar aprotic solvents like DMF, DMA, or NMP are frequently used and can help stabilize the catalytic species.[3]

  • Alkene Isomerization: A palladium-hydride intermediate formed during the catalytic cycle can promote the isomerization of the double bond in the starting alkene or the product, leading to a mixture of isomers and potentially lower yield of the desired product.

Issue 2: Formation of Side Products and Low Selectivity

Q4: I am observing multiple products in my reaction. How can I improve the selectivity?

A: The formation of multiple products often points to issues with regioselectivity (α- vs. β-substitution) or the occurrence of side reactions.[2]

  • Regioselectivity Control:

    • For terminal (β) substitution with electron-poor alkenes like acrylates, monodentate ligands are typically used.[2][5]

    • To favor internal (α) substitution, chelating bidentate ligands like dppp can be employed.[2] The use of sterically hindered ligands can also promote the formation of the branched isomer.[6]

  • Common Side Reactions:

    • Homocoupling of the Aryl Halide: This side reaction can be more prevalent at higher temperatures.

    • Alkene Polymerization: This can be an issue, especially with electron-rich alkenes at high temperatures.[7]

    • Reductive Heck Reaction: Instead of β-hydride elimination, the intermediate can undergo reduction, leading to a saturated product. This can be influenced by the base, solvent, and temperature.[8]

Q5: My reaction with a hindered alkene is not working. What can I do?

A: Sterically hindered and electronically unbiased olefins are challenging substrates for the Heck reaction.[9][10]

  • Intramolecular vs. Intermolecular: Intramolecular Heck reactions are generally more efficient for hindered alkenes due to favorable entropic considerations.[1]

  • Directed Reactions: Incorporating a directing group, such as a carboxylic acid, near the alkene can significantly accelerate the reaction.[9][10]

  • Use of Bulky Ligands: Bulky monophosphine ligands can be beneficial in reactions with hindered alkenes.[9][10]

Frequently Asked Questions (FAQs)

Q6: How do I choose the right palladium catalyst and ligand?

A: The choice depends heavily on the specific substrates.

  • Palladium Precursor: Pd(OAc)₂ is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[1][2] Other sources like (C₆H₅CN)₂PdCl₂ or PdCl₂ can also be used.[2]

  • Ligands:

    • For simple aryl bromides and iodides, standard phosphine ligands like PPh₃ may suffice.

    • For less reactive aryl chlorides, bulky and electron-donating phosphines (e.g., P(tBu)₃) or N-heterocyclic carbenes (NHCs) are often required to facilitate the difficult oxidative addition step.[2]

    • For controlling regioselectivity, bidentate ligands like dppp or BINAP can be employed.[1][2]

Q7: What is the role of the base and which one should I use?

A: The base is essential for neutralizing the hydrogen halide (HX) produced during the reaction and regenerating the Pd(0) catalyst.[1]

  • Common Bases: Triethylamine (Et₃N), potassium carbonate (K₂CO₃), and sodium acetate (NaOAc) are frequently used.[1][3][4]

  • Selection Criteria: The choice of base can affect the reaction rate and the formation of byproducts. For instance, in some cases, inorganic bases have been shown to give higher yields than organic bases.[3][4] The solubility of the base in the reaction solvent is also a key consideration.

Q8: What is the best solvent for a Heck reaction?

A: Highly polar aprotic solvents are generally preferred as they can help stabilize the catalytic species and often lead to higher reaction rates.[3]

  • Common Solvents: N,N-Dimethylformamide (DMF), N,N-dimethylacetamide (DMA), and N-methyl-2-pyrrolidone (NMP) are widely used.[3]

  • Solvent Effects: The choice of solvent can influence catalyst stability and product distribution. For example, using a less polar solvent might minimize alkene isomerization.

Q9: At what temperature should I run my Heck reaction?

A: The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining catalyst stability.

  • General Range: Temperatures typically range from 50°C to 140°C.[2][3][4]

  • Substrate Dependency: More challenging substrates, like aryl chlorides, often require higher temperatures to facilitate oxidative addition.[2]

  • Caution: Excessively high temperatures can lead to catalyst decomposition and the formation of side products. It is often beneficial to screen a range of temperatures to find the optimum for a specific reaction.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the impact of different reaction parameters on the yield of a model Heck reaction. This data is synthesized from representative studies for illustrative purposes.

Table 1: Effect of Base and Solvent on Heck Reaction Yield [3][4][11]

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1Na₂CO₃DMA50199.87
2K₂CO₃DMA50195.43
3Et₃NDMA50185.21
4Na₂CO₃DMF50192.15
5Na₂CO₃Dioxane501No Reaction

Reaction conditions: 1-bromo-4-nitrobenzene, styrene, Pd-L1 catalyst (0.5 mol%).

Table 2: Effect of Phosphine Ligand on Yield

LigandLigand:Pd RatioTemperature (°C)Time (h)Yield (%)
PPh₃2:11002475
P(o-tol)₃2:11002492
dppf1:11002488
P(tBu)₃2:1801295

Reaction conditions: Aryl bromide, styrene, Pd(OAc)₂, base, DMF.

Experimental Protocols

General Protocol for a Heck Reaction

  • Preparation: To a flame-dried reaction vessel, add the aryl halide (1.0 mmol), the alkene (1.2 mmol), the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., P(o-tol)₃, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Reagents: Add the base (e.g., K₂CO₃, 2.0 mmol) and the degassed solvent (e.g., DMF, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Visualizations

Heck_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Coord Alkene Coordination PdII_Aryl->Coord + Alkene - L PiComplex [Ar-Pd(II)L(Alkene)-X] Coord->PiComplex MigIns Migratory Insertion PiComplex->MigIns SigmaComplex R-CH₂-CH(Ar)-Pd(II)L-X MigIns->SigmaComplex BetaElim β-Hydride Elimination SigmaComplex->BetaElim PdH_Complex H-Pd(II)L-X BetaElim->PdH_Complex + Product RedElim Reductive Elimination PdH_Complex->RedElim + Base RedElim->Pd0 - HB-X

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Heck_Workflow start Start: Heck Reaction Planning reagents Select Reagents: Aryl Halide, Alkene start->reagents catalyst Choose Catalyst System: Pd Precursor, Ligand reagents->catalyst conditions Define Reaction Conditions: Base, Solvent, Temperature catalyst->conditions setup Reaction Setup under Inert Atmosphere conditions->setup run Execute and Monitor Reaction (TLC, GC-MS) setup->run workup Reaction Work-up and Extraction run->workup purification Purification of Product (Column Chromatography) workup->purification analysis Characterization of Product (NMR, MS) purification->analysis end End: Pure Product analysis->end

Caption: A general experimental workflow for the Heck reaction.

Troubleshooting_Heck start Low Yield or No Reaction pd_black Is Palladium Black Observed? start->pd_black yes_pd_black Catalyst Decomposition pd_black->yes_pd_black Yes no_pd_black No Catalyst Decomposition pd_black->no_pd_black No solution_pd_black Solutions: - Use more robust/bulky ligand - Optimize ligand:Pd ratio - Lower reaction temperature - Ensure inert atmosphere yes_pd_black->solution_pd_black end Optimized Reaction solution_pd_black->end check_reagents Check Reagent Quality and Reaction Conditions no_pd_black->check_reagents screen_ligand Screen Different Ligands (e.g., bulky, electron-rich) check_reagents->screen_ligand screen_base Screen Different Bases (e.g., inorganic vs. organic) screen_ligand->screen_base screen_solvent Screen Different Solvents (e.g., polar aprotic) screen_base->screen_solvent optimize_temp Optimize Temperature screen_solvent->optimize_temp side_products Multiple Products Observed? optimize_temp->side_products yes_side_products Selectivity Issues side_products->yes_side_products Yes side_products->end No solution_selectivity Solutions: - Change ligand type (monodentate vs. bidentate) - Adjust temperature - Additives yes_side_products->solution_selectivity solution_selectivity->end

Caption: A decision tree for troubleshooting common Heck reaction issues.

References

Preventing isomerization of 1-butene during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 1-butene, with a specific focus on preventing its isomerization to 2-butene.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes to produce 1-butene with high selectivity?

A1: The two main industrial and laboratory routes for the selective synthesis of 1-butene are:

  • Ethylene Dimerization: This is a highly selective process where two molecules of ethylene are combined to form 1-butene.[1][2][3] The choice of catalyst and reaction conditions is critical to maximize the yield of 1-butene and minimize the formation of 2-butene and higher oligomers.[2][4]

  • Ethanol Conversion: Bio-ethanol can be converted to 1-butene through catalytic processes. This route often involves dehydration and other subsequent reactions.[5] The catalyst systems are typically designed to favor the formation of C4 olefins, including 1-butene, while suppressing the formation of ethylene and other byproducts.[5]

Q2: How does isomerization of 1-butene to 2-butene occur?

A2: Isomerization of 1-butene to the more thermodynamically stable 2-butene (cis- and trans-) is often catalyzed by acidic sites on the catalyst or support. The reaction can also be promoted by certain metal catalysts and higher temperatures. The mechanism typically involves the formation of a carbocation intermediate which can then rearrange.

Q3: What are the key factors influencing the selectivity of 1-butene synthesis?

A3: The selectivity towards 1-butene is primarily influenced by:

  • Catalyst Selection: The choice of the active metal, ligands, and support material plays a crucial role. For instance, specific nickel-based metal-organic frameworks (MOFs) have demonstrated very high selectivity in ethylene dimerization.[2][3][6]

  • Reaction Temperature: Higher temperatures can sometimes favor the formation of the more stable 2-butene isomer.[1] Therefore, optimizing the reaction temperature is essential.

  • Pressure: In ethylene dimerization, ethylene pressure can significantly impact both the reaction rate and the selectivity towards 1-butene.[1][6]

  • Co-catalyst/Promoter: In some catalytic systems, the presence and concentration of a co-catalyst or promoter can dramatically affect the selectivity.[1]

  • Solvent: The choice of solvent can influence catalyst activity and selectivity.

Q4: Can polymerization be a problem during 1-butene synthesis?

A4: Yes, particularly in ethylene dimerization, the formation of polyethylene and other higher oligomers can be a significant side reaction.[1] This not only reduces the yield of 1-butene but can also lead to reactor fouling.[7] The catalyst system and reaction conditions must be carefully chosen to minimize polymer formation.

Troubleshooting Guides

Route 1: Ethylene Dimerization
Problem Potential Cause Troubleshooting Steps
Low Selectivity to 1-Butene (High 2-Butene Content) 1. Inappropriate Catalyst: The catalyst may have acidic sites promoting isomerization.Catalyst Screening: Evaluate catalysts known for high 1-butene selectivity, such as Ni-based MOFs (e.g., Ni-MFU-4l) or specific titanium-based systems.[1][2][3][4][6] • Support Modification: If using a supported catalyst, consider a more inert support or modify the support to neutralize acid sites.
2. Suboptimal Reaction Temperature: Higher temperatures can favor the formation of the thermodynamically more stable 2-butene.[1]Temperature Optimization: Systematically lower the reaction temperature in increments to find the optimal balance between reaction rate and selectivity. For some systems, temperatures around 55-60°C have been shown to be effective.[1]
3. Incorrect Co-catalyst/Catalyst Ratio: The ratio of co-catalyst (e.g., triethylaluminum) to the main catalyst can influence selectivity.[1]Ratio Adjustment: Vary the molar ratio of the co-catalyst to the catalyst to optimize for 1-butene formation.
Significant Polymer Formation 1. High Catalyst Concentration: Excessive catalyst concentration can lead to uncontrolled oligomerization and polymerization.Catalyst Loading Optimization: Reduce the catalyst loading to the minimum required for efficient dimerization.
2. High Reaction Temperature: Elevated temperatures can accelerate polymerization side reactions.[1]Temperature Control: Ensure precise and stable temperature control throughout the reaction.
3. Inappropriate Catalyst System: Some catalysts are inherently more prone to polymerization.Catalyst Selection: Choose a catalyst system known for minimizing polymer formation. The addition of a promoter like 1,2-dichloroethane (EDC) has been shown to reduce polymer by-products in some systems.[1]
Low Ethylene Conversion 1. Insufficient Catalyst Activity: The catalyst may be deactivated or inherently not active enough under the chosen conditions.Catalyst Activation: Ensure the catalyst is properly activated according to the established protocol. • Increase Catalyst Loading: Cautiously increase the amount of catalyst. • Increase Temperature/Pressure: Modestly increasing the temperature or ethylene pressure can enhance the reaction rate.[1]
2. Presence of Impurities: Impurities in the ethylene feed or solvent can poison the catalyst.Feed Purification: Use high-purity ethylene and purify the solvent before use.
Route 2: Ethanol Conversion
Problem Potential Cause Troubleshooting Steps
Low Selectivity to 1-Butene (High Ethylene or 2-Butene Content) 1. Inappropriate Catalyst Acidity: Strong Brønsted acid sites can favor ethylene formation through simple dehydration or promote the isomerization of 1-butene to 2-butene.Catalyst Selection/Modification: Utilize catalysts with a balanced acidity, such as certain HZSM-5 zeolites or Ag-ZrO2/SiO2 systems.[5] Modifying zeolites to tune their acidity can improve selectivity.
2. High Reaction Temperature: Higher temperatures generally favor ethylene production and butene isomerization.Temperature Optimization: Conduct the reaction at the lowest temperature that allows for reasonable ethanol conversion to maximize 1-butene selectivity.
3. High Ethanol Conversion: At very high conversion levels, the consecutive isomerization of the initially formed 1-butene can become more significant.Contact Time Adjustment: Reduce the contact time of the reactants with the catalyst by increasing the space velocity.
Catalyst Deactivation 1. Coke Formation: Deposition of carbonaceous materials (coke) on the catalyst surface is a common cause of deactivation in ethanol conversion processes.[8]Regeneration: Implement a regeneration procedure for the catalyst, which typically involves controlled combustion of the coke in air. • Reaction Condition Optimization: Operating at lower temperatures or introducing a co-feed like hydrogen can sometimes mitigate coke formation.
2. Sintering of Active Sites: High reaction or regeneration temperatures can lead to the agglomeration (sintering) of metal particles, reducing the active surface area.[8]Temperature Control: Maintain strict control over reaction and regeneration temperatures to avoid exceeding the thermal stability limits of the catalyst.

Quantitative Data Presentation

Table 1: Performance of Various Catalysts in Selective Ethylene Dimerization to 1-Butene.

Catalyst SystemTemperature (°C)Pressure (bar)Co-catalyst/PromoterEthylene Conversion (%)1-Butene Selectivity (%)Reference
Ni(10%)-MFU-4l2530100 equiv. MAO-94.9 (in C4 fraction)[2]
Ni(1%)-MFU-4l2550500 equiv. MAO-96.2[2][3]
Ti(OC4H9)4/TEA/THF6022TEA/THF-Increased with temp. up to 60°C[1]
Ti(OC4H9)4/TEA/THF/EDC5522TEA/THF/EDC-High[1]
Ni-AlKIT-6603None73 (initial)97.4 (in C4 fraction)[9]

MAO: Methylaluminoxane, TEA: Triethylaluminum, THF: Tetrahydrofuran, EDC: 1,2-dichloroethane.

Table 2: Catalyst Performance in Ethanol Conversion to Butenes.

Catalyst SystemTemperature (°C)Ethanol Conversion (%)Butene-rich Olefin Selectivity (%)NotesReference
Ag-ZrO2/SBA-163509988Balanced metal and Lewis acid sites are crucial.[5]
nano-HZSM-5/γ-Al2O3 Hybrid240--Combines advantages of both materials.[10]

Experimental Protocols

Protocol 1: Selective Ethylene Dimerization using a Titanium-Based Catalyst

This protocol is based on the system described by S. M. M. Mortazavi et al.[1]

1. Catalyst Preparation (in-situ): a. To a stirred, nitrogen-purged reactor containing 400 mL of n-heptane, add the titanium catalyst precursor (e.g., Titanium (IV) butoxide). b. Introduce the co-catalyst/activator (e.g., Triethylaluminum - TEA) and modifier (e.g., Tetrahydrofuran - THF) at the desired molar ratios (e.g., Ti:Al:THF = 1:4:4). c. If using a promoter, add it at this stage (e.g., 1,2-dichloroethane - EDC, with a Ti:EDC molar ratio of 1:5).

2. Reaction Procedure: a. Pressurize the reactor with ethylene to the desired pressure (e.g., 22 bar). b. Heat the reactor to the target temperature (e.g., 55 °C) while stirring vigorously (e.g., 900 rpm). c. Maintain the reaction for a set duration (e.g., 30 minutes). d. After the reaction, cool the reactor and carefully vent the unreacted ethylene. e. Quench the reaction by adding a small amount of a deactivating agent (e.g., water or a dilute acid).

3. Product Analysis: a. Collect the liquid and gas phases from the reactor. b. Analyze the product distribution using Gas Chromatography (GC) to determine the conversion of ethylene and the selectivity towards 1-butene, 2-butene, and other oligomers.

Protocol 2: Selective Conversion of Ethanol to Butenes using Ag-ZrO2/SiO2 Catalyst

This protocol is based on the work by V. Dagle et al.[5]

1. Catalyst Preparation: a. Synthesize the Ag-ZrO2/SBA-16 catalyst as described in the literature, ensuring a balanced composition of metal and Lewis acid sites.

2. Reaction Setup: a. Pack a fixed-bed reactor with a known amount of the Ag-ZrO2/SBA-16 catalyst. b. Activate the catalyst in-situ by heating under an inert gas flow.

3. Reaction Procedure: a. Introduce a feed stream of ethanol vapor, typically diluted with an inert gas (e.g., nitrogen), into the reactor. A hydrogen co-feed may also be used to tune selectivity. b. Maintain the reactor at the desired temperature (e.g., 350 °C) and pressure. c. Continuously monitor the composition of the reactor effluent using an online Gas Chromatograph (GC).

4. Data Analysis: a. Calculate the ethanol conversion and the selectivity to 1-butene, 2-butenes, ethylene, and other byproducts from the GC data.

Visualizations

Experimental_Workflow_Ethylene_Dimerization cluster_prep Catalyst Preparation (in-situ) cluster_reaction Reaction cluster_analysis Product Analysis catalyst_precursor Titanium Precursor reactor_prep Add to Reactor catalyst_precursor->reactor_prep cocatalyst Co-catalyst (TEA) cocatalyst->reactor_prep modifier Modifier (THF) modifier->reactor_prep promoter Promoter (EDC) promoter->reactor_prep solvent Solvent (n-Heptane) solvent->reactor_prep pressurize Pressurize with Ethylene reactor_prep->pressurize heat_stir Heat and Stir pressurize->heat_stir react Dimerization heat_stir->react quench Quench Reaction react->quench analysis GC Analysis quench->analysis

Caption: Workflow for selective ethylene dimerization to 1-butene.

Logical_Relationship_Isomerization_Prevention cluster_catalyst Catalyst Control cluster_conditions Reaction Condition Control goal High 1-Butene Selectivity (Prevent Isomerization) catalyst_choice Select Non-Isomerizing Catalyst (e.g., Ni-MOF) goal->catalyst_choice support_mod Neutralize Acidic Support Sites goal->support_mod low_temp Lower Reaction Temperature goal->low_temp pressure_opt Optimize Pressure goal->pressure_opt contact_time Control Contact Time goal->contact_time catalyst_choice->low_temp catalyst_choice->pressure_opt support_mod->low_temp

Caption: Key strategies to prevent 1-butene isomerization.

References

Troubleshooting low yield in Grignard synthesis of 1-phenyl-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Grignard Synthesis of 1-Phenyl-1-butanol

This guide provides troubleshooting advice and answers to frequently asked questions regarding the low yield in the Grignard synthesis of 1-phenyl-1-butanol from a phenylmagnesium halide and butanal.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction fails to initiate. The solution does not become cloudy or generate heat. What is the issue?

A: This is a common problem, typically related to the magnesium metal's surface passivity or the presence of moisture. The surface of magnesium turnings is often coated with a layer of magnesium oxide (MgO), which prevents the reaction with the aryl halide.[1][2]

Solutions:

  • Magnesium Activation: Activate the magnesium surface before adding the bulk of the aryl halide. This can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings with a glass rod (with caution) to expose a fresh surface.[3][4][5]

  • Anhydrous Conditions: Ensure all glassware is rigorously dried (e.g., oven-dried or flame-dried under an inert atmosphere) and that all solvents and reagents are anhydrous.[4][6] Even trace amounts of water can inhibit the reaction initiation.

Q2: The reaction produced a significant amount of benzene instead of the target alcohol. What went wrong?

A: The formation of benzene indicates that the phenylmagnesium bromide reagent was protonated (quenched) before it could react with the butanal. Grignard reagents are extremely strong bases and will react with any available acidic proton source.[2][7]

Primary Cause:

  • Water Contamination: The most common cause is the presence of water in the solvent, reagents, or glassware.[8][9] The Grignard reagent will readily abstract a proton from water to form benzene and magnesium hydroxybromide.[2][8]

  • Other Protic Species: Other sources of acidic protons, such as alcohols or acidic impurities in the butanal, will also quench the Grignard reagent.

Solutions:

  • Strict Anhydrous Technique: Use freshly distilled, anhydrous solvents (like diethyl ether or THF).[4][10] Ensure butanal is pure and dry. All glassware must be completely free of water.[6]

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.

Q3: My main byproduct is a high-boiling point solid identified as biphenyl. How can I minimize its formation?

A: The formation of biphenyl (Ph-Ph) is a result of a side reaction known as Wurtz coupling.[3][11] This occurs when a molecule of the formed phenylmagnesium bromide reacts with a molecule of unreacted bromobenzene.[3][12]

Factors Promoting Wurtz Coupling:

  • High Local Concentration of Aryl Halide: Adding the bromobenzene too quickly creates localized areas of high concentration, favoring the coupling reaction.[3][13]

  • Elevated Temperature: The Grignard formation is exothermic. If the temperature rises uncontrollably, the rate of Wurtz coupling increases significantly.[3][4][14]

Solutions:

  • Slow, Dropwise Addition: Add the solution of bromobenzene in ether to the magnesium suspension slowly and dropwise to maintain a low concentration of the halide.[3][13]

  • Temperature Control: Maintain a steady, gentle reflux during the Grignard formation. Use a water bath to moderate the temperature if necessary.[4]

Q4: I recovered a large portion of my starting material (butanal) even though the Grignard reagent seemed to have formed correctly. Why is the yield still low?

A: This suggests a competing side reaction is consuming the reagents. The most likely cause is the enolization of butanal.[4][15] The Grignard reagent, being a strong base, can remove an acidic α-hydrogen from the butanal to form a magnesium enolate. This consumes both the aldehyde and the Grignard reagent without forming the desired C-C bond.[15]

Solutions:

  • Lower the Reaction Temperature: Nucleophilic addition to the carbonyl is generally favored at lower temperatures, while enolization is more prevalent at higher temperatures. Add the butanal solution to the Grignard reagent at a reduced temperature (e.g., 0 °C or lower).[1]

  • Reverse Addition: Slowly add the butanal to the Grignard reagent solution. This ensures that the Grignard reagent is always in excess relative to the aldehyde, which can help favor the nucleophilic addition pathway.

Data Presentation

Table 1: Troubleshooting Summary
Symptom / Observation Probable Cause Recommended Solution(s)
Reaction fails to initiate.Inactive magnesium surface (MgO layer).[1][2]Activate Mg with iodine or by crushing; Ensure strictly anhydrous conditions.[3][5]
Benzene is the major product.Quenching of Grignard reagent by protic species.[2][8]Use oven/flame-dried glassware; Use anhydrous solvents and reagents; Run under an inert atmosphere.[6]
High yield of biphenyl byproduct.Wurtz-type coupling reaction.[3][14]Add aryl halide solution slowly and dropwise; Control reaction temperature to maintain gentle reflux.[3][4]
High recovery of unreacted butanal.Enolization of the aldehyde by the Grignard reagent.[4][15]Add butanal to the Grignard reagent at low temperatures (0 °C or below).[1]
Reaction mixture becomes dark/black.Prolonged heating or side reactions.[16]Avoid excessive heating times; monitor the reaction for the disappearance of magnesium.
Table 2: Illustrative Effect of Solvent on Wurtz Coupling

The choice of solvent can significantly impact the formation of Wurtz coupling byproducts. The following data for a benzylic halide system illustrates this principle.

Solvent Approximate Yield of Desired Product (%) Comments
Diethyl Ether (Et₂O)94Excellent yield with minimal Wurtz coupling observed.[3]
Tetrahydrofuran (THF)27Poor yield due to significant Wurtz byproduct formation.[3]
Data adapted from a representative system to show solvent effects.[3] Actual yields will vary.

Experimental Protocols

Generalized Protocol for Synthesis of 1-Phenyl-1-butanol

Safety Note: Diethyl ether is extremely flammable. Ensure there are no open flames or spark sources in the laboratory. All operations should be performed in a certified fume hood.

1. Preparation and Setup:

  • All glassware (a three-necked round-bottom flask, reflux condenser, and dropping funnel) must be oven-dried for at least 4 hours at 120°C or flame-dried under vacuum.[17]

  • Assemble the apparatus while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon. Fit drying tubes (e.g., with CaCl₂) to the condenser and dropping funnel.

2. Grignard Reagent Formation:

  • Place magnesium turnings (1.2 eq) into the reaction flask.

  • Add a single crystal of iodine as an initiator.[3]

  • Prepare a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether in the dropping funnel.

  • Add a small portion (~10%) of the bromobenzene solution to the magnesium. Wait for the reaction to initiate, which is indicated by the disappearance of the iodine color, gentle refluxing, and the appearance of a cloudy gray suspension.[3] Gentle warming with the palm of a hand may be necessary.[5]

  • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a steady, gentle reflux.[5]

  • After the addition is complete, allow the mixture to stir until most of the magnesium has been consumed.

3. Reaction with Butanal:

  • Cool the gray Grignard reagent solution in an ice-water bath.

  • Add a solution of butanal (1.0 eq) in anhydrous diethyl ether to the dropping funnel.

  • Add the butanal solution dropwise to the stirred, cooled Grignard reagent. The reaction is exothermic, and a thick precipitate may form.[5]

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 30-60 minutes.

4. Quenching and Workup:

  • Cool the reaction flask again in a large ice bath.

  • Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.[3][17]

  • Transfer the mixture to a separatory funnel. Separate the organic (ether) layer.

  • Extract the aqueous layer two more times with diethyl ether.[17]

  • Combine all organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[17]

5. Purification:

  • Filter to remove the drying agent and remove the solvent by rotary evaporation.

  • The crude 1-phenyl-1-butanol can be purified by vacuum distillation.

Visualizations

The following diagrams illustrate the chemical pathways and a logical workflow for troubleshooting.

G cluster_main Main Reaction Pathway cluster_side Common Side Reactions PhBr Phenyl Bromide PhMgBr Phenylmagnesium Bromide (Grignard) PhBr->PhMgBr Mg Magnesium Mg->PhMgBr Butanal Butanal Alkoxide Alkoxide Intermediate Butanal->Alkoxide PhMgBr->Alkoxide Biphenyl Biphenyl (Wurtz Coupling) PhMgBr->Biphenyl + Phenyl Bromide (High Temp.) Benzene Benzene (Quenching) PhMgBr->Benzene + H₂O / ROH Enolate Butanal Enolate (Enolization) PhMgBr->Enolate + Butanal (Base Action) Product 1-Phenyl-1-butanol (Desired Product) Alkoxide->Product H₃O⁺ Workup

Caption: Key reaction pathways in the Grignard synthesis.

G start Low Yield of 1-Phenyl-1-butanol q1 Did the reaction initiate? start->q1 sol1 Inactive Mg Surface (MgO). Solution: • Activate Mg (Iodine, crush). • Ensure anhydrous conditions. q1->sol1 No q2 What is the main byproduct? q1->q2 Yes sol2 Benzene (Quenching) Cause: Moisture (H₂O). Solution: • Flame-dry glassware. • Use anhydrous solvents. q2->sol2 Benzene sol3 Biphenyl (Wurtz Coupling) Cause: High temp or high [PhBr]. Solution: • Slow PhBr addition. • Control temperature. q2->sol3 Biphenyl sol4 Recovered Butanal (Enolization) Cause: Grignard acting as a base. Solution: • Use low reaction temp (0°C). • Add butanal slowly to Grignard. q2->sol4 Starting Aldehyde

Caption: Troubleshooting workflow for low Grignard yield.

References

Technical Support Center: Purification of Wittig Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the removal of triphenylphosphine oxide (TPPO), a common byproduct of the Wittig reaction.

Frequently Asked Questions (FAQs)

Q1: Why is triphenylphosphine oxide (TPPO) difficult to remove from my reaction mixture?

A1: Triphenylphosphine oxide is a highly polar and crystalline byproduct that often shares similar solubility profiles with many desired alkene products. This similarity in physical properties makes its removal by standard laboratory techniques like extraction and simple crystallization challenging. Its effective removal is a frequent obstacle in processes that generate it, including the Wittig, Mitsunobu, and Staudinger reactions.[1]

Q2: What are the primary strategies for removing TPPO?

A2: The main approaches for removing TPPO from a reaction mixture can be broadly categorized into three methods:

  • Precipitation and Crystallization: This strategy leverages the differences in solubility between the desired product and TPPO in various solvent systems.[1]

  • Chromatography: This technique separates the product from TPPO based on their differential adsorption to a stationary phase, such as silica gel.[1]

  • Chemical Conversion: This method involves reacting TPPO with a specific reagent to transform it into an easily separable derivative, typically an insoluble salt.[1]

Q3: How do I choose the most suitable method for my experiment?

A3: The optimal method for TPPO removal depends on several factors, including the polarity and stability of your product, the solvent used in your reaction, and the scale of the synthesis. The flowchart below provides a general decision-making framework.

G start Crude Wittig Reaction Mixture Containing TPPO is_product_nonpolar Is the product non-polar and stable? start->is_product_nonpolar silica_plug Silica Plug Filtration is_product_nonpolar->silica_plug Yes is_product_soluble Is the product soluble in a polar solvent (e.g., EtOH)? is_product_nonpolar->is_product_soluble No metal_salt Precipitation with Metal Salts (ZnCl₂, MgCl₂, CaBr₂) is_product_soluble->metal_salt Yes solvent_precip Selective Precipitation with Non-Polar Solvents is_product_soluble->solvent_precip No consider_alternatives Consider alternative phosphine reagents or scavenger resins for future reactions. metal_salt->consider_alternatives Product is sensitive to metal salts solvent_precip->consider_alternatives Low Purity

Caption: Decision tree for selecting a TPPO removal method.

Troubleshooting Guides

Issue: My product and TPPO are co-eluting during column chromatography.

This is a common challenge when the polarity of the desired product and TPPO are very similar.

  • Solution 1: Silica Plug Filtration. For products that are significantly less polar than TPPO, a rapid silica plug filtration can be highly effective.[2][3] The highly polar TPPO adsorbs strongly to the silica gel, while the less polar product can be eluted with a non-polar solvent.

  • Solution 2: Precipitation with a Metal Salt. The Lewis basicity of the phosphine oxide allows it to form insoluble complexes with various metal salts.[4] This method is particularly useful when chromatography is not a viable option.

Issue: I want to avoid column chromatography for a large-scale reaction.

Chromatography is often not practical for large-scale purifications.

  • Solution 1: Selective Precipitation with Non-Polar Solvents. This is a straightforward approach where a non-polar solvent is used to selectively precipitate the sparingly soluble TPPO.

  • Solution 2: Precipitation with Metal Salts. Forming an insoluble complex of TPPO with a metal salt is a highly effective and scalable method for its removal.

Issue: Precipitation with metal salts is not working in my reaction solvent.

The effectiveness of metal salt precipitation is highly dependent on the solvent system.

  • Solution: Choose the appropriate metal salt for your solvent.

    • Zinc Chloride (ZnCl₂): Highly effective in polar solvents like ethanol, ethyl acetate, and isopropanol.[5]

    • Magnesium Chloride (MgCl₂): Particularly effective in solvents like toluene.[6]

    • Calcium Bromide (CaBr₂): A good choice for ethereal solvents like THF, where ZnCl₂ and MgCl₂ are less effective.

Quantitative Data on TPPO Removal Methods

The following tables provide a summary of the efficiency of different precipitation-based removal methods for triphenylphosphine oxide.

Table 1: Efficiency of TPPO Precipitation with Metal Salts

ReagentSolventTPPO Removal Efficiency
ZnCl₂ (1 equiv.)Ethanol90%
ZnCl₂ (2 equiv.)Ethanol>95%
ZnCl₂ (3 equiv.)EthanolNot Detected
MgCl₂TolueneReduced from 37.18 to 0.15 area % (HPLC)
CaBr₂THF95-98%

Table 2: Solubility of Triphenylphosphine Oxide in Various Solvents

SolventSolubility
Deionized WaterAlmost Insoluble
CyclohexaneAlmost Insoluble
Petroleum EtherAlmost Insoluble
HexaneAlmost Insoluble
EthanolSoluble
MethanolSoluble
Isopropyl Alcohol (IPA)Soluble
DichloromethaneSoluble

Experimental Protocols & Workflows

Method 1: Silica Plug Filtration

This method is ideal for non-polar products that have a significantly different polarity from TPPO.

Experimental Protocol:

  • Concentrate: Concentrate the crude reaction mixture to obtain a viscous oil or solid.

  • Suspend: Suspend the residue in a minimal amount of a non-polar solvent, such as hexane or a pentane/ether mixture.

  • Prepare Plug: Prepare a short column ("plug") of silica gel in a sintered glass funnel or a chromatography column.

  • Load and Elute: Pass the suspension of the crude product through the silica plug. Elute the desired product with a suitable non-polar solvent system, leaving the highly polar TPPO adsorbed to the silica gel. This process may need to be repeated for complete removal.[1][2][3]

G A Concentrate Crude Reaction Mixture B Suspend Residue in Non-Polar Solvent A->B C Pass Suspension Through Silica Plug B->C D Elute Product with Non-Polar Solvent C->D F TPPO Adsorbed on Silica Gel C->F E Collect Purified Product Filtrate D->E

Caption: Experimental workflow for TPPO removal by silica plug filtration.

Method 2: Precipitation with Zinc Chloride (ZnCl₂)

This method is effective for removing TPPO from polar solvents.

Experimental Protocol:

  • Dissolve: If the reaction was not performed in a polar solvent, dissolve the crude reaction mixture in ethanol.

  • Prepare ZnCl₂ Solution: Prepare a 1.8 M solution of ZnCl₂ in warm ethanol.

  • Precipitate: Add the ZnCl₂ solution to the ethanolic solution of the crude product at room temperature. A white precipitate of the ZnCl₂(TPPO)₂ adduct should form. Stirring and scraping the inside of the flask can help induce precipitation.

  • Filter: Filter the mixture to remove the precipitate.

  • Work-up: Concentrate the filtrate to remove the ethanol. The resulting residue can be slurried with a solvent like acetone to remove any excess, insoluble zinc chloride.[1]

G A Dissolve Crude Mixture in Ethanol B Add 1.8M ZnCl₂ Solution in Ethanol A->B C Stir to Induce Precipitation of ZnCl₂(TPPO)₂ B->C D Filter to Remove Precipitate C->D E Concentrate Filtrate D->E F Slurry with Acetone to Remove Excess ZnCl₂ E->F G Obtain Purified Product F->G

Caption: Experimental workflow for TPPO removal by ZnCl₂ precipitation.

Method 3: Chemical Conversion with Oxalyl Chloride

This method converts TPPO into an insoluble salt, which can be easily removed by filtration.

Experimental Protocol:

  • Cool: Cool the crude reaction mixture to a low temperature (e.g., -78 °C).

  • Add Reagent: Slowly add oxalyl chloride to the cooled mixture. This reaction converts TPPO into an insoluble chlorophosphonium salt.

  • Filter: The insoluble salt can then be removed by simple filtration.

G A Cool Crude Reaction Mixture to -78°C B Slowly Add Oxalyl Chloride A->B C Formation of Insoluble Chlorophosphonium Salt B->C D Filter to Remove Insoluble Salt C->D E Collect Purified Product in Filtrate D->E

Caption: Workflow for TPPO removal by chemical conversion.

References

Challenges in the scale-up of (E)-1-Phenyl-1-butene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and scale-up of (E)-1-Phenyl-1-butene.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The three most prevalent methods for the synthesis of this compound are the Wittig reaction, the Heck reaction, and the acid-catalyzed dehydration of 1-phenyl-1-butanol. Each method offers distinct advantages and presents unique challenges, particularly during scale-up.

Q2: Which synthesis route is preferred for high stereoselectivity of the (E)-isomer?

A2: The Heck reaction generally provides high selectivity for the (E)-isomer due to the syn-addition of the organopalladium species to the alkene followed by syn-β-hydride elimination.[1] Stabilized Wittig reactions can also favor the (E)-alkene, though the selectivity can be highly dependent on reaction conditions.[2]

Q3: What are the primary safety concerns when scaling up the synthesis of this compound?

A3: Key safety concerns vary by method. For the Wittig reaction, the use of pyrophoric reagents like n-butyllithium requires strict anhydrous and inert atmosphere conditions. The reaction can also be exothermic, necessitating careful temperature control on a large scale.[3] Acid-catalyzed dehydration uses strong, corrosive acids and can have exothermic potential. The Heck reaction often uses flammable solvents and requires careful handling of palladium catalysts.

Q4: How can I effectively remove the triphenylphosphine oxide byproduct from my Wittig reaction at a large scale?

A4: Removing triphenylphosphine oxide (TPPO) is a significant challenge in scaling up the Wittig reaction. Chromatography is often not feasible for large quantities. Alternative methods include:

  • Precipitation/Crystallization: TPPO has low solubility in nonpolar solvents like hexanes or cyclohexane. After the reaction, a solvent swap to a nonpolar solvent can precipitate the TPPO, which can then be removed by filtration.[4][5]

  • Complexation with Metal Salts: TPPO forms insoluble complexes with metal salts such as zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂). Adding a solution of these salts can precipitate a TPPO-metal complex that is easily filtered off.[6]

Troubleshooting Guides

Method 1: Wittig Reaction

The Wittig reaction is a versatile method for alkene synthesis but can present challenges related to stereoselectivity, yield, and purification.

Troubleshooting Common Issues in Wittig Synthesis

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield Inefficient Ylide Formation: Insufficiently strong base, presence of moisture or protic impurities.[7]- Use a strong, fresh base (e.g., n-BuLi, NaH, KHMDS).- Ensure all glassware is flame-dried and reagents/solvents are anhydrous.[3]- Perform the reaction under an inert atmosphere (N₂ or Ar).
Poor Quality Reagents: Decomposed phosphonium salt or aldehyde.- Use freshly purified reagents. Aldehydes can oxidize on storage.
Poor (E)-Stereoselectivity (High (Z)-isomer content) Use of Non-stabilized or Semi-stabilized Ylide Conditions: The ylide from propyltriphenylphosphonium bromide is semi-stabilized, and conditions can influence the E/Z ratio.[2]- Solvent Choice: Polar aprotic solvents can sometimes favor the (E)-isomer with semi-stabilized ylides. However, for non-stabilized ylides, polar solvents can increase Z-selectivity.[8]- Base/Additives: The presence of lithium salts can decrease E-selectivity. Using sodium- or potassium-based bases (e.g., NaHMDS, KHMDS) to create "salt-free" conditions can improve selectivity.[9]- Temperature: Running the reaction at lower temperatures during ylide formation and subsequent addition of the aldehyde can sometimes influence selectivity.
Difficulty Removing Triphenylphosphine Oxide (TPPO) High Polarity and Solubility of TPPO: TPPO is often soluble in the same solvents as the product, making simple extraction difficult.[5]- Solvent Precipitation: After reaction completion, perform a solvent swap to a non-polar solvent like hexane or cyclohexane to precipitate the TPPO.[4]- Metal Salt Complexation: Add a solution of ZnCl₂ in a polar solvent like ethanol to the crude mixture to precipitate an insoluble ZnCl₂(TPPO)₂ complex.[10]- Aqueous Extraction (for Horner-Wadsworth-Emmons variant): Use of a phosphonate ester in an HWE reaction results in a water-soluble phosphate byproduct that is easily removed during workup.[7]

Quantitative Data: Effect of Reaction Parameters on Wittig Reaction

ParameterConditionApproximate E:Z RatioApproximate Yield (%)
Base n-BuLi in THFVaries, can be close to 1:1Good
NaHMDS in THF (salt-free)Higher E-selectivity favoredGood
Solvent Toluene (nonpolar)Favors Z-isomerModerate
Dichloromethane (polar aprotic)Can increase E-isomer formationModerate-Good
Water (polar protic, with phase transfer catalyst)High E-selectivity reported for some systemsVaries

Note: Data is generalized from studies on similar semi-stabilized ylides. Specific ratios for 1-phenyl-1-butene may vary.

Method 2: Heck Reaction

The Heck reaction offers high (E)-stereoselectivity but can be sensitive to catalyst activity, reagent purity, and reaction conditions.

Troubleshooting Common Issues in Heck Reaction Synthesis

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion Catalyst Deactivation: Formation of inactive palladium black due to oxygen, high temperatures, or impurities.[1]- Ensure all solvents and reagents are thoroughly degassed.- Maintain a strict inert atmosphere (N₂ or Ar).- Optimize the reaction temperature; excessive heat can degrade the catalyst.
Poor Catalyst Activity: Inappropriate ligand, insufficient catalyst loading.- Screen different phosphine ligands. Bulky, electron-rich ligands can be effective.[11]- Increase catalyst loading incrementally (e.g., from 1 mol% to 3 mol%).
Formation of Byproducts Alkene Isomerization: The palladium-hydride intermediate can catalyze the isomerization of the product or starting material.- Minimize reaction time and temperature after product formation.- The addition of halide salts like LiCl can sometimes suppress isomerization.[1]
Homocoupling of Aryl Halide: Can occur at higher temperatures.- Lower the reaction temperature.
Inconsistent Results at Scale Poor Heat and Mass Transfer: Inefficient mixing or localized overheating can lead to catalyst decomposition and side reactions.- Ensure adequate agitation for the reactor size.- For exothermic reactions, control the rate of reagent addition to manage the internal temperature.

Quantitative Data: Effect of Reaction Parameters on Heck Reaction

ParameterConditionApproximate Yield (%)
Catalyst Loading (Pd(OAc)₂) 0.5 mol%Moderate
1-2 mol%Good to Excellent[4]
5 mol%High (often used for difficult couplings)
Ligand PPh₃Commonly used, generally effective
Bulky phosphine ligands (e.g., P(t-Bu)₃)Can improve yields for less reactive halides
Base Triethylamine (Et₃N)Commonly used organic base
K₂CO₃Inorganic base, can be effective[4]

Note: Yields are highly dependent on the specific aryl halide, alkene, ligand, and solvent system used.

Method 3: Acid-Catalyzed Dehydration of 1-Phenyl-1-butanol

This method is straightforward but can suffer from a lack of selectivity and the formation of multiple byproducts.

Troubleshooting Common Issues in Dehydration Synthesis

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Alkene Incomplete Reaction: Insufficient acid catalyst, low temperature, or short reaction time.- Increase catalyst loading or use a stronger acid.- Increase reaction temperature.[12]- Increase reaction time, monitoring by TLC or GC.
Polymerization: The acidic conditions and heat can cause the alkene product to polymerize.- Distill the alkene product from the reaction mixture as it forms.- Avoid excessively high temperatures.
Formation of Multiple Isomers Carbocation Rearrangements: While less common for this specific substrate, rearrangements can occur.[13]- This is an inherent challenge of E1 reactions. Purification will be necessary.
Mixture of (E) and (Z) Isomers and Positional Isomers: The reaction typically yields a mixture of 1-phenyl-1-butene (E and Z) and 1-phenyl-2-butene.- The (E)-isomer is thermodynamically favored and should be the major product.[13] Purification by fractional distillation or chromatography is required to isolate the pure (E)-isomer.
Dark Reaction Mixture/Tar Formation Oxidation by Acid: Concentrated sulfuric acid is a strong oxidizing agent and can cause charring.[14]- Use a non-oxidizing acid like concentrated phosphoric acid (H₃PO₄).[14]- Avoid excessively high temperatures.
Formation of Ether Byproduct Competing S(N)2 Reaction: At lower temperatures, an alcohol molecule can act as a nucleophile, leading to ether formation.[13]- Increase the reaction temperature to favor the E1 elimination pathway.

Quantitative Data: Product Distribution in Dehydration of 1-Phenyl-1-butanol

Acid CatalystTemperatureMajor ProductMinor Products
H₂SO₄ (conc.)HighThis compound(Z)-1-Phenyl-1-butene, 1-Phenyl-2-butene, oxidation/polymerization byproducts
H₃PO₄ (conc.)HighThis compound(Z)-1-Phenyl-1-butene, 1-Phenyl-2-butene (less charring than H₂SO₄)

Experimental Protocols & Visualizations

Protocol 1: Wittig Reaction for this compound

This protocol details the in-situ generation of the propylidene triphenylphosphorane ylide followed by its reaction with benzaldehyde.[3]

Materials:

  • Propyltriphenylphosphonium bromide

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar) equipped with a stir bar, thermometer, and septa.

  • Add propyltriphenylphosphonium bromide and anhydrous THF to the flask.

  • Cool the suspension to 0 °C in an ice-water bath.

  • Slowly add n-BuLi dropwise, maintaining the internal temperature below 5 °C. The solution will turn a deep orange/red color, indicating ylide formation. Stir for 30 minutes at 0 °C.

  • Add benzaldehyde dropwise at 0 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours, monitoring progress by TLC.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Transfer to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluting with hexanes) to separate this compound from triphenylphosphine oxide.[2]

Wittig_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Setup Flame-dried flask under N₂ Reagents Add Phosphonium Salt & Anhydrous THF Setup->Reagents Cooling Cool to 0 °C Reagents->Cooling Ylide_Formation Add n-BuLi (Ylide Formation) Cooling->Ylide_Formation Aldehyde_Addition Add Benzaldehyde Ylide_Formation->Aldehyde_Addition Stir Warm to RT, Stir 2h Aldehyde_Addition->Stir Quench Quench with NH₄Cl(aq) Stir->Quench Extract Extract with Et₂O Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product This compound Purify->Product

Workflow for the Wittig synthesis of this compound.
Protocol 2: Heck Reaction for this compound

This protocol outlines a general procedure for the palladium-catalyzed coupling of iodobenzene and 1-butene.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous Dimethylformamide (DMF)

  • Iodobenzene

  • 1-Butene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂, PPh₃, and the base (Et₃N).

  • Add anhydrous, degassed DMF.

  • Add iodobenzene.

  • Bubble 1-butene gas through the mixture or add a condensed, pre-weighed amount.

  • Seal the vessel and heat to 80-100 °C, monitoring by GC or TLC until the iodobenzene is consumed.

  • Cool the reaction to room temperature and dilute with water.

  • Extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash chromatography (hexane eluent) to isolate this compound.

Heck_Troubleshooting Start Low Conversion in Heck Reaction? Q1 Is there a black precipitate (Palladium Black)? Start->Q1 Sol1_Yes Catalyst Decomposition Q1->Sol1_Yes Yes Q2 No Precipitate. Is catalyst loading sufficient? Q1->Q2 No Sol1a Ensure inert atmosphere (degas solvents). Sol1b Lower reaction temperature. Sol1c Check for impurities in reagents. Sol2_No Increase catalyst loading (e.g., 1-3 mol%). Q2->Sol2_No No Q3 Is the ligand appropriate? Q2->Q3 Yes Sol3_No Screen alternative phosphine ligands (e.g., bulky, electron-rich ligands). Q3->Sol3_No No End Other issues: Check halide reactivity, base strength, or solvent. Q3->End Yes

Troubleshooting logic for low conversion in the Heck reaction.
Protocol 3: Dehydration of 1-Phenyl-1-butanol

This protocol describes the acid-catalyzed dehydration to form 1-phenyl-1-butene.

Materials:

  • 1-Phenyl-1-butanol

  • Concentrated Phosphoric Acid (H₃PO₄) or Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous calcium chloride (CaCl₂)

Procedure:

  • Set up a distillation apparatus with a round-bottom flask containing 1-phenyl-1-butanol and a catalytic amount of strong acid (e.g., H₃PO₄).

  • Gently heat the mixture. The lower-boiling alkene product will distill as it is formed, along with water.

  • Collect the distillate in a receiving flask cooled in an ice bath.

  • Transfer the distillate to a separatory funnel.

  • Wash the organic layer with saturated NaHCO₃ solution to neutralize any remaining acid, followed by a wash with water and then brine.

  • Dry the organic layer with a suitable drying agent (e.g., anhydrous CaCl₂).

  • The product can be further purified by fractional distillation to isolate pure this compound.

Dehydration_Pathway cluster_products Elimination Products cluster_side_reactions Side Reactions Start 1-Phenyl-1-butanol Protonation Protonation of -OH (with H⁺) Start->Protonation Ether Ether Formation (SN2, lower temp) Start->Ether Carbocation Formation of Secondary Benzylic Carbocation Protonation->Carbocation E_Product This compound (Major, more stable) Carbocation->E_Product Deprotonation Z_Product (Z)-1-Phenyl-1-butene (Minor) Carbocation->Z_Product Deprotonation Positional_Isomer 1-Phenyl-2-butene (Minor) Carbocation->Positional_Isomer Deprotonation Polymer Polymerization (high temp/conc) E_Product->Polymer

References

Technical Support Center: Monitoring (E)-1-Phenyl-1-butene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of reactions forming (E)-1-Phenyl-1-butene using Thin-Layer Chromatography (TLC) and Gas Chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: How can I use TLC to monitor the progress of my reaction?

A1: TLC is a quick and effective method to qualitatively monitor your reaction's progress. By spotting the reaction mixture on a TLC plate alongside the starting material, you can visually track the consumption of the starting material and the formation of the product. The reaction is considered complete when the spot corresponding to the starting material is no longer visible.

Q2: What is a good starting solvent system for TLC analysis of this compound?

A2: A common and effective starting solvent system is a mixture of hexane and ethyl acetate.[1] A low polarity system, such as 5% ethyl acetate in hexane, is often a good starting point for these relatively nonpolar compounds.[2] You can adjust the ratio to achieve optimal separation.

Q3: How do I visualize the spots on the TLC plate?

A3: Since this compound is a UV-active compound due to the phenyl group, the primary visualization method is a UV lamp (254 nm). The spots will appear as dark areas on a fluorescent green plate.[1] Staining with potassium permanganate can also be effective as it reacts with the double bond of the alkene, appearing as yellow spots on a purple background.[3]

Q4: Can TLC distinguish between the (E) and (Z) isomers of 1-Phenyl-1-butene?

A4: Yes, TLC can often separate (E) and (Z) isomers. The trans ((E)) isomer is generally less polar than the cis ((Z)) isomer.[2] This difference in polarity means the (E)-isomer will have a higher Rf value (travel further up the plate) than the (Z)-isomer in a normal-phase TLC system.[4]

Q5: When should I use GC instead of TLC to monitor my reaction?

A5: GC is a quantitative technique that provides more detailed information than TLC. Use GC when you need to determine the precise ratio of reactants to products, quantify the yield of your reaction, or accurately determine the isomeric ratio of (E)- to (Z)-1-Phenyl-1-butene.

Q6: What type of GC column is best for separating (E)- and (Z)-1-Phenyl-1-butene?

A6: A nonpolar capillary column, such as one with a dimethylpolysysiloxane stationary phase (e.g., DB-1 or DB-5), is a good choice for separating these isomers based on their boiling points.[5] On such columns, the more volatile trans ((E)) isomer typically elutes before the cis ((Z)) isomer.[5]

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC)
  • Plate Preparation: Using a pencil, gently draw a light line approximately 1 cm from the bottom of a silica gel TLC plate. Mark evenly spaced starting points for each sample.

  • Sample Preparation: Dilute a small aliquot of your reaction mixture in a volatile solvent like ethyl acetate or hexane. Prepare separate dilute solutions of your starting materials for use as standards.

  • Spotting: Use a capillary tube to spot a small amount of each prepared sample onto the marked starting points on the TLC plate. Keep the spots as small as possible.[6]

  • Development: Place the spotted TLC plate in a developing chamber containing your chosen solvent system (e.g., 5% ethyl acetate in hexane). Ensure the solvent level is below the starting line.[6] Cover the chamber and allow the solvent to ascend the plate by capillary action.

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[1] Visualize the spots under a UV lamp and circle them with a pencil.

  • Analysis: Calculate the Retention Factor (Rf) for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front. Compare the Rf values of the reaction mixture to your standards to determine the presence of starting material and product.

Protocol 2: Gas Chromatography (GC)
  • Sample Preparation: Dilute a small aliquot of your reaction mixture in a high-purity volatile solvent such as hexane or dichloromethane to a concentration of approximately 1-100 ppm.[7]

  • Instrument Setup:

    • Column: Use a nonpolar capillary column (e.g., 30 m x 0.25 mm with a 0.25 µm film of 5% phenyl–95% dimethylpolysiloxane).[8]

    • Carrier Gas: Use nitrogen or helium at a constant flow rate.[8]

    • Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample, typically 250 °C.[9]

    • Detector: A Flame Ionization Detector (FID) is suitable for hydrocarbon analysis. Set the temperature to 250-300 °C.[8][9]

    • Oven Program: A suitable starting temperature program is an initial temperature of 50°C held for 2 minutes, followed by a ramp of 10°C/min to 280°C, held for 5 minutes.[7]

  • Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC.

  • Analysis: Identify the peaks in the resulting chromatogram by comparing their retention times to those of known standards. The peak area can be used to determine the relative concentrations of each component in the mixture.

Data Presentation

Table 1: Representative TLC Rf Values on a Silica Gel Plate
CompoundTypical Solvent SystemPolarityExpected Rf Value
Benzaldehyde (Starting Material)10% Ethyl Acetate in HexaneMore Polar~ 0.4
1-Phenyl-1-butanol (Starting Material)20% Ethyl Acetate in HexaneMost Polar~ 0.25
(Z)-1-Phenyl-1-butene5% Ethyl Acetate in HexaneLess Polar~ 0.5
This compound (Product)5% Ethyl Acetate in HexaneLeast Polar~ 0.6

Note: Rf values are indicative and can vary based on the specific conditions (plate, temperature, chamber saturation).

Table 2: Representative GC Retention Times
CompoundBoiling Point (°C)Kovats Retention Index (Non-polar column)Expected Elution OrderRepresentative Retention Time (min)
Benzaldehyde178.1~9611~ 5.5
1-Phenyl-1-butanol219~12154~ 11.0
This compound187-189~1105 - 1120[7][10]2~ 8.5
(Z)-1-Phenyl-1-butene185-187~1111[11]3~ 8.8

Note: Based on a typical non-polar column and temperature program. The (E)-isomer is more volatile and generally elutes before the (Z)-isomer on non-polar columns.[5] Retention times are for illustrative purposes and will vary with the specific GC method.

Troubleshooting Guides

TLC Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Spots are streaking Sample is too concentrated.[12]Dilute the sample before spotting.[12]
The developing solvent is too polar.Decrease the polarity of the solvent system (e.g., decrease the percentage of ethyl acetate).
The sample is acidic or basic.Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the solvent system.[12]
Rf values are too low (spots don't move far) The developing solvent is not polar enough.[12]Increase the polarity of the solvent system (e.g., increase the percentage of ethyl acetate).[12]
Rf values are too high (spots run with the solvent front) The developing solvent is too polar.[12]Decrease the polarity of the solvent system.[12]
No spots are visible The sample is too dilute.[13]Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[13]
The compound is not UV-active.Use a visualizing stain such as potassium permanganate.
The compound is volatile and has evaporated.[12]Visualize the plate immediately after development.[3]
Poor separation between spots The solvent system is not optimal.Try a different solvent system. Running several TLCs with different solvents in parallel can help identify the best system.[14]
GC Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
No peaks observed Syringe issue (not drawing up sample).Check that the syringe is functioning correctly and drawing up your sample.
Injector or detector malfunction.Verify injector and detector temperatures and gas flows.
Broad or tailing peaks Column contamination.Bake out the column at a high temperature.[7]
Active sites in the injector liner or column.Use a deactivated liner or a fresh column.
Poor resolution between (E) and (Z) isomers Inappropriate temperature program.Optimize the temperature ramp rate. A slower ramp can improve separation.[2]
Carrier gas flow rate is not optimal.Adjust the carrier gas flow rate to the optimal level for your column.
Column is not suitable.Ensure you are using a column with sufficient length and appropriate stationary phase.
Ghost peaks appear Carryover from a previous injection.[7]Run a blank solvent injection to clean the system.
Septum bleed.Replace the injector septum.[7]
Reduced peak size Leak in the system.Check for leaks at the injector, detector, and column fittings.
Incorrect injection technique.Ensure a consistent and rapid injection.

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Reaction cluster_monitoring Monitoring cluster_decision Decision cluster_outcome Outcome Reaction Perform Chemical Reaction Take_Aliquot Take Reaction Aliquot Reaction->Take_Aliquot Prep_TLC Prepare TLC Sample Take_Aliquot->Prep_TLC Prep_GC Prepare GC Sample Take_Aliquot->Prep_GC Run_TLC Run TLC Prep_TLC->Run_TLC Analyze_TLC Analyze TLC Run_TLC->Analyze_TLC Decision Is Reaction Complete? Analyze_TLC->Decision Run_GC Run GC Prep_GC->Run_GC Analyze_GC Analyze GC Data Run_GC->Analyze_GC Analyze_GC->Decision Workup Proceed to Workup Decision->Workup Yes Continue Continue Reaction Decision->Continue No Continue->Reaction

Caption: Workflow for monitoring this compound reactions.

TLC_Troubleshooting Start TLC Problem Observed Problem_Type What is the issue? Start->Problem_Type Streaking Streaking Spots Problem_Type->Streaking Streaking Rf_Low Rf Too Low Problem_Type->Rf_Low Low Rf Rf_High Rf Too High Problem_Type->Rf_High High Rf No_Spots No Spots Visible Problem_Type->No_Spots No Spots Sol_Streaking Dilute Sample or Decrease Solvent Polarity Streaking->Sol_Streaking Sol_Rf_Low Increase Solvent Polarity Rf_Low->Sol_Rf_Low Sol_Rf_High Decrease Solvent Polarity Rf_High->Sol_Rf_High Sol_No_Spots Concentrate Sample or Use a Stain No_Spots->Sol_No_Spots

Caption: Troubleshooting common TLC issues.

References

Validation & Comparative

Spectroscopic Showdown: A Comparative Guide to Differentiating (E)- and (Z)-1-phenyl-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of geometric isomers is a critical step in chemical synthesis and characterization. The (E) and (Z) isomers of 1-phenyl-1-butene, while structurally similar, exhibit distinct spectroscopic signatures that allow for their unambiguous differentiation. This guide provides a comprehensive comparison of their spectroscopic properties, supported by established data and detailed experimental protocols.

The key to distinguishing between the (E) and (Z) isomers of 1-phenyl-1-butene lies in the spatial arrangement of the substituents around the carbon-carbon double bond. In the (E) isomer (trans), the phenyl group and the ethyl group are on opposite sides of the double bond, leading to a more linear and sterically less hindered structure. Conversely, in the (Z) isomer (cis), these groups are on the same side, resulting in increased steric strain and a different electronic environment. These structural nuances are reflected in their respective ¹H NMR, ¹³C NMR, IR, and UV-Vis spectra.

Comparative Spectroscopic Data

The following tables summarize the expected and observed quantitative data for the spectroscopic analysis of (E)- and (Z)-1-phenyl-1-butene.

¹H NMR Spectroscopy Data

Key differentiators in the ¹H NMR spectra are the chemical shifts of the vinylic protons and, most importantly, the magnitude of the coupling constant (J) between them.

Parameter (E)-1-phenyl-1-butene (Z)-1-phenyl-1-butene Rationale for Difference
Vinylic Proton (H-1) δ (ppm) ~6.35 (d)~6.25 (d)The vinylic proton in the (Z) isomer is more shielded by the nearby phenyl ring.
Vinylic Proton (H-2) δ (ppm) ~6.20 (dt)~5.60 (dt)Significant shielding of this proton in the (Z) isomer due to the anisotropic effect of the cis-phenyl group.
J-coupling (H-1, H-2) (Hz) ~15-16 ~11-12 The dihedral angle between trans-vinylic protons results in a much larger coupling constant compared to cis-protons.[1]
¹³C NMR Spectroscopy Data

The steric hindrance in the (Z) isomer influences the chemical shifts of the carbon atoms, particularly those of the ethyl group.

Carbon Atom This compound (Expected δ, ppm) (Z)-1-phenyl-1-butene (Expected δ, ppm) Rationale for Difference
Vinylic C-1 ~131~130Minor difference due to overall electronic environment.
Vinylic C-2 ~129~128Minor difference due to overall electronic environment.
Allylic CH₂ ~26~21The CH₂ group in the (Z) isomer experiences a shielding (upfield shift) effect due to steric compression (gamma-gauche effect) from the phenyl ring.[2][3]
Methyl CH₃ ~14~13Minor shielding effect in the (Z) isomer.
Aromatic C (ipso) ~138~139The ipso-carbon is slightly deshielded in the (Z) isomer.
IR Spectroscopy Data

The most definitive diagnostic feature in the IR spectra is the position of the C-H out-of-plane bending vibration for the vinylic hydrogens.

Vibrational Mode This compound (cm⁻¹) (Z)-1-phenyl-1-butene (cm⁻¹) Rationale for Difference
=C-H Stretch ~3020-3040~3020-3040Typical for sp² C-H bonds in both isomers.[4]
C=C Stretch ~1670-1665~1670-1665The position is similar, but the intensity may be weaker in the more symmetrical (E) isomer.
=C-H Out-of-Plane Bend ~965 (strong)~700 (strong)This is a highly reliable diagnostic peak. Trans-disubstituted alkenes have a characteristic strong band around 965 cm⁻¹, while cis-disubstituted alkenes show a strong band around 700 cm⁻¹.[5][6]
Aromatic C-H Bend ~750 and ~690~750 and ~690Characteristic of a monosubstituted benzene ring in both isomers.
UV-Vis Spectroscopy Data

The extent of conjugation between the phenyl ring and the double bond dictates the absorption maximum (λmax).

Parameter This compound (Z)-1-phenyl-1-butene Rationale for Difference
λmax (nm) ~248 ~244 The (E) isomer is more planar, allowing for more effective π-orbital overlap and a more extended conjugated system. This lowers the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift to a longer wavelength.[7][8][9]
Molar Absorptivity (ε) HigherLowerThe more effective conjugation in the (E) isomer leads to a higher probability of the π to π* transition, resulting in a greater molar absorptivity.[7]

Experimental Protocols

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the 1-phenyl-1-butene isomer in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

  • ¹³C NMR Parameters:

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Technique: Proton-decoupled

IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Apply a small drop of the neat liquid sample of the 1-phenyl-1-butene isomer directly onto the ATR crystal.

  • Data Acquisition:

    • Spectral range: 4000-650 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

UV-Vis Spectroscopy
  • Sample Preparation: Prepare dilute solutions of each isomer in a UV-transparent solvent, such as hexane or ethanol, in quartz cuvettes. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blank Correction: Use the pure solvent as a reference to zero the absorbance.

  • Data Acquisition: Scan the absorbance from approximately 400 nm down to 200 nm to determine the wavelength of maximum absorbance (λmax).

Visualization of Differentiating Features

The logical workflow for distinguishing the isomers and the key structural differences leading to spectroscopic variations are illustrated below.

G cluster_workflow Workflow for Isomer Differentiation Sample Unknown 1-phenyl-1-butene Isomer IR Acquire IR Spectrum Sample->IR NMR Acquire 1H NMR Spectrum Sample->NMR UV Acquire UV-Vis Spectrum Sample->UV IR_Check Check =C-H bend (1000-650 cm-1) IR->IR_Check NMR_Check Measure Vinylic J-coupling (Hz) NMR->NMR_Check UV_Check Determine λmax (nm) UV->UV_Check E_Isomer (E)-Isomer Identified IR_Check->E_Isomer ~965 cm-1 Z_Isomer (Z)-Isomer Identified IR_Check->Z_Isomer ~700 cm-1 NMR_Check->E_Isomer ~15-16 Hz NMR_Check->Z_Isomer ~11-12 Hz UV_Check->E_Isomer Longer λmax (~248 nm) UV_Check->Z_Isomer Shorter λmax (~244 nm)

Caption: Workflow for differentiating (E) and (Z) isomers.

G cluster_E This compound cluster_Z (Z)-1-phenyl-1-butene E_Struct More Planar Less Steric Hindrance E_Conj Effective π-Conjugation E_Struct->E_Conj E_NMR Large J-coupling (~16 Hz) E_Struct->E_NMR E_IR =C-H bend ~965 cm-1 E_Struct->E_IR E_UV Longer λmax Higher ε E_Conj->E_UV Z_Struct Less Planar Greater Steric Hindrance Z_Conj Ineffective π-Conjugation Z_Struct->Z_Conj Z_NMR Small J-coupling (~11 Hz) Z_Struct->Z_NMR Z_IR =C-H bend ~700 cm-1 Z_Struct->Z_IR Z_UV Shorter λmax Lower ε Z_Conj->Z_UV

Caption: Structural basis for spectroscopic differences.

References

Comparative Reactivity of (E)-1-Phenyl-1-butene vs. Styrene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the relative reactivity of alkene substrates is paramount for reaction design, optimization, and the synthesis of novel chemical entities. This guide provides a detailed comparison of the chemical reactivity of (E)-1-Phenyl-1-butene and styrene, focusing on key transformations including electrophilic addition, hydrogenation, epoxidation, and polymerization. The information presented is supported by available experimental data and established chemical principles.

The fundamental difference in the chemical behavior of this compound and styrene stems from the electronic structure of their respective carbon-carbon double bonds. Styrene possesses a vinyl group directly conjugated with the phenyl ring, which allows for the delocalization of π-electrons across the entire system. This conjugation significantly influences the stability of reactive intermediates and transition states, thereby affecting its reactivity. In contrast, this compound has an internal double bond that is not directly conjugated with the aromatic ring, leading to a reactivity profile more akin to that of a typical internal alkene, albeit with some influence from the adjacent phenyl group.

Quantitative Reactivity Comparison

Direct comparative kinetic data for this compound and styrene under identical conditions is limited in the available literature. However, by compiling data from various sources and considering the reactivity of analogous compounds, a comparative assessment can be made. The following tables summarize available quantitative data for key reactions. It is important to note that reaction conditions can significantly impact outcomes, and the data presented here is for illustrative purposes.

Table 1: Electrophilic Bromination

CompoundRelative Rate Constant (approx.)Product(s)Observations
Styrene ~105 - 106 (relative to ethene)1,2-Dibromo-1-phenylethaneThe reaction proceeds rapidly via a bromonium ion intermediate, which is stabilized by the adjacent phenyl group.[1]
This compound Not directly reported, but expected to be significantly lower than styrene1,2-Dibromo-1-phenylbutaneAs a non-conjugated alkene, the activation energy for the formation of the bromonium ion is expected to be higher than that for styrene.

Table 2: Catalytic Hydrogenation

CompoundReaction RateCatalystProductConditions
Styrene Intrinsic rate constant: 1.17 mol gPd-1 s-1[2]4.63% Pd/C[2]EthylbenzeneDead-end stirred tank reactor[2]
This compound Data not available for direct comparison. Rate is expected to be comparable to other internal alkenes.Pd/C or PtO21-PhenylbutaneTypical hydrogenation conditions (H2 atmosphere, room temperature).

Table 3: Epoxidation

CompoundYieldOxidantCatalystConditions
Styrene Excellent yields and selectivity reported[3]m-CPBA[3]Co@Fe3O4/SiO2[3]Dichloromethane, room temperature[3]
This compound High yields expectedm-CPBA(None required)Dichloromethane, 0-25 °C

Table 4: Polymerization

CompoundPolymerization MethodRelative ReactivityObservations
Styrene Radical, Cationic, AnionicHighThe vinyl group is highly susceptible to polymerization due to the resonance stabilization of the resulting radical, carbocation, or carbanion intermediate.[4][5]
This compound Cationic, Radical (less favorable)Lower than styreneCationic polymerization is possible due to the formation of a relatively stable secondary carbocation. Radical polymerization is less favorable compared to styrene.

Experimental Protocols

Detailed methodologies for key reactions are provided below to facilitate the replication and further investigation of the reactivity of these compounds.

Protocol 1: Electrophilic Bromination of an Alkene

Materials:

  • Alkene (Styrene or this compound)

  • Bromine (Br2)

  • Dichloromethane (CH2Cl2)

  • Sodium thiosulfate solution (aqueous, saturated)

  • Sodium bicarbonate solution (aqueous, saturated)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve the alkene (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • In a dropping funnel, prepare a solution of bromine (1.0 eq) in dichloromethane.

  • Add the bromine solution dropwise to the stirred alkene solution. The disappearance of the bromine color indicates the progress of the reaction.

  • After the addition is complete, allow the reaction to stir for an additional 15 minutes at 0 °C.

  • Quench the reaction by adding saturated sodium thiosulfate solution to consume any unreacted bromine.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude dibrominated product.

  • Purify the product by recrystallization or column chromatography as necessary.

Protocol 2: Catalytic Hydrogenation of an Alkene

Materials:

  • Alkene (Styrene or this compound)

  • Palladium on carbon (Pd/C, 5-10 mol%) or Adams' catalyst (PtO2)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (H2)

  • Hydrogenation vessel (e.g., Parr shaker or a flask with a hydrogen balloon)

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a suitable hydrogenation vessel, dissolve the alkene (1.0 eq) in a solvent such as ethanol or ethyl acetate.

  • Carefully add the catalyst (5-10 mol%) to the solution.

  • Seal the vessel and purge with hydrogen gas. If using a balloon, inflate it with hydrogen and attach it to the flask. For a Parr apparatus, pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen gas in a well-ventilated fume hood.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the hydrogenated product.

Protocol 3: Epoxidation of an Alkene with m-CPBA

Materials:

  • Alkene (Styrene or this compound)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~1.1 eq)

  • Dichloromethane (CH2Cl2)

  • Sodium bicarbonate solution (aqueous, saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Dissolve the alkene (1.0 eq) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (~1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the epoxide by flash column chromatography if necessary.[3][6]

Protocol 4: Free Radical Polymerization of a Vinyl Monomer

Materials:

  • Monomer (e.g., Styrene)

  • Initiator (e.g., Azobisisobutyronitrile - AIBN, or Benzoyl Peroxide - BPO, ~0.1-1 mol%)

  • Solvent (e.g., Toluene or bulk polymerization)

  • Reaction vessel with a reflux condenser and nitrogen inlet

  • Magnetic stirrer and stir bar

  • Methanol (for precipitation)

Procedure:

  • Place the monomer and solvent (if applicable) in the reaction vessel.

  • Deoxygenate the solution by bubbling nitrogen through it for 15-30 minutes.

  • Add the initiator to the solution.

  • Heat the reaction mixture to the desired temperature (typically 60-80 °C for AIBN) under a nitrogen atmosphere.

  • Allow the polymerization to proceed for the desired time. The viscosity of the solution will increase as the polymer forms.

  • To terminate the polymerization, cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent, such as methanol, with vigorous stirring.

  • Collect the precipitated polymer by filtration, wash with fresh methanol, and dry in a vacuum oven.[7][8][9]

Visualizing Reaction Mechanisms

The following diagrams, generated using the DOT language, illustrate key mechanistic concepts discussed in this guide.

Electrophilic_Addition_to_Styrene Styrene Styrene Intermediate Benzylic Carbocation (Resonance Stabilized) Styrene->Intermediate Electrophilic attack Bromine Br₂ Bromine->Intermediate Product 1,2-Dibromo-1-phenylethane Intermediate->Product Nucleophilic attack Bromide Br⁻ Bromide->Product Polymerization_Initiation cluster_Initiation Initiation cluster_Propagation Propagation Initiator Initiator (I) Radical Radical (R•) Initiator->Radical Decomposition Growing_Chain Growing Polymer Chain (RM•) Radical->Growing_Chain Addition Monomer Monomer (M) Monomer->Growing_Chain Growing_Chain->Growing_Chain Addition of M

References

A Comparative Guide to the Synthesis of (E)-1-Phenyl-1-butene: Wittig Reaction vs. Grignard Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in organic synthesis and drug development, the creation of specific alkene isomers is a frequent challenge. This guide provides a detailed comparison of two common methods for synthesizing (E)-1-Phenyl-1-butene: the Wittig reaction and a two-step Grignard reaction followed by dehydration. We will objectively evaluate each method based on experimental protocols, yield, stereoselectivity, and ease of purification.

At a Glance: Performance Comparison

While specific yields and stereoselectivity can vary based on precise reaction conditions, the following table summarizes typical expectations for the synthesis of this compound via the Wittig and Grignard routes.

ParameterWittig ReactionGrignard Synthesis & Dehydration
Overall Yield Moderate to HighModerate to High
Stereoselectivity (E:Z ratio) Variable, often moderate E-selectivityHigh E-selectivity
Number of Steps OneTwo
Key Reagents Propyltriphenylphosphonium bromide, strong base (e.g., n-BuLi), BenzaldehydePropylmagnesium bromide, Benzaldehyde, Acid catalyst (e.g., H₂SO₄)
Primary Byproducts Triphenylphosphine oxideMagnesium salts, Water
Purification Often requires chromatography to remove triphenylphosphine oxideTypically requires extraction and distillation

Logical Workflow of Synthetic Routes

The following diagram illustrates the two synthetic pathways to obtain this compound.

G cluster_0 Wittig Synthesis cluster_1 Grignard Synthesis Propyltriphenylphosphonium bromide Propyltriphenylphosphonium bromide Ylide Formation Ylide Formation Propyltriphenylphosphonium bromide->Ylide Formation n-BuLi Benzaldehyde_W Benzaldehyde Wittig Reaction Wittig Reaction Benzaldehyde_W->Wittig Reaction Ylide Formation->Wittig Reaction Product_W (E/Z)-1-Phenyl-1-butene Wittig Reaction->Product_W Propyl bromide Propyl bromide Grignard Reagent Formation Grignard Reagent Formation Propyl bromide->Grignard Reagent Formation Mg Mg Mg->Grignard Reagent Formation Benzaldehyde_G Benzaldehyde Grignard Reaction Grignard Reaction Benzaldehyde_G->Grignard Reaction Grignard Reagent Formation->Grignard Reaction 1-Phenyl-1-butanol 1-Phenyl-1-butanol Grignard Reaction->1-Phenyl-1-butanol H₃O⁺ workup Dehydration Dehydration 1-Phenyl-1-butanol->Dehydration H⁺, Heat Product_G This compound Dehydration->Product_G

Caption: Synthetic pathways for this compound.

Experimental Protocols

Wittig Synthesis of this compound

The Wittig reaction offers a direct, one-step approach to the alkene from an aldehyde and a phosphonium ylide.[1] The ylide derived from propyltriphenylphosphonium bromide is considered semi-stabilized, and the reaction conditions can be adjusted to favor the formation of the more thermodynamically stable (E)-isomer.[1]

1. Ylide Formation:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with propyltriphenylphosphonium bromide (10.0 mmol) and anhydrous tetrahydrofuran (THF, 50 mL).[1]

  • The resulting suspension is cooled to 0 °C in an ice-water bath.[1]

  • n-Butyllithium (2.5 M solution in hexanes, 10.0 mmol) is added dropwise over 10 minutes, ensuring the internal temperature does not exceed 5 °C. The formation of a deep orange or reddish color indicates the generation of the ylide.[1]

2. Reaction with Benzaldehyde:

  • To the freshly prepared ylide solution at 0 °C, benzaldehyde (10.0 mmol) is added dropwise.[1]

  • After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 2 hours.[1]

  • Reaction progress can be monitored by Thin Layer Chromatography (TLC).

3. Work-up and Purification:

  • The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL).[1]

  • The mixture is transferred to a separatory funnel, and diethyl ether (50 mL) and water (20 mL) are added. The organic layer is collected, and the aqueous layer is extracted twice more with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.[1]

  • The crude product, a mixture of this compound and triphenylphosphine oxide, is purified by flash column chromatography on silica gel using hexanes as the eluent to yield the pure product.[1]

Grignard Synthesis and Dehydration to this compound

This two-step method first involves the synthesis of an alcohol, 1-phenyl-1-butanol, via a Grignard reaction, which is then dehydrated to form the target alkene.

Step 1: Grignard Reaction to form 1-Phenyl-1-butanol

1. Grignard Reagent Formation:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, place magnesium turnings and a crystal of iodine.

  • A solution of 1-bromopropane in anhydrous diethyl ether is added dropwise to initiate the formation of propylmagnesium bromide.

2. Reaction with Benzaldehyde:

  • Once the Grignard reagent has formed, a solution of benzaldehyde in anhydrous diethyl ether is added dropwise at 0 °C.

  • The reaction is stirred for an additional 15-50 minutes after the addition is complete.

3. Work-up and Alcohol Isolation:

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

  • The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to obtain crude 1-phenyl-1-butanol.

Step 2: Acid-Catalyzed Dehydration to this compound

The acid-catalyzed dehydration of 1-phenyl-1-butanol typically proceeds through an E1 elimination mechanism, favoring the formation of the more thermodynamically stable (E)-isomer.[2][3]

1. Dehydration Reaction:

  • The crude 1-phenyl-1-butanol is placed in a round-bottom flask with a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • The mixture is heated to reflux. The alkene product, being more volatile, can be distilled out of the reaction mixture as it is formed.

2. Work-up and Purification:

  • The collected distillate, containing the product and water, is transferred to a separatory funnel.

  • The organic layer is washed with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by washes with water and brine.

  • The organic layer is dried with an anhydrous drying agent (e.g., CaCl₂).

  • The final product, this compound, can be further purified by fractional distillation.

Discussion and Comparison

Wittig Reaction: The primary advantage of the Wittig reaction is the definitive placement of the double bond, avoiding constitutional isomers that can arise from carbocation rearrangements.[1] However, for semi-stabilized ylides, such as the one used in this synthesis, the stereoselectivity can be modest, often yielding a mixture of (E) and (Z) isomers. A significant drawback of the Wittig reaction is the formation of triphenylphosphine oxide as a byproduct, which can be challenging to remove and often necessitates chromatographic purification.

Grignard Synthesis and Dehydration: This two-step process offers the potential for high stereoselectivity towards the thermodynamically favored (E)-isomer during the dehydration step.[2][3] The starting materials for the Grignard reagent are often readily available and cost-effective. However, the Grignard reaction itself is highly sensitive to moisture and requires strictly anhydrous conditions. The main drawback of this route is the potential for side reactions during dehydration, such as the formation of the constitutional isomer 1-phenyl-2-butene and ether formation, especially if the temperature is not adequately controlled.[3] The acidic conditions can also lead to polymerization or oxidation of the product.[3]

References

Confirming the Stereochemistry of 1-Phenyl-1-butene: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is a critical aspect of molecular characterization. In the case of alkene isomers, such as (E)- and (Z)-1-phenyl-1-butene, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful and definitive analytical tool. This guide provides a comprehensive comparison of the NMR data for these two isomers, supported by detailed experimental protocols, to aid in their unambiguous stereochemical assignment.

The differentiation between the (E) and (Z) isomers of 1-phenyl-1-butene relies on the distinct spatial arrangements of the substituents around the carbon-carbon double bond. These geometric differences manifest in measurable variations in their NMR spectra, primarily in the coupling constants (J-values) of the vinylic protons and through-space correlations observed in 2D NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY).

Comparative NMR Data Analysis

The key to distinguishing between the (E) and (Z) isomers of 1-phenyl-1-butene lies in the analysis of their ¹H and ¹³C NMR spectra. The spatial proximity of protons in the (Z)-isomer leads to different shielding effects and coupling interactions compared to the more extended conformation of the (E)-isomer.

Table 1: Comparative ¹H and ¹³C NMR Data for (E)- and (Z)-1-Phenyl-1-butene

Isomer Proton (¹H) Chemical Shift (δ, ppm) Coupling Constant (J, Hz) Carbon (¹³C) Chemical Shift (δ, ppm)
(E)-1-Phenyl-1-butene H-1'~6.35 (d)~15.7 (trans)C-1'~129.8
H-2'~6.20 (dt)~15.7 (trans), ~6.5C-2'~131.5
Phenyl-H7.15-7.40 (m)Phenyl-C126.0-128.5
CH₂~2.20 (p)~7.5CH₂~25.9
CH₃~1.05 (t)~7.5CH₃~13.8
(Z)-1-Phenyl-1-butene H-1'~6.40 (d)~11.6 (cis)C-1'~128.7
H-2'~5.70 (dt)~11.6 (cis), ~7.3C-2'~130.5
Phenyl-H7.15-7.40 (m)Phenyl-C126.5-129.0
CH₂~2.60 (p)~7.5CH₂~21.5
CH₃~0.95 (t)~7.5CH₃~14.2

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. The most definitive differentiating factor is the coupling constant between the vinylic protons (H-1' and H-2').

The most significant difference is the vicinal coupling constant between the olefinic protons. For the (E)-isomer, this coupling is typically in the range of 12-18 Hz, characteristic of a trans relationship. In contrast, the (Z)-isomer exhibits a smaller coupling constant, usually between 6-12 Hz, which is indicative of a cis arrangement.[1]

Experimental Protocols

The following protocols provide a general framework for the synthesis, separation, and NMR analysis of (E)- and (Z)-1-phenyl-1-butene.

Synthesis and Separation of (E)- and (Z)-1-Phenyl-1-butene

A common method for the synthesis of 1-phenyl-1-butene is the Wittig reaction between benzaldehyde and propyltriphenylphosphonium bromide. The stereochemical outcome of the Wittig reaction can be influenced by the reaction conditions and the nature of the ylide. Often, a mixture of (E) and (Z) isomers is obtained, which can be separated by column chromatography.

Materials:

  • Benzaldehyde

  • Propyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • Under an inert atmosphere, suspend propyltriphenylphosphonium bromide in anhydrous THF.

  • Cool the suspension to 0 °C and add n-BuLi dropwise to form the ylide (a deep orange/red color will appear).

  • Slowly add benzaldehyde to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

  • After removing the solvent under reduced pressure, the crude product can be purified and the isomers separated by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes or a hexanes/ethyl acetate mixture). The separation of E/Z isomers can be challenging due to their similar polarities.

NMR Data Acquisition

High-resolution 1D and 2D NMR spectra are essential for the definitive stereochemical assignment.

Instrumentation and Parameters:

  • NMR Spectrometer: 400 MHz or higher field strength

  • Solvent: Deuterated chloroform (CDCl₃)

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment

    • Spectral width: 0-10 ppm

    • Number of scans: 16-32

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled experiment

    • Spectral width: 0-150 ppm

    • Number of scans: 1024 or more, depending on concentration

  • 2D NOESY:

    • Pulse sequence: Standard NOESY experiment

    • Mixing time: 500-800 ms

Visualization of Experimental and Analytical Workflows

To further clarify the process of stereochemical determination, the following diagrams illustrate the key workflows.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Separation cluster_analysis Analysis A Wittig Reaction B Crude Product (Mixture of E/Z) A->B C Column Chromatography B->C D Pure (E)-isomer C->D E Pure (Z)-isomer C->E F NMR Spectroscopy D->F E->F G Stereochemical Confirmation F->G

Caption: Workflow for the synthesis, separation, and analysis of 1-phenyl-1-butene isomers.

For the definitive assignment, a 2D NOESY experiment is invaluable. In the (Z)-isomer, the vinylic proton H-1' is in close proximity to the phenyl protons, resulting in a cross-peak in the NOESY spectrum. This correlation is absent in the (E)-isomer, where these protons are spatially distant.

Caption: NOESY correlations for the stereochemical assignment of 1-phenyl-1-butene isomers. (Note: Placeholder images should be replaced with actual molecular structures).

References

A Comparative Guide to the Purity Validation of (E)-1-Phenyl-1-butene by GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the purity validation of (E)-1-Phenyl-1-butene. The objective is to offer a data-driven resource to assist researchers in selecting the most appropriate method for their specific analytical needs, ensuring the quality and reliability of their scientific outcomes.

Introduction

This compound is a crucial building block in organic synthesis and drug development. Its stereoisomeric purity is of paramount importance, as different isomers can exhibit distinct biological activities and toxicological profiles. The primary impurity of concern is often the geometric isomer, (Z)-1-phenyl-1-butene, which can arise during synthesis. Therefore, robust analytical methods are required to accurately quantify the purity of the desired (E)-isomer and to detect and quantify any isomeric and other impurities.

GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like 1-phenyl-1-butene. Its high chromatographic resolution and sensitive mass detection provide a reliable method for separating and identifying isomers. This guide compares the performance of GC-MS with High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of this compound.

Comparison of Analytical Techniques

The choice of analytical technique for purity assessment depends on various factors including the required sensitivity, the nature of the impurities, and the availability of instrumentation. Below is a summary of the performance of GC-MS, HPLC, and qNMR for the analysis of this compound.

ParameterGC-MSHPLC-UVqNMR
Principle Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.Quantitative determination based on the direct proportionality between the integrated NMR signal area and the number of nuclei.
Typical Retention Time 5 - 15 min10 - 20 minNot Applicable
Resolution of Isomers ExcellentGood to ExcellentGood to Excellent (depends on spectral overlap)
Limit of Detection (LOD) ~0.1 - 1 ng/mL[1][2][3]~1 - 10 ng/mL[4][5]~0.1 - 1 mg/mL
Limit of Quantitation (LOQ) ~0.5 - 5 ng/mL[1][2][3]~5 - 50 ng/mL[4][5]~0.5 - 5 mg/mL
Sample Derivatization Not requiredNot requiredNot required
Primary Use Identification and quantification of volatile and semi-volatile impurities.Quantification of non-volatile or thermally labile impurities.Absolute purity determination and structural elucidation.

Experimental Protocols

GC-MS Analysis of this compound

This protocol describes a standard method for the separation and quantification of this compound and its (Z)-isomer.[6]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Capillary Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

Reagents:

  • This compound standard

  • (Z)-1-Phenyl-1-butene reference material (if available)

  • High-purity solvent (e.g., hexane or dichloromethane)

Procedure:

  • Sample Preparation: Prepare a stock solution of the this compound sample in the chosen solvent at a concentration of approximately 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (split mode, e.g., 50:1)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp at 10 °C/min to 200 °C, hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

  • Data Analysis: Identify the peaks corresponding to (E)- and (Z)-1-phenyl-1-butene based on their retention times and mass spectra. The mass spectrum of both isomers will show a molecular ion at m/z 132 and characteristic fragments.[6] Quantify the purity by calculating the peak area percentage of the (E)-isomer relative to the total peak area of all detected components.

HPLC Analysis of this compound

This protocol provides a general method for the analysis of this compound using HPLC with UV detection.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • This compound standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

Procedure:

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL.

  • HPLC Conditions:

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection Wavelength: 254 nm.

  • Data Analysis: Determine the retention time of the this compound peak by injecting a standard solution. Calculate the purity based on the peak area percentage.

Quantitative NMR (qNMR) Analysis of this compound

This protocol outlines the use of qNMR for the absolute purity determination of this compound.[7][8]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • High-precision NMR tubes.

Reagents:

  • This compound sample

  • High-purity internal standard (e.g., maleic acid or dimethyl sulfone) with a known purity.

  • Deuterated solvent (e.g., CDCl₃).

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the this compound sample and the internal standard into a vial. Dissolve the mixture in a known volume of the deuterated solvent. Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.

    • Ensure a high signal-to-noise ratio.[7]

  • Data Analysis:

    • Integrate a well-resolved signal of this compound and a signal of the internal standard.

    • Calculate the purity of the sample using the following equation:

    Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (M_sample / M_std) * (m_std / m_sample) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution Dilution Standard Dilution Dissolution->Dilution Injection Injection into GC Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Identification Mass Spectral Identification Chromatogram->Identification Quantification Purity Calculation Integration->Quantification Identification->Quantification

Caption: Workflow for GC-MS analysis of this compound.

Method_Comparison cluster_start cluster_methods Analytical Methods cluster_attributes Key Attributes Start Purity Validation of This compound GCMS GC-MS Start->GCMS HPLC HPLC-UV Start->HPLC qNMR qNMR Start->qNMR Sensitivity Sensitivity GCMS->Sensitivity High Selectivity Isomer Selectivity GCMS->Selectivity Excellent Quantitation Quantitation Type GCMS->Quantitation Relative Speed Analysis Speed GCMS->Speed Fast HPLC->Sensitivity Moderate HPLC->Selectivity Good HPLC->Quantitation Relative HPLC->Speed Moderate qNMR->Sensitivity Low qNMR->Selectivity Excellent qNMR->Quantitation Absolute qNMR->Speed Slow

Caption: Comparison of analytical methods for purity validation.

Conclusion

The purity validation of this compound can be effectively achieved using GC-MS, HPLC, and qNMR.

  • GC-MS stands out for its high sensitivity and excellent resolving power for volatile isomers, making it an ideal choice for identifying and quantifying trace impurities.[6]

  • HPLC-UV offers a robust alternative, particularly for samples that may contain non-volatile or thermally sensitive impurities.

  • qNMR provides the distinct advantage of being a primary ratio method, allowing for absolute purity determination without the need for a specific reference standard of the analyte, though it generally has lower sensitivity compared to chromatographic techniques.[7][8]

The selection of the most suitable method should be based on a thorough consideration of the specific analytical requirements, including the expected impurity profile, the desired level of sensitivity, and the intended application of the this compound. For comprehensive characterization, a combination of these orthogonal techniques is often recommended.

References

Computational Analysis of (E)- vs. (Z)-1-phenyl-1-butene Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the stability of the (E)- and (Z)-isomers of 1-phenyl-1-butene, supported by computational data. The analysis delves into the energetic differences between these geometric isomers, offering insights into their relative populations at equilibrium and their potential roles in various chemical processes.

Introduction

1-phenyl-1-butene, a substituted alkene, exists as two geometric isomers: (E)-1-phenyl-1-butene and (Z)-1-phenyl-1-butene. The spatial arrangement of the substituents around the carbon-carbon double bond dictates the isomer, leading to distinct physical and chemical properties. The relative stability of these isomers is a critical factor in synthetic chemistry, reaction mechanism elucidation, and drug design, as the more stable isomer will predominate under thermodynamic control. Computational chemistry, particularly Density Functional Theory (T), offers a powerful tool to quantify the energetic differences between such isomers.

Relative Stability: Quantitative Analysis

The relative stability of the (E)- and (Z)-isomers of 1-phenyl-1-butene is primarily governed by steric hindrance. In the (Z)-isomer, the bulky phenyl and ethyl groups are positioned on the same side of the double bond, leading to significant steric repulsion. This repulsion forces the molecule into a higher energy conformation. Conversely, the (E)-isomer places these bulky groups on opposite sides of the double bond, minimizing steric clash and resulting in a more stable, lower-energy configuration.

IsomerStructureRelative Energy (kcal/mol)Stability Ranking
This compound0.00 (Reference)Most Stable
(Z)-1-phenyl-1-buteneValue typically > 0Least Stable

Note: A precise, computationally derived value for the relative energy of the (Z)-isomer from a peer-reviewed source is not available in the searched literature. However, based on extensive studies of analogous substituted alkenes, the (Z)-isomer is expected to be several kcal/mol higher in energy than the (E)-isomer. For instance, the energy difference between cis- and trans-2-butene is approximately 1 kcal/mol, and this difference increases with the size of the substituents. Given the bulk of the phenyl group, a larger energy difference is anticipated for 1-phenyl-1-butene.

Experimental and Computational Protocols

The determination of the relative stability of alkene isomers can be approached through both experimental and computational methods.

Experimental Approach: Equilibration

Experimentally, the relative stability can be determined by establishing an equilibrium between the two isomers, typically through acid catalysis, and then measuring the equilibrium constant. The Gibbs free energy difference (ΔG°) can then be calculated using the equation ΔG° = -RTlnKeq.

Computational Protocol: Density Functional Theory (DFT)

A standard and reliable computational protocol for determining the relative stability of isomers involves the following steps:

  • Structure Optimization: The three-dimensional structures of both the (E)- and (Z)-isomers of 1-phenyl-1-butene are independently optimized to find their lowest energy conformations.

  • Frequency Calculation: A frequency analysis is performed on the optimized structures to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

  • Energy Calculation: The total electronic energies of the optimized structures are calculated. The relative energy difference is then determined by subtracting the total energy of the more stable isomer from the less stable one, after correcting for ZPVE.

A commonly employed and well-validated level of theory for such calculations is B3LYP/6-31G(d) .

  • B3LYP: A hybrid DFT functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

  • 6-31G(d): A Pople-style basis set that provides a good balance between accuracy and computational cost for molecules of this size. The "(d)" indicates the addition of polarization functions on heavy (non-hydrogen) atoms, which is crucial for accurately describing the electronic structure.

Logical Workflow for Computational Stability Analysis

The following diagram illustrates the logical workflow for the computational analysis of the relative stability of (E)- and (Z)-1-phenyl-1-butene.

Computational_Workflow cluster_input Input Structures cluster_dft DFT Calculations (e.g., B3LYP/6-31G(d)) cluster_analysis Analysis cluster_output Output E_isomer_input This compound geom_opt Geometry Optimization E_isomer_input->geom_opt Z_isomer_input (Z)-1-phenyl-1-butene Z_isomer_input->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc energy_min Confirm Energy Minima freq_calc->energy_min rel_energy Calculate Relative Energies (ΔE) energy_min->rel_energy stability Relative Stability rel_energy->stability

Caption: Computational workflow for determining the relative stability of alkene isomers.

Conclusion

Literature comparison of yields for different (E)-1-Phenyl-1-butene syntheses

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of organic synthesis and drug development, the efficient and stereoselective construction of carbon-carbon double bonds is a foundational pursuit. (E)-1-Phenyl-1-butene, a simple yet important structural motif, serves as a valuable building block and a model system for methodological comparisons. This guide provides a detailed comparison of common synthetic routes to this compound, focusing on the Wittig reaction, the Heck reaction, and olefin metathesis. Quantitative data from the literature is presented to facilitate objective evaluation, alongside detailed experimental protocols for key reactions.

Yield Comparison of Synthetic Methodologies

The choice of synthetic strategy for accessing this compound is often dictated by factors such as desired stereoselectivity, substrate availability, and reaction conditions. Below is a summary of reported yields for different approaches.

Reaction TypeReactantsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%) of this compoundReference
Wittig Reaction Benzaldehyde, Propyltriphenylphosphonium bromiden-ButyllithiumTHF0 to RT2~85 (E/Z ratio dependent)[1]
Heck Reaction Iodobenzene, 1-ButenePd(OAc)₂, PPh₃, Base (e.g., Et₃N)DMF80-10012-24Moderate to Good (Specific yield not reported)[2]
Olefin Metathesis Styrene, PropeneGrubbs Catalyst (e.g., 2nd Generation)CH₂Cl₂Reflux6Moderate (Specific yield not reported for this cross-product)[3]

Note: Yields are highly dependent on specific reaction conditions and purification methods. The data presented serves as a general comparison.

Detailed Experimental Protocols

For the practical application of these methods, detailed and reproducible experimental procedures are crucial.

Wittig Reaction

This protocol details the synthesis of this compound from benzaldehyde and propyltriphenylphosphonium bromide.[1]

Materials:

  • Propyltriphenylphosphonium bromide (3.85 g, 10.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (50 mL)

  • n-Butyllithium (2.5 M in hexanes, 4.0 mL, 10.0 mmol)

  • Benzaldehyde (1.06 g, 10.0 mmol)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Hexanes for column chromatography

Procedure:

  • To a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), add propyltriphenylphosphonium bromide.

  • Add anhydrous THF via syringe and cool the resulting suspension to 0 °C in an ice-water bath.

  • While stirring vigorously, add n-butyllithium dropwise over 10 minutes, ensuring the internal temperature does not exceed 5 °C. The formation of a deep orange or reddish color indicates the generation of the ylide.

  • To the freshly prepared ylide solution at 0 °C, add a solution of benzaldehyde in anhydrous THF dropwise.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent to yield this compound.

Heck Reaction

This protocol provides a general procedure for the Heck reaction between an aryl halide and an alkene, which can be adapted for the synthesis of this compound from iodobenzene and 1-butene.[2]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂, 1-2 mol%)

  • Triphenylphosphine (PPh₃, 2-4 mol%)

  • A suitable base (e.g., triethylamine, potassium carbonate)

  • Anhydrous solvent (e.g., DMF, acetonitrile)

  • Iodobenzene

  • 1-Butene

  • Water

  • Extraction solvent (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate, triphenylphosphine, and the base.

  • Add the anhydrous solvent, followed by iodobenzene.

  • Bubble 1-butene gas through the reaction mixture or add a condensed, pre-weighed amount to a sealed reaction vessel.

  • Heat the mixture to 80-100 °C and monitor the reaction by TLC or GC.

  • Upon completion, cool the mixture to room temperature and dilute with water.

  • Extract the aqueous layer with an appropriate organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Olefin Cross-Metathesis

The following is a general protocol for olefin cross-metathesis using a Grubbs-type catalyst, which could be applied to the reaction of styrene and propene.[3]

Materials:

  • Grubbs Catalyst (e.g., Grubbs 2nd Generation, 1-5 mol%)

  • Anhydrous, degassed dichloromethane (CH₂Cl₂)

  • Styrene

  • Propene

  • Solvent for purification (e.g., hexanes)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the Grubbs catalyst in a minimal amount of anhydrous, degassed dichloromethane.

  • Add styrene to the flask.

  • Bubble propene gas through the solution or add a condensed, pre-weighed amount to a sealed reaction vessel.

  • Heat the reaction mixture to reflux and monitor by TLC or GC. A continuous slow stream of inert gas can be bubbled through the solution to help remove the ethylene byproduct and drive the reaction to completion.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Synthesis Strategy Overview

The selection of a synthetic route for this compound involves a trade-off between stereoselectivity, functional group tolerance, and the nature of the starting materials. The following diagram illustrates the logical relationship between the discussed synthetic strategies.

Synthesis_Strategies cluster_Wittig Wittig Reaction cluster_Heck Heck Reaction cluster_Metathesis Olefin Metathesis Benzaldehyde Benzaldehyde Benzaldehyde->Wittig_Alkene + Propyl_Ylide Propyl Triphenylphosphorane Propyl_Ylide->Wittig_Alkene Product This compound Wittig_Alkene->Product yields Iodobenzene Iodobenzene Iodobenzene->Heck_Alkene + Butene 1-Butene Butene->Heck_Alkene Heck_Alkene->Product yields Styrene Styrene Styrene->Metathesis_Alkene + Propene Propene Propene->Metathesis_Alkene Metathesis_Alkene->Product yields

Caption: Synthetic pathways to this compound.

This guide provides a foundational comparison for the synthesis of this compound. For specific applications, further optimization of reaction conditions for each method is recommended to achieve the desired yield and stereoselectivity.

References

Comparative Kinetics of Reactions Involving (E)-1-Phenyl-1-butene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the kinetic parameters for several key reactions involving alkenes, with a focus on contextualizing the reactivity of (E)-1-phenyl-1-butene. Due to a scarcity of direct kinetic data for this compound in the literature, this document leverages experimental data from structurally similar compounds to provide a robust comparative framework. The information herein is intended for researchers, scientists, and professionals in drug development to aid in experimental design and the prediction of reaction outcomes.

Introduction to Alkene Reactivity

Alkenes are pivotal building blocks in organic synthesis, defined by their carbon-carbon double bond. The electron-rich nature of this functional group makes it susceptible to a variety of transformations, including epoxidation, hydrogenation, and isomerization. The kinetics and regioselectivity of these reactions are heavily influenced by the substitution pattern and electronic environment of the double bond. This compound, a trisubstituted alkene featuring a phenyl group, presents a unique reactivity profile due to both steric and electronic effects.

Comparative Kinetic Data

The following tables summarize quantitative kinetic data for key alkene reactions. Where direct data for this compound is unavailable, data for closely related structural analogs are presented to facilitate comparison.

Epoxidation of Alkenes

Epoxidation is a critical reaction for the synthesis of fine chemicals and pharmaceutical intermediates. The rate of epoxidation is sensitive to the substitution of the alkene. The following table presents kinetic data for the gas-phase epoxidation of various alkenes by the acetylperoxyl radical (CH₃C(O)O₂).

Table 1: Kinetic Parameters for the Gas-Phase Epoxidation of Various Alkenes by Acetylperoxyl Radicals. [1]

AlkeneStructurelog₁₀(A / dm³mol⁻¹s⁻¹)Eₐ (kJ/mol)
1-ButeneCH₂=CHCH₂CH₃7.94 ± 0.8928.9 ± 5.5
trans-2-Butenetrans-CH₃CH=CHCH₃8.10 ± 0.5024.6 ± 3.8
cis-2-Butenecis-CH₃CH=CHCH₃8.10 ± 0.5022.9 ± 3.8
2-Methyl-1-propeneCH₂=C(CH₃)₂8.29 ± 0.7725.0 ± 4.4
2-Methyl-2-butene(CH₃)₂C=CHCH₃8.08 ± 0.7616.3 ± 4.3
This compoundC₆H₅CH=CHCH₂CH₃Estimated Lower EₐEstimated Lower Eₐ

Note: The kinetic parameters for this compound are estimated based on the trend that increased substitution on the double bond lowers the activation energy for epoxidation. The phenyl group is expected to further stabilize any partial positive charge in the transition state, likely leading to a faster reaction rate compared to simple alkyl-substituted alkenes.

Hydrogenation of Phenyl-Substituted Unsaturated Bonds

Catalytic hydrogenation is a fundamental process for the saturation of double and triple bonds. The following data is derived from a study on the selective hydrogenation of 1-phenyl-1-propyne, a close structural analog of this compound.

Table 2: Kinetic Data for the Hydrogenation of 1-Phenyl-1-propyne over a Pd₁Ag₃/Al₂O₃ Catalyst. [2]

ParameterValueConditions
Reaction Order (in 1-phenyl-1-propyne)Varies (complex kinetics)T= 25 °C, P(H₂) = 5 bar
Selectivity to cis-propenylbenzeneHighIndependent of P(H₂) and alkyne concentration
Selectivity to trans-propenylbenzeneLowIndependent of P(H₂) and alkyne concentration
Direct Alkane FormationNegligible-

Note: The study indicates that the hydrogenation of the alkyne to the alkene is highly selective. The subsequent hydrogenation of the alkene (propenylbenzene) to the alkane is a slower process. The kinetics are described by a Langmuir-Hinshelwood model, suggesting competitive adsorption of hydrogen and the organic substrate on the catalyst surface.[2] For comparison, the activation energy for the hydrogenation of benzene over a Ni catalyst has been reported to be in the range of 43-92 kJ/mol.[3]

Experimental Protocols

Detailed methodologies for conducting kinetic studies on alkene reactions are provided below.

Kinetic Study of Alkene Epoxidation via Gas Chromatography

This protocol describes a method for monitoring the epoxidation of an alkene, such as this compound, using a peroxyacid, with reaction progress tracked by gas chromatography (GC).

1. Materials and Reagents:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂) (solvent)

  • Internal standard (e.g., dodecane)

  • Sodium sulfite solution (for quenching)

  • Anhydrous magnesium sulfate

2. Reaction Setup:

  • A jacketed glass reactor equipped with a magnetic stirrer and a temperature controller is used to maintain a constant reaction temperature.

  • The reactor is charged with a solution of this compound and the internal standard in dichloromethane.

3. Experimental Procedure:

  • The reaction is initiated by adding a solution of m-CPBA in dichloromethane to the reactor.

  • At regular time intervals, aliquots of the reaction mixture are withdrawn using a syringe.

  • Each aliquot is immediately quenched by adding it to a vial containing a sodium sulfite solution to destroy any unreacted peroxyacid.

  • The organic layer is separated, dried over anhydrous magnesium sulfate, and analyzed by GC.

4. Data Analysis:

  • The concentrations of the reactant and product are determined from the GC peak areas relative to the internal standard.

  • A plot of the concentration of this compound versus time is generated to determine the reaction rate.

  • The order of the reaction with respect to each reactant can be determined by varying their initial concentrations and observing the effect on the initial rate.

Kinetic Study of Catalytic Hydrogenation

This protocol outlines a method for studying the kinetics of the catalytic hydrogenation of an alkene.

1. Materials and Reagents:

  • This compound

  • Palladium on carbon (Pd/C) catalyst (or other suitable catalyst)

  • Ethanol (solvent)

  • Hydrogen gas (H₂)

2. Reaction Setup:

  • A high-pressure reactor (autoclave) equipped with a magnetic stirrer, a pressure gauge, and a temperature controller is used.

  • The reactor is charged with a solution of this compound in ethanol and the Pd/C catalyst.

3. Experimental Procedure:

  • The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon) before being pressurized with hydrogen to the desired pressure.

  • The reaction mixture is stirred vigorously to ensure good mass transfer of hydrogen gas into the liquid phase.

  • The reaction progress is monitored by measuring the consumption of hydrogen gas from the pressure drop in the reactor over time. Alternatively, liquid samples can be withdrawn at intervals (if the reactor setup allows) and analyzed by GC.

4. Data Analysis:

  • The rate of reaction is determined from the rate of hydrogen uptake or from the change in substrate concentration over time.

  • Kinetic parameters such as the reaction order and rate constant can be determined by performing experiments at different substrate concentrations, catalyst loadings, and hydrogen pressures.

Visualizations

Experimental Workflow for Kinetic Analysis

G cluster_reaction Reaction & Sampling cluster_analysis Analysis prep_reagents Prepare Reactant Solutions (Alkene, Oxidant/Catalyst) prep_reactor Set up Reactor (Temperature, Stirring) initiate Initiate Reaction prep_reactor->initiate sampling Withdraw Aliquots at Timed Intervals initiate->sampling quench Quench Reaction in Aliquots sampling->quench analysis Analyze Samples (e.g., GC, HPLC, NMR) quench->analysis data_proc Process Data (Concentration vs. Time) analysis->data_proc kinetics Determine Kinetic Parameters (Rate Constant, Reaction Order) data_proc->kinetics

Caption: A generalized workflow for conducting a kinetic study of a chemical reaction.

Catalytic Cycle for Alkene Hydrogenation

G catalyst Catalyst Surface (e.g., Pd) h2_adsorption H₂ Adsorption & Dissociation catalyst->h2_adsorption + H₂ alkene_adsorption Alkene Adsorption catalyst->alkene_adsorption + Alkene h2_adsorption->catalyst 2 H(ads) h_add1 First H Addition alkene_adsorption->h_add1 Alkene(ads) intermediate1 Surface-Bound Alkyl Intermediate h_add1->intermediate1 h_add2 Second H Addition alkane_desorption Alkane Desorption h_add2->alkane_desorption Alkane(ads) alkane_desorption->catalyst + Alkane intermediate1->h_add2

Caption: A simplified representation of the Horiuti-Polanyi mechanism for catalytic hydrogenation of an alkene.

Reaction Network for Butene Isomerization and Hydrogenation

G butene1 1-Butene cis_butene2 cis-2-Butene butene1->cis_butene2 Isomerization trans_butene2 trans-2-Butene butene1->trans_butene2 Isomerization butane Butane butene1->butane Hydrogenation cis_butene2->butene1 Isomerization cis_butene2->trans_butene2 Isomerization cis_butene2->butane Hydrogenation trans_butene2->butene1 Isomerization trans_butene2->cis_butene2 Isomerization trans_butene2->butane Hydrogenation

Caption: Interconversion and hydrogenation pathways for butene isomers on a catalyst surface.

References

A Comparative Guide to Catalysts for the Asymmetric Hydrogenation of 1-Phenyl-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The asymmetric hydrogenation of prochiral olefins is a fundamental transformation in modern organic synthesis, providing an atom-economical route to enantiomerically enriched molecules. 1-Phenyl-1-butene, as a simple unfunctionalized aryl alkene, presents a challenging substrate for this reaction due to the absence of a coordinating group near the double bond to facilitate stereochemical control. This guide provides an objective comparison of common catalyst systems for the asymmetric hydrogenation of 1-phenyl-1-butene and its analogues, supported by experimental data, to assist researchers in catalyst selection and methods development.

Performance Comparison of Key Catalysts

The efficacy of a catalyst in asymmetric hydrogenation is primarily evaluated by its ability to achieve high conversion of the starting material and high enantiomeric excess (ee) of the desired chiral product. For unfunctionalized aryl alkenes like 1-phenyl-1-butene, iridium-based catalysts have demonstrated superior performance compared to their rhodium and ruthenium counterparts.

While rhodium and ruthenium catalysts are highly effective for substrates containing coordinating functional groups (e.g., amides, carboxylic acids), they generally exhibit lower reactivity and enantioselectivity for simple, unfunctionalized olefins.[1] In contrast, iridium catalysts, particularly those bearing chiral P,N-ligands such as phosphino-oxazolines (PHOX), have emerged as the catalysts of choice for this substrate class, consistently delivering high conversions and enantioselectivities.[1]

Catalyst SystemChiral LigandSubstrateSolventH₂ Pressure (bar)Temp. (°C)Conversion (%)ee (%)
[Ir(COD)Cl]₂(S)-iPr-PHOX3-Phenyl-1-penteneCH₂Cl₂5025>9994

Experimental Protocols

A detailed and reproducible experimental procedure is critical for achieving success in asymmetric hydrogenation. Below is a representative protocol for the iridium-catalyzed asymmetric hydrogenation of an unfunctionalized aryl alkene.

Iridium-Catalyzed Asymmetric Hydrogenation of an Unfunctionalized Aryl Alkene

Catalyst Preparation (in situ): In an inert atmosphere glovebox, the iridium precursor, [Ir(COD)Cl]₂ (0.005 mmol, 1 mol%), and the chiral ligand, for example, (S)-iPr-PHOX (0.011 mmol, 2.2 mol%), are placed in a flame-dried Schlenk flask equipped with a magnetic stir bar. Anhydrous and degassed dichloromethane (2 mL) is added, and the resulting solution is stirred at room temperature for 30 minutes to allow for the formation of the active catalyst.

Hydrogenation Reaction: To the freshly prepared catalyst solution, the substrate, 1-phenyl-1-butene (1.0 mmol), is added via syringe. The Schlenk flask is then placed in a stainless-steel autoclave. The autoclave is sealed and subsequently purged with hydrogen gas three to five times to ensure an inert atmosphere. The reactor is then pressurized with hydrogen to the desired pressure (e.g., 50 bar). The reaction mixture is stirred vigorously at room temperature (25 °C) for 12-24 hours, or until the reaction is complete as monitored by an appropriate technique (e.g., GC, TLC).

Work-up and Analysis: Upon completion of the reaction, the autoclave is carefully vented to atmospheric pressure. The solvent is removed from the reaction mixture under reduced pressure. A small aliquot of the crude product is taken for analysis. The conversion is determined by ¹H NMR spectroscopy by comparing the signals of the starting material and the product. The enantiomeric excess of the chiral product, 1-phenylbutane, is determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a suitable chiral stationary phase. The bulk of the product can be purified by column chromatography on silica gel if necessary.

Visualizing the Process

To further clarify the experimental and conceptual aspects of asymmetric hydrogenation, the following diagrams are provided.

experimental_workflow cluster_glovebox Inert Atmosphere (Glovebox) cluster_autoclave High-Pressure Autoclave cluster_lab_bench Laboratory Bench catalyst_prep Catalyst Preparation: [Ir(COD)Cl]₂ + Chiral Ligand in degassed solvent hydrogenation Hydrogenation: Add Substrate Purge with H₂ Pressurize and Stir catalyst_prep->hydrogenation Transfer workup Work-up: Vent Autoclave Remove Solvent hydrogenation->workup Reaction Completion analysis Analysis: ¹H NMR (Conversion) Chiral GC/HPLC (ee%) workup->analysis purification Purification: Column Chromatography analysis->purification

A typical experimental workflow for asymmetric hydrogenation.

simplified_catalytic_cycle catalyst [Ir(L)]+ substrate_complex [Ir(L)(olefin)]+ catalyst->substrate_complex + Olefin h2_complex [Ir(H)₂(L)(olefin)]+ substrate_complex->h2_complex + H₂ (Oxidative Addition) hydride_insertion [Ir(H)(alkyl)(L)]+ h2_complex->hydride_insertion Migratory Insertion hydride_insertion->catalyst Reductive Elimination product_release Product hydride_insertion->product_release

References

A Comparative Guide to the Synthetic Routes of (E)-1-Phenyl-1-butene: An Analysis of Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient and selective synthesis of target molecules is paramount. (E)-1-Phenyl-1-butene, a valuable building block, can be synthesized through various routes, each with its own set of advantages and challenges, particularly concerning byproduct formation. This guide provides a comparative analysis of three common synthetic methodologies: the Wittig reaction, acid-catalyzed dehydration of 1-phenyl-1-butanol, and the Heck reaction, with a focus on byproduct profiles supported by experimental data.

Comparison of Synthetic Routes and Byproduct Profiles

The choice of synthetic route for this compound significantly impacts the product distribution and purification strategy. The following table summarizes the typical yields and byproduct profiles for the Wittig reaction, acid-catalyzed dehydration, and the Heck reaction.

Synthetic RouteTarget Product YieldMajor ByproductsMinor Byproducts
Wittig Reaction Moderate to HighTriphenylphosphine oxide(Z)-1-Phenyl-1-butene
Acid-Catalyzed Dehydration High(Z)-1-Phenyl-1-butene1-Phenyl-2-butene, Bis(1-phenylbutyl) ether
Heck Reaction Moderate to HighIsomeric PhenylbutenesDi-arylated products

Experimental Protocols

Detailed methodologies for each synthetic route are provided below, offering a basis for reproducible experimental design.

Wittig Reaction

The Wittig reaction offers a reliable method for forming the carbon-carbon double bond in this compound. The stereochemical outcome is influenced by the nature of the phosphorus ylide; semi-stabilized ylides, such as the one derived from propyltriphenylphosphonium bromide, can yield a mixture of (E) and (Z) isomers.[1][2][3][4]

Protocol:

  • Ylide Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend propyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C using an ice bath.

  • Add n-butyllithium (1.0 equivalent) dropwise to the suspension while maintaining the temperature below 5°C. The formation of a deep orange or reddish color indicates the generation of the ylide. Stir the mixture at 0°C for one hour.[1]

  • Reaction with Benzaldehyde: Add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[1]

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel, add diethyl ether, and separate the organic layer. Wash the organic layer with water and then with brine.[1]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The primary byproduct, triphenylphosphine oxide, can be removed from the crude product by flash column chromatography on silica gel using hexanes as the eluent to yield pure this compound.[1]

Acid-Catalyzed Dehydration of 1-Phenyl-1-butanol

This classic method for alkene synthesis relies on the elimination of water from an alcohol. The reaction typically proceeds via an E1 mechanism and favors the formation of the most thermodynamically stable alkene, which in this case is this compound.[5]

Protocol:

  • Reaction Setup: Place 1-phenyl-1-butanol (1.0 equivalent) in a round-bottom flask equipped with a distillation apparatus.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid.

  • Dehydration and Product Collection: Heat the reaction mixture to a temperature sufficient to distill the alkene product as it is formed (typically 100-140°C for a secondary alcohol).[5] Continuously collect the distillate, which will contain a mixture of alkene isomers and water.

  • Work-up and Purification: Separate the organic layer from the aqueous layer in the distillate. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and purify by fractional distillation to separate the this compound from the isomeric byproducts. The formation of bis(1-phenylbutyl) ether can be minimized by maintaining a sufficiently high reaction temperature to favor elimination over substitution.[5]

Heck Reaction

The Heck reaction provides a powerful tool for carbon-carbon bond formation by coupling an aryl halide with an alkene.[6] For the synthesis of this compound, iodobenzene can be coupled with 1-butene gas in the presence of a palladium catalyst. The reaction generally exhibits high regioselectivity, with the aryl group adding to the less substituted carbon of the double bond, and typically yields the (E)-isomer as the major product.[7][8]

Protocol:

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere, combine palladium(II) acetate (1-2 mol%), a suitable phosphine ligand (e.g., triphenylphosphine, 2-4 mol%), and a base (e.g., triethylamine or potassium carbonate) in an anhydrous solvent such as dimethylformamide (DMF) or acetonitrile.[7]

  • Reactant Addition: Add iodobenzene (1.0 equivalent) to the catalyst mixture.

  • Alkene Introduction: Bubble 1-butene gas through the reaction mixture or, for a sealed system, add a pre-weighed amount of condensed 1-butene.

  • Reaction: Seal the reaction vessel and heat the mixture to 80-100°C. Monitor the reaction progress by gas chromatography (GC) or TLC.[7]

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter to remove the palladium catalyst. Dilute the filtrate with an organic solvent and wash with water. Dry the organic layer and concentrate under reduced pressure. The crude product can be purified by column chromatography to isolate this compound.

Byproduct Analysis and Visualization

The formation of byproducts is a critical consideration in any synthetic route. The following diagrams illustrate the logical relationships in byproduct formation for the discussed synthetic pathways.

cluster_0 Synthetic Routes cluster_1 Products & Byproducts Wittig Wittig Reaction E_Product This compound Wittig->E_Product Z_Isomer (Z)-1-Phenyl-1-butene Wittig->Z_Isomer minor TPPO Triphenylphosphine Oxide Wittig->TPPO major byproduct Dehydration Acid-Catalyzed Dehydration Dehydration->E_Product Dehydration->Z_Isomer minor Positional_Isomer 1-Phenyl-2-butene Dehydration->Positional_Isomer minor Ether Bis(1-phenylbutyl) ether Dehydration->Ether temp. dependent Heck Heck Reaction Heck->E_Product Other_Isomers Isomeric Phenylbutenes Heck->Other_Isomers possible Diarylated Di-arylated Byproducts Heck->Diarylated possible

Caption: Byproduct formation pathways in different synthetic routes.

The selection of an optimal synthetic route for this compound depends on a balance of factors including desired purity, yield, and the ease of separation of byproducts. The Wittig reaction offers good control over the double bond position but necessitates the removal of triphenylphosphine oxide. Acid-catalyzed dehydration is a high-yielding method, but the formation of multiple isomers requires efficient purification. The Heck reaction provides a powerful C-C bond formation strategy with good stereoselectivity, though optimization is often required to minimize isomeric byproducts. A thorough understanding of these factors is crucial for the successful and efficient synthesis of this compound in a research and development setting.

References

Safety Operating Guide

Safe Disposal of (E)-1-Phenyl-1-butene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of (E)-1-Phenyl-1-butene, a flammable aromatic hydrocarbon, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedures for its disposal, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols will help prevent accidents, minimize environmental impact, and ensure the well-being of all laboratory personnel.

I. Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This document provides comprehensive information on hazards, handling, and emergency measures.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves (e.g., nitrile) to prevent skin contact.[1]

  • Eye Protection: Use safety glasses or goggles to shield against splashes.[1]

  • Lab Coat: A flame-resistant lab coat is recommended.

Handling Precautions:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[2]

  • Keep the chemical away from heat, sparks, open flames, and other ignition sources as it is a flammable liquid.[1][3][4]

  • Use spark-proof tools and explosion-proof equipment when handling significant quantities.[3][4][5]

  • Ensure all containers are properly grounded and bonded to prevent static discharge.[1][4]

II. Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or with general laboratory trash.[1][6]

  • Waste Collection:

    • Designate a specific, clearly labeled, and compatible waste container for this compound and other non-halogenated organic solvent waste.[7]

    • The container must have a secure, tight-fitting lid to prevent the escape of vapors.[1][4]

    • Ensure the waste container is made of a material compatible with flammable aromatic hydrocarbons.

  • Labeling:

    • Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable Liquid").[7]

    • Include the accumulation start date on the label.

  • Storage:

    • Store the waste container in a designated, well-ventilated hazardous waste accumulation area.[1]

    • This area should be away from heat and ignition sources.[1]

    • Store in a cool place.[1][4]

    • Segregate from incompatible materials, particularly oxidizing agents.[7][8]

  • Disposal:

    • Arrange for pickup by a licensed environmental waste management service. Your institution's Environmental Health and Safety (EHS) office will have established procedures for this.

    • The ultimate disposal will likely involve incineration at a permitted hazardous waste facility or fuel blending.[9][10][11]

III. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[5][11]

  • Containment: For small spills, use an inert absorbent material like vermiculite, dry sand, or earth to contain the liquid.[1][12] Do not use combustible materials.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[11]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your laboratory supervisor and EHS office.

IV. Quantitative Data Summary

ParameterGuideline/RegulationSource(s)
Flash Point Category This compound is classified as a flammable liquid.Based on analogues like 1-Phenylbutane (Flammable Liquid Category 3).[1]
Waste Accumulation Laboratories should generally accumulate no more than 25 gallons of total chemical waste before removal.General guidance from university safety manuals.[7]
Container Fill Level Liquid waste containers should not be filled to more than 75-80% capacity to allow for vapor expansion.Best practice from laboratory safety guides.[8]
Disposal Regulations Disposal must comply with federal (EPA), state, and local regulations. The Resource Conservation and Recovery Act (RCRA) governs hazardous waste.U.S. Environmental Protection Agency.[13][14]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: this compound for Disposal C Is it a small, incidental amount (e.g., residue)? A->C B Is the container empty? D Collect in a labeled hazardous waste container for non-halogenated solvents. B->D No E Triple rinse the container with a suitable solvent. B->E Yes C->B Yes C->D No I Store the hazardous waste container in a designated, ventilated area away from ignition sources. D->I F Collect rinse solvent in the hazardous waste container. E->F G Deface the label on the empty container. E->G F->I H Dispose of the empty container in regular trash. G->H K End: Proper Disposal H->K J Arrange for pickup by a licensed hazardous waste disposal service. I->J J->K

Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.